molecular formula C7H8ClNO B1431756 2-Chloro-5-methoxy-4-methylpyridine CAS No. 1227593-77-2

2-Chloro-5-methoxy-4-methylpyridine

Cat. No.: B1431756
CAS No.: 1227593-77-2
M. Wt: 157.6 g/mol
InChI Key: HZOALMODRBCKBL-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-4-methylpyridine is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-methoxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOALMODRBCKBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227593-77-2
Record name 2-chloro-5-methoxy-4-methylpyridine
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1227593-77-2 | Molecular Formula: C₇H₈ClNO | Molecular Weight: 157.60 g/mol

Introduction: Strategic Importance of Substituted Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile reactivity and biological significance.[1] Within this class of compounds, 2-Chloro-5-methoxy-4-methylpyridine emerges as a strategically important building block. Its trifunctional nature—a reactive chloro group at the 2-position, an electron-donating methoxy group at the 5-position, and a methyl group at the 4-position—offers a nuanced platform for synthesizing complex molecular architectures. The chloro substituent serves as a versatile handle for nucleophilic substitution and cross-coupling reactions, while the methoxy and methyl groups modulate the electronic properties and steric environment of the pyridine ring, influencing its reactivity and the biological activity of its derivatives.[2][3] This guide provides an in-depth analysis of this compound, including a proposed synthetic pathway, physicochemical properties, key reactivity patterns, and its potential applications in drug discovery and development, aimed at researchers and professionals in the chemical sciences.

Physicochemical and Safety Data

PropertyValueSource
CAS Number 1227593-77-2[4]
Molecular Formula C₇H₈ClNO[4]
Molecular Weight 157.60[4]
Appearance White to off-white solid (predicted)Supplier Data
Purity ≥98% (typical)Supplier Data
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, DMSO)General Chemical Knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[5]

General Safety Precautions:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[4]

  • Incompatible Materials: Strong oxidizing agents, strong acids.[5]

Proposed Synthetic Pathway and Methodologies

A validated, step-by-step synthesis for this compound is not explicitly detailed in publicly available literature. However, based on established pyridine chemistry, a plausible and robust multi-step synthetic route can be proposed, starting from the commercially available 2-hydroxy-4-methylpyridine. This pathway leverages two fundamental transformations in pyridine chemistry: chlorination of a pyridone and subsequent nucleophilic aromatic substitution (SNAr).

Synthetic_Pathway A 2-Hydroxy-4-methylpyridine B 2-Chloro-4-methylpyridine A->B  Chlorination (POCl₃)   C 2-Chloro-4-methylpyridine N-oxide B->C  Oxidation (m-CPBA)   D 2-Chloro-5-hydroxy-4-methylpyridine C->D  Rearrangement/Hydrolysis   E This compound (Target Molecule) D->E  Methylation (e.g., MeI, base)  

Figure 1: Proposed multi-step synthesis of this compound.
Step 1: Chlorination of 2-Hydroxy-4-methylpyridine

The initial step involves the conversion of the pyridone tautomer of 2-hydroxy-4-methylpyridine to the corresponding 2-chloropyridine. This is a standard transformation, typically achieved by heating with a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[6][7]

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-4-methylpyridine (1.0 eq).

  • Carefully add phosphorus oxychloride (3.0-5.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-4-methylpyridine.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Step 2 & 3: N-Oxidation and Subsequent Functionalization

Direct functionalization of the 5-position can be challenging. A common strategy to activate the pyridine ring for further substitution is through the formation of the N-oxide. The N-oxide can then be rearranged and hydrolyzed to introduce a hydroxyl group at the 5-position.

Experimental Protocol (N-Oxidation):

  • Dissolve 2-chloro-4-methylpyridine (1.0 eq) in a chlorinated solvent like dichloromethane.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

  • Extract, dry, and concentrate the organic phase to yield 2-chloro-4-methylpyridine N-oxide.

Further steps would involve a rearrangement (e.g., with acetic anhydride) followed by hydrolysis to install the hydroxyl group at the 5-position.

Step 4: O-Methylation to Yield the Final Product

The final step is a Williamson ether synthesis, where the hydroxyl group of 2-chloro-5-hydroxy-4-methylpyridine is methylated.

Experimental Protocol:

  • Dissolve 2-chloro-5-hydroxy-4-methylpyridine (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or acetonitrile.

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq), and stir for 30 minutes at room temperature.

  • Add a methylating agent, such as methyl iodide (MeI, 1.5 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.5 eq), dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC/LC-MS).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Reactivity and Key Transformations

The reactivity of this compound is dictated by the interplay of its functional groups. The electron-deficient nature of the pyridine ring, enhanced by the chloro substituent, makes the 2-position susceptible to nucleophilic aromatic substitution (SNAr).[3][8]

Reactivity cluster_0 Key Reactive Site cluster_1 Reaction Types Pyridine This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Pyridine->SNAr  Displacement of Cl⁻  (e.g., with Amines, Thiols, Alkoxides)   Coupling Cross-Coupling Reactions Pyridine->Coupling  Formation of C-C, C-N, C-O bonds  (e.g., Suzuki, Buchwald-Hartwig)  

Figure 2: Key reactivity pathways for this compound.

1. Nucleophilic Aromatic Substitution (SNAr): The 2-chloro group is an excellent leaving group for SNAr reactions. This allows for the facile introduction of a wide range of nucleophiles, including:

  • Amines: To form 2-aminopyridine derivatives, which are common motifs in pharmaceuticals.

  • Thiols: To synthesize 2-thiopyridines.

  • Alkoxides: To introduce different alkoxy groups at the 2-position.

Protocol for a Generic SNAr with an Amine:

  • In a sealed tube, dissolve this compound (1.0 eq) in a polar solvent like DMSO or NMP.

  • Add the desired amine (1.2-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq).

  • Heat the reaction mixture to 80-150 °C for 12-48 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Purify via column chromatography.

2. Palladium-Catalyzed Cross-Coupling Reactions: The 2-chloro position is also amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This includes:

  • Suzuki Coupling: With boronic acids or esters to introduce aryl or alkyl groups.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.

  • Sonogashira Coupling: With terminal alkynes to introduce alkynyl moieties.

Applications in Drug Discovery and Development

Substituted pyridines are prevalent in a multitude of FDA-approved drugs. The specific substitution pattern of this compound makes it a highly valuable intermediate for synthesizing compounds targeting various biological systems.

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, where it can act as a hinge-binder in the ATP-binding pocket of the enzyme. The functional groups on this molecule allow for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: Highly substituted pyridines are key components of ligands for nAChRs. Derivatives of 2-chloro-5-methoxypyridine have been investigated as potential agents for positron emission tomography (PET) imaging of these receptors, which are implicated in neurological disorders such as Alzheimer's disease and schizophrenia.[9]

  • Agrochemicals: Pyridine derivatives are also widely used in the agrochemical industry as herbicides and pesticides. The reactivity of the chloro group allows for the attachment of various toxico-pharmacophores.[5][7][10]

Conclusion

References

  • Brown, L. L., Kulkarni, S., Pavlova, O. A., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)- 3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849.
  • Process for the prepar
  • Preparation of 2-chloro-5-methylpyridine. US4612377A.
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermedi
  • Preparation of 2-chloro-5-methylpyridine. EP0121320A1.
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermedi
  • Preparation of 2-chloro-5-chloromethylpyridine. Justia Patents. Available from: [Link]

  • Process for the preparation of 2-chloro-5-alkylaminomethyl-pyridines. Justia Patents. Available from: [Link]

  • Preparation of 2-chloro-5-methylpyridine.
  • Semantic Scholar. PREPARATION OF 2-CHLOROPYRIDINE. Semantic Scholar. Available from: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Wikipedia. 2-Chloropyridine. Wikipedia. Available from: [Link]

  • Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available from: [Link]

  • National Toxicology Program. 2-Chloropyridine. National Toxicology Program. Available from: [Link]

  • Briti Scientific. 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. - Certificate of Analysis. Briti Scientific. Available from: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 2-pyridones. Organic Chemistry Portal. Available from: [Link]

  • Nucleophilic Substitution Experiment S21. YouTube. Available from: [Link]

  • ChemSynthesis. 4-hydroxy-5-methyl-2-pyridone. ChemSynthesis. Available from: [Link]

  • Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). CN113474332A.
  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). WO2020178175A1.
  • University of Bristol. Synthesis of 2-pyridones. University of Bristol. Available from: [Link]

  • SpectraBase. 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]

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Synthesis of 2-Chloro-5-methoxy-4-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-methoxy-4-methylpyridine is a key heterocyclic building block in the development of novel pharmaceutical agents and agrochemicals. Its specific substitution pattern offers a versatile scaffold for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery and the synthesis of complex target molecules. This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for the preparation of this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The presented methodology is designed to be both practical and scalable, with a focus on the underlying chemical principles and experimental best practices.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a disconnection at the C2-Cl bond. This leads to the key intermediate, 5-methoxy-4-methyl-2-pyridone (II), a stable heterocyclic compound. The conversion of a 2-pyridone to a 2-chloropyridine is a well-established and high-yielding transformation.

The core of this synthetic strategy, therefore, lies in the efficient construction of the substituted 2-pyridone ring. Among the various methods for pyridine synthesis, the Bohlmann-Rahtz pyridine synthesis offers a convergent and flexible approach to assemble polysubstituted pyridines from acyclic precursors.[1][2][3] This methodology involves the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate, which subsequently undergoes cyclodehydration to yield the desired pyridine derivative. By carefully selecting the appropriate enamine and ethynyl ketone, the desired 5-methoxy-4-methyl-2-pyridone intermediate can be targeted.

G target This compound (I) intermediate 5-Methoxy-4-methyl-2-pyridone (II) target->intermediate Chlorination precursors Acyclic Precursors (Enamine and Ethynyl Ketone) intermediate->precursors Bohlmann-Rahtz Pyridine Synthesis

Part 1: Synthesis of 5-Methoxy-4-methyl-2-pyridone (II)

The construction of the 5-methoxy-4-methyl-2-pyridone ring will be accomplished via a modified Bohlmann-Rahtz pyridine synthesis. This approach provides excellent control over the substitution pattern of the resulting pyridine.

Reaction Scheme: Bohlmann-Rahtz Synthesis

G cluster_0 cluster_1 a Methoxyacetone intermediate_enamine 3-Methoxy-2-butenamine a->intermediate_enamine + DMF-DMA b Dimethylformamide dimethyl acetal (DMF-DMA) b->intermediate_enamine c 3-Butyn-2-one intermediate_pyridone 5-Methoxy-4-methyl-2-pyridone (II) c->intermediate_pyridone d Ammonia d->intermediate_pyridone intermediate_enamine->intermediate_pyridone + 3-Butyn-2-one, Ammonia

Experimental Protocol: Synthesis of 5-Methoxy-4-methyl-2-pyridone (II)

Step 1: In-situ formation of the enamine and subsequent condensation

  • To a solution of methoxyacetone (1.0 eq) in a suitable aprotic solvent (e.g., toluene) is added dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq).

  • The mixture is heated to reflux for 2-4 hours to facilitate the formation of the corresponding enamine. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After cooling to room temperature, 3-butyn-2-one (1.0 eq) is added to the reaction mixture.

  • A solution of ammonia in methanol (or another suitable source of ammonia) is then added, and the reaction is stirred at room temperature. The progress of the Michael addition and subsequent cyclization is monitored by TLC.

Step 2: Cyclodehydration and Aromatization

  • Upon completion of the initial condensation, a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid or acetic acid) is added to the reaction mixture.[1]

  • The mixture is heated to reflux to promote cyclodehydration and aromatization to the 2-pyridone.

  • The reaction is monitored by TLC until the disappearance of the intermediate aminodiene.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 5-methoxy-4-methyl-2-pyridone (II).

Reagent/SolventMolar RatioKey Function
Methoxyacetone1.0Provides the C4-methyl and C5-methoxy backbone
DMF-DMA1.1Enamine forming reagent
3-Butyn-2-one1.0Provides the C2, C3, and C6 carbons of the pyridine ring
AmmoniaExcessNitrogen source for the pyridine ring
Toluene-Solvent
p-Toluenesulfonic acidCatalyticAcid catalyst for cyclodehydration

Part 2: Chlorination of 5-Methoxy-4-methyl-2-pyridone (II)

The conversion of the 2-pyridone intermediate to the final this compound is a standard transformation in heterocyclic chemistry. The use of phosphorus oxychloride (POCl₃) is a widely adopted and efficient method for this purpose.[4]

Reaction Scheme: Chlorination

G cluster_0 a 5-Methoxy-4-methyl-2-pyridone (II) c This compound (I) a->c + POCl₃, Heat b Phosphorus Oxychloride (POCl₃) b->c

Experimental Protocol: Synthesis of this compound (I)
  • In a fume hood, 5-methoxy-4-methyl-2-pyridone (II) (1.0 eq) is carefully added to an excess of phosphorus oxychloride (POCl₃) (typically 3-5 eq). The reaction can be performed neat or in a high-boiling inert solvent such as toluene or o-xylene.

  • The reaction mixture is heated to reflux (typically 100-120 °C) for 2-4 hours. The progress of the reaction is monitored by TLC until the starting material is consumed.

  • After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully quenched by slow addition to crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution.

  • The acidic aqueous solution is then neutralized by the slow addition of a base, such as sodium carbonate or sodium hydroxide, until the pH is approximately 7-8.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound (I).

ReagentMolar RatioKey Function
5-Methoxy-4-methyl-2-pyridone (II)1.0Substrate
Phosphorus Oxychloride (POCl₃)3.0 - 5.0Chlorinating agent

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

  • Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. All manipulations involving POCl₃ should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The quenching of POCl₃ is a highly exothermic process and should be performed with extreme care, using an ice bath to control the temperature.

  • Standard laboratory safety procedures should be followed throughout the synthesis.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and adaptable method for the preparation of this compound. By employing a Bohlmann-Rahtz pyridine synthesis for the construction of the key 2-pyridone intermediate followed by a robust chlorination protocol, this target molecule can be accessed in good yields. The principles and techniques described herein are applicable to the synthesis of other substituted pyridine derivatives and serve as a valuable resource for researchers in the fields of medicinal and materials chemistry.

References

  • Bohlmann, F., & Rahtz, D. (1957). Über einen neuen Weg zu substituierten Pyridinen. Chemische Berichte, 90(10), 2265–2272. [Link]

  • ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. [Download Table]. Retrieved from [Link]

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An In-Depth Technical Guide to 2-Chloro-5-methoxy-4-methylpyridine: Synthesis, Structure, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals and bioactive compounds. Their inherent aromaticity, coupled with the nitrogen atom's ability to act as a hydrogen bond acceptor, provides a versatile scaffold for molecular design. Among these, 2-Chloro-5-methoxy-4-methylpyridine is a key heterocyclic building block, offering multiple points for synthetic elaboration. This guide provides a comprehensive overview of its molecular structure, a plausible, well-grounded synthetic protocol, and its relevance in the development of novel therapeutics, particularly in the realm of neuroimaging and kinase inhibition.

Molecular Structure and Properties

This compound possesses a unique combination of substituents on the pyridine ring that dictates its reactivity and potential biological interactions. The chlorine atom at the 2-position serves as a versatile handle for nucleophilic substitution and cross-coupling reactions. The methoxy group at the 5-position and the methyl group at the 4-position modulate the electronic properties and lipophilicity of the molecule, which are critical parameters in drug design.

PropertyValueSource
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
CAS Number 1227593-77-2
Topological Polar Surface Area (TPSA) 22.12 Ų
logP (calculated) 2.05

Synthesis of this compound

A robust synthetic route to this compound can be devised based on established pyridine chemistry, often starting from a more readily available pyridine derivative. A plausible multi-step synthesis is outlined below, leveraging common transformations in heterocyclic chemistry.

Proposed Synthetic Workflow

Synthesis_of_2_Chloro_5_methoxy_4_methylpyridine start 2-Amino-4-methylpyridine step1 Nitration start->step1 intermediate1 2-Amino-4-methyl-5-nitropyridine step1->intermediate1 HNO₃, H₂SO₄ step2 Sandmeyer Reaction (Chlorination) intermediate1->step2 intermediate2 2-Chloro-4-methyl-5-nitropyridine step2->intermediate2 NaNO₂, HCl, CuCl step3 Reduction of Nitro Group intermediate2->step3 intermediate3 5-Amino-2-chloro-4-methylpyridine step3->intermediate3 Fe, HCl or H₂, Pd/C step4 Diazotization & Hydrolysis intermediate3->step4 intermediate4 2-Chloro-5-hydroxy-4-methylpyridine step4->intermediate4 1. NaNO₂, H₂SO₄ 2. H₂O, heat step5 Williamson Ether Synthesis (Methoxylation) intermediate4->step5 product This compound step5->product CH₃I, NaH

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Nitration of 2-Amino-4-methylpyridine

  • To a stirred solution of 2-amino-4-methylpyridine in concentrated sulfuric acid, cooled to 0 °C, add fuming nitric acid dropwise.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated product, 2-amino-4-methyl-5-nitropyridine, is collected by filtration, washed with cold water, and dried.

Step 2: Sandmeyer Reaction for Chlorination

  • Suspend 2-amino-4-methyl-5-nitropyridine in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C and add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Add the cold diazonium salt solution to the copper(I) chloride solution.

  • Warm the mixture to room temperature and then heat to 50-60 °C until the evolution of nitrogen ceases.

  • Cool the mixture and extract the product, 2-chloro-4-methyl-5-nitropyridine, with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Reduction of the Nitro Group

  • Dissolve 2-chloro-4-methyl-5-nitropyridine in ethanol or acetic acid.

  • Add iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture to remove the iron salts and wash the filter cake with hot ethanol.

  • Concentrate the filtrate to obtain 5-amino-2-chloro-4-methylpyridine.

Step 4: Diazotization and Hydrolysis to the Phenol

  • Dissolve 5-amino-2-chloro-4-methylpyridine in a mixture of sulfuric acid and water and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise.

  • Heat the resulting diazonium salt solution to boiling until nitrogen evolution stops.

  • Cool the solution and extract the product, 2-chloro-5-hydroxy-4-methylpyridine, with ethyl acetate.

  • Dry the organic layer and concentrate to yield the crude phenol.

Step 5: Williamson Ether Synthesis for Methoxylation

  • To a solution of 2-chloro-5-hydroxy-4-methylpyridine in a polar aprotic solvent such as DMF or THF, add sodium hydride portion-wise at 0 °C.

  • Stir the mixture until the evolution of hydrogen gas ceases.

  • Add methyl iodide dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product, this compound, with an organic solvent.

  • Purify the crude product by column chromatography to obtain the final compound.

Applications in Drug Development

The 2-chloro-5-methoxypyridine scaffold is a valuable intermediate in the synthesis of compounds targeting various biological systems. A notable application is in the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Derivatives of 2-chloro-5-methoxypyridine have been synthesized and evaluated as high-affinity ligands for nAChRs. These compounds are of significant interest as potential positron emission tomography (PET) imaging agents for visualizing nAChRs in the brain.[1][2] For instance, analogues of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine have demonstrated very high affinities at nAChRs, with Kᵢ values in the picomolar range.[1][2] The lipophilicity and binding affinity of these compounds are crucial for their ability to cross the blood-brain barrier and effectively bind to the target receptors.[2]

nAChR_Signaling ligand This compound Derivative (PET Ligand) receptor Nicotinic Acetylcholine Receptor (nAChR) ligand->receptor Binds to imaging PET Imaging (Visualization of Receptor Density) ligand->imaging Enables channel Ion Channel Opening receptor->channel Activates ions Na⁺/Ca²⁺ Influx channel->ions depolarization Membrane Depolarization ions->depolarization signaling Downstream Signaling (e.g., Neurotransmitter Release) depolarization->signaling

Caption: Role of this compound derivatives in nAChR imaging.

Kinase Inhibitors

The substituted pyridine core is also a prevalent feature in many kinase inhibitors used in oncology. The 2-chloropyridine moiety can serve as a key pharmacophore that interacts with the hinge region of the kinase active site. While a specific drug containing the exact this compound structure is not prominently documented, numerous dual Src/Abl kinase inhibitors and other targeted therapies feature closely related 2-chloropyrimidine or 2-chloropyridine scaffolds.[3][4][5] The strategic placement of substituents on the pyridine ring allows for fine-tuning of selectivity and potency against various kinases.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a singlet for the methoxy group protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the chloro, methoxy, and methyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the chlorine will be significantly downfield, while the methyl and methoxy carbons will appear in the upfield region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Conclusion

This compound is a synthetically valuable building block with significant potential in drug discovery and development. Its versatile chemical handles and the biological relevance of the substituted pyridine scaffold make it an attractive starting point for the synthesis of novel therapeutic agents and diagnostic tools. The insights provided in this guide aim to support researchers and scientists in leveraging the properties of this compound for the advancement of medicinal chemistry and pharmaceutical science.

References

  • Brown, L. L., Kulkarni, S., Pavlova, O. A., Koren, A. O., Mukhin, A. G., Newman, A. H., & Horti, A. G. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)- 3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of medicinal chemistry, 45(13), 2841–2849. [Link]

  • Brown, L. L., Kulkarni, S., Pavlova, O. A., Koren, A. O., Mukhin, A. G., Newman, A. H., & Horti, A. G. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849. [Link]

  • Hennessy, E. J., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Journal of Medicinal Chemistry, 49(26), 7880–7895. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methoxy-4-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is paramount for its application in further research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for the elucidation and verification of molecular structures. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering insights into the interpretation of its spectral features.

Due to the limited availability of published experimental data for this specific molecule, this guide will present a detailed, predicted spectroscopic profile. This predictive approach is grounded in the well-established principles of spectroscopic theory and is supported by comparative analysis with structurally analogous compounds. Such a predictive exercise is a common and critical practice in chemical research when dealing with new chemical entities.

Molecular Structure and Key Features

The structure of this compound incorporates a pyridine ring substituted with a chloro group at the 2-position, a methoxy group at the 5-position, and a methyl group at the 4-position. These substituents exert distinct electronic and steric effects that influence the chemical environment of each atom, which in turn governs the molecule's spectroscopic behavior.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are particularly informative.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy groups. The chemical shifts are influenced by the electron-donating and -withdrawing nature of the substituents.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-37.50 - 7.70s-
H-68.10 - 8.30s-
-OCH₃3.80 - 4.00s-
-CH₃2.20 - 2.40s-

Rationale for Predictions:

  • H-6: This proton is ortho to the electron-withdrawing nitrogen atom and is expected to be the most deshielded aromatic proton.

  • H-3: This proton is influenced by the ortho chloro and para methoxy groups. The electron-withdrawing nature of the chlorine atom will cause a downfield shift.

  • -OCH₃: The methoxy protons are expected to appear as a sharp singlet in the typical range for methoxy groups attached to an aromatic ring.

  • -CH₃: The methyl protons will also appear as a singlet, shifted slightly downfield due to the attachment to the aromatic ring.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the electronic effects of the substituents.

Carbon Predicted Chemical Shift (δ, ppm)
C-2148.0 - 152.0
C-3120.0 - 124.0
C-4135.0 - 139.0
C-5150.0 - 154.0
C-6145.0 - 149.0
-OCH₃55.0 - 58.0
-CH₃15.0 - 18.0

Rationale for Predictions:

  • C-2: This carbon is directly attached to the electronegative chlorine atom and the ring nitrogen, leading to a significant downfield shift.

  • C-5: The carbon bearing the methoxy group will also be shifted downfield due to the deshielding effect of the oxygen atom.

  • C-4 and C-6: These carbons are influenced by their positions relative to the nitrogen and other substituents.

  • C-3: This carbon is expected to be the most shielded of the aromatic carbons.

  • -OCH₃ and -CH₃: The chemical shifts for the methoxy and methyl carbons are predicted based on typical values for these functional groups in similar chemical environments.

Experimental Protocol for NMR Data Acquisition

While specific experimental parameters would be optimized for the actual sample, a general protocol for acquiring high-quality NMR spectra of a small molecule like this compound is as follows.[1]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-Cl, C-O, C=N, C=C, and C-H bonds.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch (-OCH₃, -CH₃)2850 - 3000Medium
C=N and C=C stretching (pyridine ring)1450 - 1600Strong
C-O stretch (aryl ether)1200 - 1275Strong
C-Cl stretch700 - 800Strong

Rationale for Predictions:

  • The presence of the pyridine ring will give rise to characteristic C=N and C=C stretching vibrations.[2]

  • The methoxy group will show a strong C-O stretching band typical for aryl ethers.

  • The C-Cl stretch will appear in the fingerprint region and can be a key indicator for the presence of the chloro substituent.

Experimental Protocol for IR Data Acquisition

A standard procedure for obtaining an FT-IR spectrum of a solid sample is as follows.[3][4]

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of chlorine.

m/z Predicted Identity Comments
157/159[M]⁺Molecular ion peak. The M+2 peak at m/z 159 will have an intensity of approximately one-third of the M⁺ peak, characteristic of a monochlorinated compound.
142/144[M - CH₃]⁺Loss of a methyl radical from the molecular ion.
126/128[M - OCH₃]⁺Loss of a methoxy radical.
122[M - Cl]⁺Loss of a chlorine radical.

Rationale for Predictions:

  • Molecular Ion: The molecular weight of C₇H₈ClNO is 157.60 g/mol . The mass spectrum will show a molecular ion peak at m/z 157 (for the ³⁵Cl isotope) and an M+2 peak at m/z 159 (for the ³⁷Cl isotope) in an approximate 3:1 ratio.

  • Fragmentation: The fragmentation pattern will likely involve the loss of stable neutral fragments or radicals from the molecular ion. The loss of a methyl radical from the methoxy or methyl group, a methoxy radical, or a chlorine radical are all plausible fragmentation pathways.[5][6]

Experimental Protocol for Mass Spectrometry Data Acquisition

A general protocol for obtaining an EI mass spectrum is as follows.[7]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile compounds.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Integrated Spectroscopic Analysis Workflow

A logical workflow for the structural elucidation of this compound would involve a synergistic interpretation of all three spectroscopic techniques.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Interpretation cluster_2 Structural Confirmation NMR NMR (¹H, ¹³C) NMR_Interp Proton & Carbon Environments NMR->NMR_Interp IR IR IR_Interp Functional Groups IR->IR_Interp MS MS MS_Interp Molecular Weight & Formula MS->MS_Interp Structure Proposed Structure of This compound NMR_Interp->Structure IR_Interp->Structure MS_Interp->Structure

Caption: Workflow for structural elucidation using integrated spectroscopic data.

Conclusion

This technical guide has provided a detailed predicted spectroscopic profile for this compound based on fundamental principles and comparison with analogous structures. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for researchers working with this compound. While these predictions offer a strong foundation for spectral interpretation, it is crucial to confirm them with experimental data once the compound is synthesized and purified. The integrated approach to spectroscopic analysis presented here is a cornerstone of modern chemical research, enabling the confident structural characterization of novel molecules.

References

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A Senior Application Scientist's Guide to 2-Chloro-5-methoxy-4-methylpyridine: From Sourcing to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Key Heterocyclic Building Block

In the landscape of modern drug discovery and fine chemical synthesis, functionalized pyridine scaffolds are of paramount importance. Their prevalence in bioactive molecules stems from their unique electronic properties, ability to participate in hydrogen bonding, and synthetically versatile nature. 2-Chloro-5-methoxy-4-methylpyridine (CAS No. 1227593-77-2) emerges as a particularly valuable building block for medicinal chemists and process development scientists.

This technical guide provides an in-depth analysis of this compound, moving beyond a simple catalog entry to deliver field-proven insights. We will explore its commercial availability, delve into logical synthetic strategies, contextualize its application within drug development workflows, and provide essential safety and handling protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively source and utilize this versatile intermediate.

Physicochemical Properties and Identifiers

A foundational understanding of a reagent's properties is critical for experimental design and regulatory compliance. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1227593-77-2[1][2][3]
Molecular Formula C₇H₈ClNO[2][3]
Molecular Weight 157.60 g/mol [2]
Canonical SMILES Cc1cc(ncc1OC)Cl[4]
Appearance Data not available
Purity Typically offered at ≥95% by commercial suppliers

Commercial Availability and Sourcing

This compound is available through several specialized chemical suppliers, typically on a research to semi-bulk scale. Sourcing this compound is relatively straightforward for laboratory applications. Below is a summary of known commercial suppliers. Researchers are advised to request certificates of analysis (CoA) to verify purity and identity before use.

SupplierProduct/Catalog NumberAvailable QuantitiesSource
Frontier Specialty ChemicalsC15186Small to bulk sizes available upon request[1]
ChemSceneCS-0118501Milligram to gram scale[2]
BLD PharmBD119848Milligram to gram scale[5]
Chemsigma2189743Available for order[3]
INDOFINE Chemical Company021008250 mg, 1 g[4]

Synthetic Pathways and Methodologies

While commercially available, understanding the synthetic origin of this compound provides crucial context for process development, impurity profiling, and custom synthesis inquiries. Direct, published synthesis protocols for this specific molecule are not abundant; however, a logical pathway can be constructed based on established pyridine chemistry, often starting from more common precursors like 3-methylpyridine or its derivatives.

The chlorination of pyridine rings can be notoriously challenging due to the ring's electron-deficient nature, often requiring harsh conditions and leading to issues with regioselectivity.[6] A common strategy involves activating the ring via N-oxide formation.

Proposed Synthetic Workflow

A plausible and efficient synthesis would likely involve a multi-step process designed to carefully control the installation of the required functional groups at the desired positions.

G start 3-Methylpyridine n_oxide 3-Methylpyridine N-Oxide start->n_oxide Oxidation (e.g., m-CPBA) nitration 4-Nitro-3-methylpyridine N-Oxide n_oxide->nitration Nitration (HNO₃/H₂SO₄) rearrangement 2-Chloro-5-methyl-4-nitropyridine nitration->rearrangement Chlorination/Rearrangement (e.g., POCl₃) reduction 2-Chloro-4-amino-5-methylpyridine rearrangement->reduction Reduction (e.g., Fe/HCl or H₂, Pd/C) sandmeyer 2-Chloro-4-hydroxy-5-methylpyridine reduction->sandmeyer Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) methylation This compound sandmeyer->methylation O-Methylation (e.g., MeI, base)

Caption: A potential multi-step synthesis pathway for this compound.

Protocol Insights and Causality
  • N-Oxide Formation: The initial oxidation of the pyridine nitrogen is a critical activating step. The resulting N-oxide directs electrophilic substitution preferentially to the 4-position, a key element for achieving the desired substitution pattern.

  • Nitration: The introduction of a nitro group at the 4-position is achieved under standard conditions. This group serves as a precursor to the amine, which is necessary for subsequent functionalization.

  • Chlorination and Rearrangement: Reacting the N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) simultaneously installs the chlorine atom at the 2-position and removes the N-oxide functionality. This is a common and efficient method for producing 2-chloropyridines from N-oxides.[6]

  • Nitro Group Reduction: The nitro group is selectively reduced to an amine. This is a robust and high-yielding transformation, typically accomplished with metal catalysts like iron in acidic media or catalytic hydrogenation.

  • Diazotization and Functionalization: The resulting aminopyridine can be converted into a diazonium salt, which is a versatile intermediate. Subsequent hydrolysis would yield a hydroxypyridine.

  • O-Methylation: The final methoxy group is installed via a standard Williamson ether synthesis, treating the hydroxypyridine with a methylating agent in the presence of a base.

This proposed route offers a high degree of regiochemical control, which is essential for avoiding the formation of difficult-to-separate isomers that often plague direct chlorination methods.[7]

Applications in Research and Drug Development

The true value of this compound lies in its utility as a molecular scaffold. The three distinct functional handles—the chloro, methoxy, and methyl groups—on the pyridine ring allow for sequential and directed chemical modifications.

  • The Chloro Group: The chlorine atom at the 2-position is the primary site for synthetic elaboration. It is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions and a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the facile introduction of carbon, nitrogen, oxygen, and sulfur-based substituents, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

  • The Methoxy Group: The electron-donating methoxy group modulates the electronic properties of the pyridine ring. It can also be cleaved to reveal a hydroxypyridine, providing an additional point for diversification or a key hydrogen bond donor in a final drug candidate.

  • The Methyl Group: The methyl group can be functionalized, for example, via radical halogenation to introduce a halomethyl group, which is itself a useful synthetic handle for further elaboration.[8]

G cluster_0 Synthetic Diversification scaffold 2-Chloro-5-methoxy- 4-methylpyridine suzuki Suzuki Coupling (Aryl/Heteroaryl) scaffold->suzuki Pd-catalyzed buchwald Buchwald-Hartwig (Amine/Amide) scaffold->buchwald Pd-catalyzed snar SNAr (O-, N-, S-Nucleophiles) scaffold->snar Nu:⁻ demethylation O-Demethylation (e.g., BBr₃) scaffold->demethylation side_chain Side-Chain Functionalization scaffold->side_chain Radical Initiation

Caption: Synthetic utility of this compound as a versatile scaffold.

This versatility makes it an ideal starting material for building complex molecules. For instance, related functionalized chloropyridines are key intermediates in the synthesis of kinase inhibitors, antivirals, and anti-inflammatory agents, where the pyridine core acts as a bioisostere for purines or other heterocyclic systems.[9][10]

Safety, Handling, and Storage

As a chlorinated heterocyclic compound, this compound and its structural analogs must be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the provided results, data from closely related molecules provide authoritative guidance.

  • Hazard Classification: Based on analogous compounds, it should be treated as harmful if swallowed or in contact with skin. It is expected to cause skin irritation and serious eye irritation.[11][12][13]

  • Precautionary Measures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles conforming to EN166 or OSHA standards, and a lab coat.[14][15]

    • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a readily available and highly valuable reagent for chemical synthesis. Its well-defined substitution pattern provides a robust platform for controlled, sequential chemical modifications, making it an attractive starting point for discovery chemistry programs. By understanding its commercial sources, logical synthetic routes, and key application strategies, researchers can fully leverage the potential of this versatile building block to accelerate the development of novel molecules and materials.

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  • Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Retrieved January 19, 2026.
  • ChemicalBook. (n.d.). 2-Chloro-5-methylpyridine manufacturers and suppliers. Retrieved January 19, 2026.
  • Wang, Y. (2013). 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
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  • Hu, T. (2013). Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Chloro-5-methylpyridine | 18368-64-4. Retrieved January 19, 2026.

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A Comprehensive Technical Guide to 2-Chloro-5-methoxy-4-methylpyridine: A Pivotal Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architect of Therapeutic Innovation

In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often receives the most attention. However, the journey to that API is paved with a series of critical, often unsung, chemical intermediates. These molecules are the true architects, their unique structures and reactivities dictating the feasibility, efficiency, and scalability of a synthetic pathway. 2-Chloro-5-methoxy-4-methylpyridine is one such pivotal architect. While not a therapeutic agent itself, its role as a key building block, particularly in the synthesis of next-generation proton pump inhibitors (PPIs), makes it a subject of immense interest to researchers and drug development professionals. This guide aims to provide an in-depth technical exploration of this intermediate, from its fundamental properties to its critical application in the synthesis of complex APIs like Tenatoprazole.

Core Characteristics of this compound

Understanding the fundamental physicochemical properties of an intermediate is the bedrock of its effective application in synthesis. These properties govern its reactivity, solubility, and handling requirements.

PropertyValueSource
CAS Number 1227593-77-2[1][2][3]
Molecular Formula C₇H₈ClNO[2][3]
Molecular Weight 157.60 g/mol [3]
Appearance Varies; typically a solid or liquidN/A
Functional Groups Chloro, Methoxy, Pyridine Ring[2]

Note: Detailed physical properties like boiling and melting points are not widely published, reflecting its primary role as a synthesized intermediate rather than a bulk commodity.

The Strategic Importance in Pharmaceutical Synthesis: The Case of Tenatoprazole

The primary significance of this compound lies in its application as a key precursor in the synthesis of Tenatoprazole.[4] Tenatoprazole is a potent, long-acting proton pump inhibitor (PPI) distinguished by its imidazopyridine structure, which provides a longer plasma half-life compared to traditional benzimidazole-based PPIs like omeprazole.[5]

The synthesis of Tenatoprazole involves the strategic coupling of two primary intermediates. While some literature points to the use of a closely related compound, 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride, the underlying chemical principle remains the same: the creation of a thioether linkage.[4][6] The 2-chloro-substituted pyridine moiety is essential for this key bond-forming step.

Synthetic Pathway of Tenatoprazole

The synthesis of Tenatoprazole is a well-defined, multi-step process that culminates in the coupling of a pyridine intermediate with a mercapto-imidazo[4,5-b]pyridine core, followed by oxidation.

G cluster_0 Pyridine Intermediate Synthesis cluster_1 Imidazopyridine Core Synthesis cluster_2 Final Assembly and Oxidation A Pyridine Precursors B 2-Chloro-5-methoxy- 4-methylpyridine (Intermediate 1) A->B Multi-step Synthesis G Coupling Reaction (Nucleophilic Substitution) B->G C 2,6-Dichloropyridine Precursors D 2-mercapto-5- methoxyimidazo[4,5-b]pyridine (Intermediate 2) C->D Multi-step Synthesis D->G E Tenatoprazole Sulfide H Oxidation E->H F Tenatoprazole (Final API) G->E H->F

Caption: Synthetic pathway of Tenatoprazole from key intermediates.

The Core Reaction: Nucleophilic Substitution

The critical step where the pyridine intermediate is utilized is a nucleophilic substitution reaction. The sulfur atom of the 2-mercapto-5-methoxyimidazo[4,5-b]pyridine acts as a nucleophile, attacking the carbon atom bonded to the chlorine on the pyridine ring. The chlorine atom, being a good leaving group, is displaced, forming the pivotal thioether bond that links the two heterocyclic systems.[6]

Causality Behind Experimental Choices:

  • Base Catalysis: This condensation is typically carried out under basic conditions (e.g., using potassium hydroxide).[6] The base serves to deprotonate the thiol group (-SH) of the mercapto intermediate, forming a more potent thiolate nucleophile (S⁻). This significantly enhances the rate and efficiency of the nucleophilic attack on the chlorinated pyridine.

  • Solvent Selection: The choice of solvent is crucial for ensuring the solubility of both intermediates and facilitating the reaction. Dichloromethane is often employed in the subsequent oxidation step.[6]

Experimental Protocol: Synthesis of Tenatoprazole Sulfide Intermediate

The following protocol is a synthesized representation based on established methodologies for similar PPIs.[6] It is intended for instructional purposes and must be adapted and optimized under controlled laboratory conditions.

Step 1: Deprotonation of the Thiol

  • In a suitable reaction vessel, dissolve 2-mercapto-5-methoxy-imidazo[4,5-b]pyridine (1 equivalent) and potassium hydroxide (1.1 equivalents) in an appropriate solvent such as water or ethanol.[6]

  • Stir the mixture at a controlled temperature (e.g., 35°C) to ensure complete dissolution and formation of the potassium thiolate salt.[6]

Step 2: Coupling Reaction

  • Prepare a solution of this compound (or its hydrochloride salt, 1 equivalent) in a suitable solvent.

  • Add the solution of the chlorinated pyridine intermediate dropwise to the thiolate mixture over a period of 1-2 hours, maintaining the reaction temperature.[6]

  • Monitor the reaction progress using an appropriate technique, such as High-Performance Liquid Chromatography (HPLC), until the starting materials are consumed (typically 4-6 hours).[6]

Step 3: Isolation and Purification

  • Upon completion, cool the reaction mixture. The resulting product, Tenatoprazole sulfide, may precipitate out of the solution.

  • Filter the crude product and wash it with water to remove inorganic salts.[6]

  • The crude sulfide intermediate can then be carried forward to the final oxidation step or purified further if necessary. This process is known to produce the sulfide intermediate in high yield (e.g., 98%).[6]

Step 4: Oxidation to Tenatoprazole

  • The isolated Tenatoprazole sulfide is dissolved in a chlorinated solvent like dichloromethane.

  • The solution is cooled to a low temperature (e.g., -10°C to -20°C).[6]

  • A solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added dropwise while carefully controlling the temperature.[6]

  • After the reaction is complete, the final product, Tenatoprazole, is isolated, often as a salt (e.g., lithium salt), to improve stability and handling.[6]

G start Start: Prepare Reactants step1 Step 1: Dissolve 2-mercapto-imidazo-pyridine and KOH in solvent start->step1 step2 Step 2: Stir at 35°C to form thiolate salt step1->step2 step3 Step 3: Add solution of 2-Chloro-5-methoxy- 4-methylpyridine dropwise step2->step3 step4 Step 4: Monitor reaction by HPLC (4-6h) step3->step4 step5 Step 5: Cool mixture, filter crude product step4->step5 step6 Step 6: Wash product with water step5->step6 end End: Isolated Tenatoprazole Sulfide Intermediate step6->end

Caption: Experimental workflow for the key coupling reaction.

Safety, Handling, and Storage

As with any chlorinated heterocyclic compound, this compound and related intermediates must be handled with appropriate care. The following data is synthesized from safety information for structurally similar compounds.[7][8][9][10]

Hazard CategoryGHS Classification and Precautionary Statements
Acute Toxicity H302: Harmful if swallowed. [10] P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[10]
Skin Irritation H315: Causes skin irritation. [9][10] P280: Wear protective gloves/protective clothing/eye protection.[9][10] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9][10]
Eye Irritation H319: Causes serious eye irritation. [9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Environmental H412: Harmful to aquatic life with long lasting effects. [10] P273: Avoid release to the environment.[10]

Storage and Handling Protocol:

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from heat, sparks, and open flames.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a fume hood. Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

Conclusion

This compound represents a class of highly valuable, yet often overlooked, molecules in the landscape of drug discovery and development. Its structure is expertly tailored for its function: to act as an efficient electrophile in a crucial bond-forming reaction that enables the synthesis of advanced therapeutic agents. Its role in the construction of Tenatoprazole underscores the importance of bespoke intermediate design in creating modern pharmaceuticals with improved pharmacokinetic profiles. For the research scientist and drug development professional, a thorough understanding of the properties, reactivity, and handling of such intermediates is not merely academic—it is fundamental to the successful and safe innovation of future medicines.

References

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  • SAFETY DATA SHEET - Fisher Scientific (2-chloro-5-methyl-pyridine).
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A Technical Guide to the Synthesis and Application of Substituted 2-Chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract Substituted 2-chloropyridines represent a cornerstone class of heterocyclic intermediates, pivotal to advancements in medicinal chemistry, agrochemicals, and materials science. Their value stems from the versatile reactivity of the C2-chloro substituent, which can be readily displaced through nucleophilic aromatic substitution or engaged in a variety of metal-catalyzed cross-coupling reactions. This duality allows for the strategic introduction of a wide array of functional groups, making them indispensable building blocks for complex molecular architectures. This technical guide provides an in-depth exploration of the core synthetic methodologies for accessing and functionalizing the 2-chloropyridine scaffold. It emphasizes the mechanistic rationale behind key transformations, offers field-proven experimental protocols, and showcases the scaffold's significance through a detailed case study on the synthesis of the multi-kinase inhibitor, Sorafenib.

Introduction: The 2-Chloropyridine Scaffold

Significance in Medicinal Chemistry and Materials Science

The pyridine ring is a "privileged scaffold" in drug discovery, appearing in a vast number of biologically active compounds.[1] The introduction of a chlorine atom at the 2-position creates a highly valuable synthetic handle. This substituent activates the ring for certain transformations while providing a specific site for subsequent, predictable functionalization. Consequently, 2-chloropyridine derivatives are key intermediates in the production of numerous pharmaceuticals, including antihistamines like chlorphenamine and antiarrhythmics such as disopyramide.[2][3] Beyond medicine, they are integral to the synthesis of agrochemicals, such as fungicides and herbicides, and specialty chemicals like dyes.[4][5] The global demand for these intermediates is driven by their performance, purity, and reliability in large-scale chemical manufacturing.[5]

Overview of Reactivity: The Dichotomy of Nucleophilic Substitution and Cross-Coupling

The synthetic utility of 2-chloropyridines is dominated by two principal modes of reactivity at the carbon-chlorine bond:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitrogen atom in the pyridine ring acidifies the ring protons and makes the carbon atoms, particularly at the 2- and 4-positions, electrophilic. This intrinsic property facilitates the attack of nucleophiles, leading to the displacement of the chloride leaving group.[6]

  • Metal-Catalyzed Cross-Coupling: The C-Cl bond can be activated by transition metal catalysts, most notably palladium and nickel, to participate in a wide range of cross-coupling reactions. These methods, including the Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira reactions, have revolutionized the formation of carbon-nitrogen and carbon-carbon bonds, offering unparalleled scope and functional group tolerance.[7][8][9]

The choice between these pathways is dictated by the desired transformation, the nature of the nucleophile or coupling partner, and the specific reaction conditions employed.

Synthetic Routes to the 2-Chloropyridine Core

While various methods exist, the most common and scalable approach for the regiospecific synthesis of 2-chloropyridines involves the chlorination of the corresponding pyridine N-oxide.

From Pyridine N-Oxides: The Workhorse Method

The activation of a pyridine ring via N-oxidation is a foundational strategy in pyridine chemistry. The resulting N-oxide is highly susceptible to electrophilic attack. Treatment of a pyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) proceeds via an initial attack on the N-oxide oxygen, followed by an intramolecular rearrangement and chloride attack at the C2-position to furnish the 2-chloropyridine. This method is highly regioselective and generally provides excellent yields.[2][10]

Direct Chlorination of Pyridines

Direct reaction of pyridine with chlorine gas can also produce 2-chloropyridine, but this method often suffers from a lack of selectivity, leading to the formation of over-chlorinated products such as 2,6-dichloropyridine.[2] Therefore, it is less commonly used when a specific, mono-substituted product is desired.

Key Transformations of Substituted 2-Chloropyridines

The strategic functionalization of the 2-chloropyridine scaffold is where its true value as a synthetic intermediate is realized.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] The reaction rate is influenced by the electron-withdrawing strength of substituents on the pyridine ring.[11] In the second, typically rapid step, the chloride ion is expelled, and the aromaticity of the ring is restored.[6]

Caption: The addition-elimination mechanism of SNAr.

The introduction of nitrogen nucleophiles is one of the most common applications of SNAr on 2-chloropyridines. While electron-deficient 2-chloropyridines react readily, unsubstituted substrates often require harsh conditions.[12] Modern techniques, such as the use of continuous-flow reactors, can overcome the high activation barriers by enabling short reaction times at very high temperatures (up to 300 °C), providing good to excellent yields of 2-aminopyridines without the need for a metal catalyst.[12]

Palladium- and Nickel-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions provide a powerful and versatile alternative to SNAr, especially for the formation of C-C and C-N bonds with partners that are not strong nucleophiles.

The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds between aryl halides and organoboron compounds. For 2-chloropyridines, this reaction is effectively catalyzed by palladium complexes, such as Pd(PPh₃)₄, to produce 2-arylpyridines, a common structural motif in pharmaceuticals.[13][14] While highly effective, a potential challenge is the coordination of the pyridine nitrogen to the palladium center, which can sometimes inhibit the catalytic cycle. Careful selection of ligands and reaction conditions is crucial for success.[15]

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds between aryl halides and amines.[7][16] Its application to 2-chloropyridines is of immense industrial importance. A key challenge is the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, which means the oxidative addition step is often rate-limiting.[17]

Causality Behind Experimental Choices:

  • Catalyst System: To overcome the high activation energy of C-Cl bond cleavage, highly active catalyst systems are required. These typically consist of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., RuPhos, Xantphos).[18][19] The ligand's role is to stabilize the Pd(0) active species and facilitate the oxidative addition step.

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine (or the N-H bond in the palladium complex) without competing as a nucleophile.[17]

  • Temperature: Elevated temperatures (80-110 °C) are often necessary to drive the reaction to completion.[17]

Cross_Coupling_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L_n(Ar)Pd(II)-X OxAdd->PdII_Aryl Transmetal Transmetalation (Suzuki) or Amine Coordination (B-H) PdII_Aryl->Transmetal PdII_Coupling L_n(Ar)Pd(II)-R Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product ArX Ar-X (2-Chloropyridine) ArX->OxAdd Reagent R-M (Suzuki) or R₂NH (B-H) Reagent->Transmetal

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual catalyst system of palladium and a copper(I) salt.[9] This reaction is instrumental in synthesizing 2-alkynylpyridines. The reactivity of 2-halopyridines follows the expected trend of I > Br > Cl, meaning that couplings with 2-chloropyridines can be more challenging and may require more forcing conditions or highly active catalyst systems.[20]

Nickel catalysts are gaining prominence as a more earth-abundant and cost-effective alternative to palladium for certain cross-coupling reactions. Nickel has shown particular efficacy in the cross-electrophile coupling of 2-chloropyridines with alkyl bromides, a transformation that can be challenging using traditional methods.[21][22]

Practical Applications & Case Studies

Case Study: The Synthesis of Sorafenib (Nexavar)

Sorafenib (Nexavar®) is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[23][24] Its synthesis provides a quintessential example of the strategic use of a substituted 2-chloropyridine intermediate. A common synthetic route involves the coupling of 4-aminophenol with an isocyanate, followed by an SNAr reaction with 4-chloro-N-methyl-2-pyridinecarboxamide.[25][26]

Synthetic Workflow:

  • Urea Formation: 4-Aminophenol is reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the diaryl urea intermediate.

  • SNAr Coupling: The phenolic oxygen of the urea intermediate acts as a nucleophile, displacing the chlorine atom from 4-chloro-N-methyl-2-pyridinecarboxamide in the presence of a base. This key step forges the critical ether linkage.

  • Salt Formation: The resulting Sorafenib base is then typically converted to its tosylate salt for improved stability and bioavailability.[25]

Sorafenib_Synthesis Start1 4-Aminophenol Intermediate Diaryl Urea Intermediate Start1->Intermediate Urea Formation Start2 4-chloro-3-(trifluoromethyl)phenyl isocyanate Start2->Intermediate Urea Formation FinalBase Sorafenib Base Intermediate->FinalBase SNA_r (Key Step) Start3 4-chloro-N-methyl- 2-pyridinecarboxamide Start3->FinalBase SNA_r (Key Step) FinalSalt Sorafenib Tosylate (Nexavar®) FinalBase->FinalSalt Salt Formation

Sources

Basic reactivity of the chlorine atom in 2-Chloro-5-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Chlorine Atom in 2-Chloro-5-methoxy-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. The reactivity of the chlorine atom at the C-2 position is the cornerstone of its synthetic utility, enabling a diverse range of molecular elaborations. This guide provides an in-depth analysis of the core reactivity principles governing this specific C-Cl bond, focusing on the electronic and steric factors that dictate its susceptibility to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. We will explore the underlying mechanisms, explain the causality behind experimental design, and provide field-proven protocols to empower researchers in leveraging this versatile scaffold for complex molecule synthesis.

The Electronic Landscape of the Pyridine Ring

The reactivity of the chlorine atom in this compound is not merely that of a simple aryl chloride. It is profoundly influenced by the interplay of the pyridine nitrogen and the ring substituents.

  • Activation by the Pyridine Nitrogen : The nitrogen atom within the pyridine ring is electron-withdrawing, which significantly lowers the energy of the LUMO of the π-system.[1] This effect is most pronounced at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen. Consequently, the C-2 carbon atom bonded to the chlorine is rendered highly electrophilic and susceptible to attack by nucleophiles. In nucleophilic aromatic substitution (SNAr) reactions, the nitrogen atom provides crucial stabilization to the negatively charged Meisenheimer intermediate, a key factor that facilitates the displacement of the chloride.[2]

  • Influence of Methoxy and Methyl Substituents :

    • 5-Methoxy Group : The methoxy group is a powerful resonance electron-donating group (EDG) and an inductively electron-withdrawing group. Its position meta to the C-2 chlorine means its resonance effect does not directly destabilize the SNAr intermediate for C-2 substitution. However, its presence increases the overall electron density of the ring, which can subtly modulate the reactivity in palladium-catalyzed reactions.

    • 4-Methyl Group : The methyl group is a weak electron-donating group through hyperconjugation and induction. Positioned para to the nitrogen, it can slightly increase the electron density on the ring, potentially making oxidative addition in cross-coupling reactions more challenging compared to an unsubstituted chloropyridine.

The combination of these features makes the C-2 chlorine a versatile synthetic handle, readily participating in reactions that form C-N, C-C, and C-O bonds.

Caption: Core reactivity pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental transformation for 2-chloropyridines. The reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the attack of a nucleophile on the electron-deficient C-2 carbon, disrupting aromaticity and forming a high-energy anionic σ-complex known as a Meisenheimer intermediate.[3][4] The key to the facile reactivity of 2-chloropyridines is that one of the resonance structures of this intermediate places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization.[2] The subsequent rapid elimination of the chloride ion restores aromaticity and yields the substituted product.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C-2 position.

Field-Proven Protocol: Direct Amination

Direct amination via SNAr is a common strategy for synthesizing 2-aminopyridine derivatives. While electron-deficient 2-halopyridines react readily, substrates like this compound are moderately activated and may require elevated temperatures to achieve good conversion.[5]

Methodology:

  • Reaction Setup: To a sealable reaction vessel, add this compound (1.0 eq), the desired primary or secondary amine (1.5–2.2 eq), and a high-boiling polar aprotic solvent such as NMP, DMSO, or DMA (to provide a 0.5 M solution).

  • Inert Atmosphere: If the amine is sensitive to oxidation, purge the vessel with an inert gas (Argon or Nitrogen).

  • Heating: Seal the vessel and heat the reaction mixture to 100–150 °C. The optimal temperature depends on the nucleophilicity of the amine. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is effective for introducing heteroatom nucleophiles, palladium-catalyzed cross-coupling reactions are indispensable for forming C-C and C-N bonds, providing access to a vast chemical space.[6][7] The C-Cl bond is the least reactive of the carbon-halogen bonds, making its activation the rate-limiting step in many catalytic cycles.[8] Success hinges on the use of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands that promote the initial oxidative addition of the Pd(0) species into the C-Cl bond.[8][9]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the chloropyridine with an organoboron reagent.[10][11] For challenging substrates like electron-rich 2-chloropyridines, the choice of ligand and base is critical to prevent catalyst inhibition and achieve high yields.[10]

Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100High
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.6)K₂CO₃ (2.0)1,4-Dioxane100Good to High
Thiophene-3-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O90Moderate
Vinylboronic acid pinacol esterPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)THF70Good

Field-Proven Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 eq), the boronic acid or ester (1.2–1.5 eq), the base (e.g., K₃PO₄, 2.0 eq), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., toluene/water 10:1) via syringe.

  • Heating: Heat the reaction mixture to 90–110 °C with vigorous stirring. Monitor progress by LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

As an alternative to SNAr, the Buchwald-Hartwig amination offers a powerful, general method for C-N bond formation, often under milder conditions and with a broader substrate scope.[12][13] The activation of the C-Cl bond is the crucial step, requiring a carefully selected palladium pre-catalyst and a bulky, electron-rich biarylphosphine or ferrocene-based ligand.[8]

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield
MorpholinePd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.4)Toluene100High
AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)1,4-Dioxane110Good to High
n-HexylamineG3-XPhos Palladacycle (1.5)-LHMDS (1.5)THF80High
BenzylaminePd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2.0)t-AmylOH110Good

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// Edges start -> reagents [style=dotted, arrowhead=none]; start -> inert; inert -> purge [style=dotted, arrowhead=none]; inert -> solvent; solvent -> add_solvent [style=dotted, arrowhead=none]; solvent -> reaction; reaction -> heat [style=dotted, arrowhead=none]; reaction -> workup; workup -> quench [style=dotted, arrowhead=none]; workup -> purify; purify -> column [style=dotted, arrowhead=none]; }

Caption: Standard experimental workflow for a Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl-alkyne linkages, reacting the chloropyridine with a terminal alkyne.[14] The reaction is typically co-catalyzed by palladium and a copper(I) salt.[15] Due to the lower reactivity of the C-Cl bond, forcing conditions such as higher temperatures or microwave irradiation may be necessary to achieve efficient coupling.[15]

AlkynePalladium Source (mol%)Copper Source (mol%)Base (equiv)SolventTemp (°C)Typical Yield
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (3.0)DMF100-120Good
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)i-Pr₂NH (3.0)Toluene110Good
1-HeptynePdCl₂(dppf) (3)CuI (6)Cs₂CO₃ (2.0)1,4-Dioxane100Moderate to Good
Propargyl alcoholPd(OAc)₂ (2) / XPhos (4)CuI (4)K₂CO₃ (2.5)Acetonitrile80Good

Field-Proven Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry, degassed reaction vessel, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) source (e.g., CuI, 5 mol%).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Reagent Addition: Add a degassed solvent (e.g., DMF or Et₃N), the terminal alkyne (1.2–1.5 eq), and a liquid amine base (e.g., Et₃N or i-Pr₂NH, 3.0 eq) if it is not the solvent.

  • Heating: Heat the reaction to the desired temperature (80–120 °C) and monitor by TLC or LC-MS.

  • Workup: Cool the reaction, filter off any solids (e.g., through a pad of Celite), and concentrate the filtrate. Dilute the residue with an organic solvent and wash with aqueous NH₄Cl, water, and brine.

  • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography.

Conclusion

The chlorine atom in this compound serves as a versatile and reliable synthetic linchpin. Its reactivity is dominated by two principal pathways: nucleophilic aromatic substitution, driven by the inherent electronic properties of the pyridine ring, and palladium-catalyzed cross-coupling, enabled by modern catalyst systems. A thorough understanding of the underlying mechanistic principles and the influence of the ring's substituents allows researchers to make informed decisions when selecting reaction conditions. The protocols and data presented in this guide provide a robust framework for successfully employing this valuable building block in the synthesis of complex, high-value molecules for pharmaceutical and materials science applications.

References

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An In-depth Technical Guide to the Synthesis of 2-Chloro-5-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-methoxy-4-methylpyridine is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its specific substitution pattern offers a unique combination of electronic and steric properties, making it a valuable intermediate for accessing complex molecular architectures. This guide provides a comprehensive overview of the most practical and efficient synthetic routes to this target molecule, with a focus on starting materials, reaction mechanisms, and detailed experimental protocols. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.

Recommended Synthetic Pathway: O-Methylation of 2-Chloro-5-hydroxy-4-methylpyridine

The most direct and industrially scalable approach to the synthesis of this compound is the O-methylation of the commercially available starting material, 2-Chloro-5-hydroxy-4-methylpyridine. This strategy is advantageous due to the ready availability of the precursor, which already incorporates the desired chloro and methyl substituents at the correct positions on the pyridine ring. The core of this synthesis lies in the efficient and selective methylation of the hydroxyl group.

The Williamson ether synthesis is a classic and reliable method for this transformation.[1][2][3] It proceeds via an SN2 mechanism where an alkoxide, generated by deprotonating the hydroxyl group with a suitable base, acts as a nucleophile and attacks a methylating agent.[3][4]

Reaction Scheme

G start 2-Chloro-5-hydroxy-4-methylpyridine reagents Base (e.g., NaH, K2CO3) Methylating Agent (e.g., CH3I, (CH3)2SO4) Solvent (e.g., DMF, Acetone) start->reagents Williamson Ether Synthesis product This compound reagents->product caption Figure 1. Recommended synthetic pathway. G start Acyclic Precursors pyridone 5-Methoxy-4-methyl-2(1H)-pyridone start->pyridone Ring Formation chlorination Chlorination (e.g., POCl3) pyridone->chlorination product This compound chlorination->product caption Figure 2. Alternative synthesis via a pyridone intermediate.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of 2-Chloro-5-methoxy-4-methylpyridine in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth guide for researchers, medicinal chemists, and process development scientists on the effective utilization of 2-Chloro-5-methoxy-4-methylpyridine as a key building block in Suzuki-Miyaura cross-coupling reactions. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its capacity to form carbon-carbon bonds with high functional group tolerance and reliability.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying principles governing the reaction, offering detailed, field-proven protocols, and systematic troubleshooting advice tailored to the specific reactivity of this electron-rich, yet sterically influenced, heterocyclic halide.

Introduction: The Strategic Value of the 2-Arylpyridine Moiety

The 2-arylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[2] this compound is an increasingly important heterocyclic starting material that allows for the direct installation of this valuable motif. Its methoxy and methyl substituents provide electronic and steric handles that can be exploited to fine-tune the physicochemical properties of target molecules, influencing everything from metabolic stability to target engagement.

However, as a 2-chloropyridine, this substrate presents specific challenges compared to its more reactive bromo or iodo analogs.[3][4] The strength of the C-Cl bond necessitates the use of highly active catalyst systems to facilitate the rate-determining oxidative addition step.[5] This application note provides the necessary strategic insights and optimized protocols to overcome these challenges and achieve high-yield, reproducible couplings.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] Understanding this mechanism is paramount for rational optimization and troubleshooting.

The three fundamental steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is typically the slowest step for chloro-heteroaromatics and is heavily dependent on the choice of phosphine ligand.[5]

  • Transmetalation : The boronic acid (or ester) is activated by a base to form a more nucleophilic boronate species.[7] This species then transfers its organic group to the Pd(II) center, displacing the chloride.

  • Reductive Elimination : The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][8]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdCl Ar-Pd(II)Cl(L)₂ (Oxidative Adduct) Pd0->ArPdCl Oxidative Addition Ar-Cl ArPdR Ar-Pd(II)R(L)₂ (Transmetalation Product) ArPdCl->ArPdR Transmetalation R-B(OH)₂, Base ArPdR->Pd0 Product Ar-R (Coupled Product) ArPdR->Product Reductive Elimination Regen Regeneration center sub_in 2-Chloro-5-methoxy- 4-methylpyridine boronic_in Arylboronic Acid base_in Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Component Selection

Success with 2-chloropyridines hinges on the judicious selection of the catalyst, base, and solvent. The lower reactivity of the C-Cl bond requires conditions that favor the initial oxidative addition step without promoting unwanted side reactions.

ComponentRecommendationRationale & Expert Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) sources, respectively. They are reduced in situ to the active Pd(0) catalyst. Catalyst loading is typically 1-5 mol%.
Ligand Primary: SPhos, XPhos, RuPhosSecondary: Pd(dppf)Cl₂This is the most critical parameter. For unreactive aryl chlorides, electron-rich, bulky monodentate phosphine ligands (Buchwald ligands) are superior.[3] They promote the oxidative addition step and stabilize the active catalytic species. Pd(dppf)Cl₂ is a robust, pre-formed catalyst that is also effective for many substrates.[3][9]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A strong, non-nucleophilic base is required for the transmetalation step.[3] K₃PO₄ and Cs₂CO₃ are often superior due to their solubility and ability to avoid base-labile group degradation.[8] The choice can significantly impact yield.
Solvent System Dioxane/H₂O, Toluene/H₂O, THF/H₂OA mixture of an organic solvent with water is standard.[3][8] Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Anhydrous conditions can sometimes be used but require soluble organic bases.
Temperature 80–120 °CHigher temperatures are generally required to overcome the activation energy for the oxidative addition of the C-Cl bond.[3] Microwave irradiation can be a powerful tool to accelerate the reaction, often reducing reaction times from hours to minutes.[3]

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care.

Protocol A: General-Purpose Coupling with a Buchwald Ligand

This protocol is a robust starting point for coupling this compound with a wide range of aryl- and heteroarylboronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2–1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0–3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Oven-dried reaction vessel with a condenser and magnetic stir bar

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask or reaction vial, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand and add them to the reaction vessel.

  • Inert Atmosphere: Seal the vessel with a rubber septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This degassing step is crucial as the active Pd(0) catalyst is sensitive to oxidation.[3]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration should be around 0.1–0.2 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 6–24 hours.[10]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol B: Microwave-Assisted Coupling with Pd(dppf)Cl₂

This protocol is ideal for rapid optimization and for couplings that may be sluggish under conventional heating.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid pinacol ester (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane/Water (5:1 mixture)

  • Microwave reaction vial with a stir bar

Procedure:

  • Vessel Preparation: To a microwave reaction vial, add this compound, the boronic acid ester, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture.

  • Sealing: Securely cap the vial.

  • Reaction: Place the vial in the microwave reactor. Irradiate at 120 °C for 20–60 minutes with stirring.

  • Monitoring & Work-up: After cooling, check the reaction completion by LC-MS. Follow the work-up and purification steps as described in Protocol A.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst2. Insufficient Temperature3. Ineffective Base1. Ensure proper degassing; oxygen can kill the Pd(0) catalyst.[3] Switch to a more active ligand system (e.g., from dppf to SPhos or XPhos).2. Increase the temperature in 10 °C increments, up to 120 °C. Consider switching to microwave heating.[3]3. Screen alternative bases like Cs₂CO₃ or K₂CO₃.[3]
Significant Side Product Formation (e.g., Dehalogenation) 1. Catalyst Decomposition2. Boronic Acid Decomposition1. Increase ligand-to-palladium ratio to better stabilize the catalyst. 2. Use the corresponding boronic acid pinacol ester, which is often more stable. Ensure the boronic acid is of high purity.
Inconsistent Yields 1. Reagent Quality2. Incomplete Reaction1. Use high-purity, dry reagents. The quality of the boronic acid is often a source of irreproducibility.2. Extend the reaction time and monitor carefully by LC-MS to ensure the reaction has reached completion.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective transformation for the synthesis of valuable 2-arylpyridine derivatives. Success is not incidental; it is the result of a rational approach to reaction design. By understanding the catalytic cycle and making informed choices—particularly regarding the phosphine ligand and reaction temperature—researchers can reliably overcome the inherent low reactivity of the C-Cl bond. The protocols and troubleshooting guide provided herein serve as a robust foundation for the application of this versatile building block in drug discovery and materials science.

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  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA3iVhdc_wb5liD3G4y09_QRnI646ag7eiJx_RWQPxWUBgeh4TclPz1oqS-kL7Mc90Z17RDIKKwfLwTVVAuudO2qg_MyL1G_kY4Bri-AsxwnYarARDNfEzSR3y__rlJZxuEAm7quH7iyXwhMt563__A1f8ap4GzaOaceJKCE9n-J5PPpAHAQ9WCFAeMvs1png2dmawbWDnX32BBegADgWr5w==]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-5-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of C-N Bond Formation with Electron-Rich Heterocycles

The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has become indispensable in the pharmaceutical and agrochemical industries, where arylamines are common structural motifs. While the amination of aryl bromides and iodides is now routine, the coupling of aryl chlorides, particularly electron-rich and sterically hindered heteroaryl chlorides, presents a significant challenge.[2] The inert nature of the C-Cl bond necessitates carefully optimized catalytic systems to achieve efficient oxidative addition, the often rate-limiting step of the catalytic cycle.[3]

This guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 2-chloro-5-methoxy-4-methylpyridine, a substrate characterized by its electron-rich nature and potential for steric hindrance. The insights and methodologies presented herein are curated for researchers, scientists, and drug development professionals seeking to navigate the nuances of this powerful transformation.

Understanding the Substrate: The Electronic and Steric Landscape of this compound

The reactivity of this compound in Buchwald-Hartwig amination is governed by a combination of electronic and steric factors. The methoxy and methyl groups at the 5- and 4-positions, respectively, are electron-donating, which increases the electron density of the pyridine ring. This heightened electron density can render the C-Cl bond less susceptible to oxidative addition by the palladium(0) catalyst. Furthermore, the proximity of the methyl group at the 4-position to the chlorine at the 2-position can introduce steric hindrance, further impeding the approach of the bulky catalyst.

To overcome these challenges, the selection of a highly active and sterically demanding catalyst system is paramount. Bulky, electron-rich phosphine ligands are essential to promote the formation of the active monoligated palladium(0) species and to facilitate the difficult oxidative addition step.[3]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps, as illustrated below.[1] Understanding this cycle is crucial for rational troubleshooting and optimization.

Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Catalyst Oxidative Addition Complex Oxidative Addition Pd(0)L->Oxidative Addition Complex Ar-Cl Amine Coordination Amine Coordination & Deprotonation Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Reductive Elimination Amine Coordination->Amido Complex Base, -HBase+Cl- Product Product Amido Complex->Product Reductive Elimination Regenerated Pd(0)L Regenerated Pd(0)L

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine.[4]

  • Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido intermediate.

  • Reductive Elimination: The desired C-N bond is formed, yielding the aminated product and regenerating the active Pd(0) catalyst.[5]

Recommended Catalyst Systems and Reaction Parameters

For the amination of electron-rich and sterically hindered 2-chloropyridines, the use of modern, bulky biarylphosphine ligands is highly recommended. These ligands have demonstrated superior performance in facilitating the challenging oxidative addition step.[6]

Parameter Recommendation Rationale
Palladium Precatalyst PEPPSI™-IPr, Pd₂(dba)₃, Pd(OAc)₂PEPPSI™-IPr is an air- and moisture-stable precatalyst that readily forms the active catalyst. Pd₂(dba)₃ and Pd(OAc)₂ are also effective but may require in situ reduction.
Ligand RuPhos, BrettPhos, XPhosThese bulky, electron-rich biarylphosphine ligands are highly effective for the amination of challenging aryl chlorides.[3]
Base NaOtBu, K₃PO₄, Cs₂CO₃Sodium tert-butoxide is a strong, effective base. For base-sensitive substrates, weaker inorganic bases like potassium phosphate or cesium carbonate can be employed, often requiring higher temperatures.[3]
Solvent Toluene, Dioxane, THFAnhydrous, degassed non-polar aprotic solvents are preferred to minimize side reactions.[3]
Temperature 80-110 °CHigher temperatures are often necessary to overcome the activation barrier for the oxidative addition of the C-Cl bond.[3]

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound with a model primary and secondary amine. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: Amination with a Primary Amine (e.g., Aniline)

This protocol describes the coupling of this compound with aniline.

G start Start reagents Combine this compound, aniline, NaOtBu, PEPPSI™-IPr, and RuPhos in a Schlenk tube. start->reagents solvent Add anhydrous, degassed toluene. reagents->solvent heat Heat the reaction mixture to 100 °C with stirring for 12-24 hours. solvent->heat quench Cool to room temperature and quench with saturated aqueous NH4Cl. heat->quench extract Extract with ethyl acetate. quench->extract dry Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. extract->dry purify Purify by column chromatography. dry->purify end End purify->end

Figure 2: Experimental workflow for the amination with a primary amine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • PEPPSI™-IPr (0.02 mmol, 2 mol%)

  • RuPhos (0.024 mmol, 2.4 mol%)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, PEPPSI™-IPr, and RuPhos.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene via syringe, followed by the addition of aniline.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)

This protocol outlines the coupling with a cyclic secondary amine, morpholine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • BrettPhos (0.036 mmol, 3.6 mol%)

  • Anhydrous, degassed dioxane (5 mL)

Procedure:

  • In a glovebox, add this compound, potassium phosphate, Pd₂(dba)₃, and BrettPhos to a vial equipped with a stir bar.

  • Add anhydrous, degassed dioxane, followed by morpholine.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with stirring for 18-24 hours.

  • Monitor the reaction for completion by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Troubleshooting Common Issues

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality reagentsUse a reliable precatalyst. Increase the reaction temperature in 10 °C increments. Ensure all reagents and solvents are anhydrous and of high purity.[3]
Hydrodehalogenation Slow reductive elimination; Presence of waterUse a more electron-rich and bulky ligand to promote reductive elimination. Ensure strictly anhydrous conditions.[3]
Poor Reproducibility Oxygen contamination; Inconsistent reagent qualityMaintain a strict inert atmosphere throughout the reaction setup and duration. Use freshly opened or purified reagents.

Conclusion

The Buchwald-Hartwig amination of this compound, while challenging, is a highly achievable transformation with the appropriate selection of a modern, sophisticated catalyst system. The use of bulky, electron-rich biarylphosphine ligands is critical to overcoming the inherent low reactivity of the C-Cl bond in this electron-rich heterocyclic substrate. The protocols and insights provided in this guide serve as a robust starting point for researchers to successfully implement this powerful C-N bond-forming reaction in their synthetic endeavors. Careful attention to reaction setup, reagent quality, and a systematic approach to optimization will ensure reliable and high-yielding results.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025).
  • Biscoe, M. R., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Buchwald, S. L., et al. (2001).
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  • Buchwald, S. L., & Wagaw, S. (n.d.). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation.
  • Chemistry LibreTexts. (2023).
  • Entegris. (n.d.). Buchwald Ligands Review.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Macmillan Group. (n.d.). Why C–N and C–O Couplings?
  • Mistry, N. (n.d.).
  • National Institutes of Health. (2016).
  • National Institutes of Health. (n.d.).
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine.
  • Royal Society of Chemistry. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • Wikipedia. (n.d.).
  • Ye, Z., & Green, D. (2021).

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The Strategic Application of 2-Chloro-5-methoxy-4-methylpyridine in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone of medicinal chemistry, embedded in a multitude of FDA-approved drugs.[1] Its unique electronic properties and capacity for diverse chemical modifications make it a privileged structure in the design of novel therapeutics. Among the vast array of functionalized pyridines, 2-Chloro-5-methoxy-4-methylpyridine stands out as a highly versatile, yet specialized, building block. This guide provides an in-depth exploration of its strategic application in drug discovery, complete with detailed experimental protocols and the scientific rationale behind its use.

The reactivity of this compound is primarily dictated by the chloro-substituent at the 2-position, which is susceptible to displacement through nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The methoxy and methyl groups at the 5- and 4-positions, respectively, are not merely passive spectators; they play a crucial role in modulating the electronic and steric properties of the pyridine ring, thereby influencing reaction outcomes and the pharmacological profile of the resulting molecules.

The Influence of Methoxy and Methyl Substituents in Drug Design

The strategic placement of methoxy and methyl groups on the pyridine ring offers several advantages in medicinal chemistry:

  • Modulation of Basicity: The methoxy group, particularly when positioned ortho or para to the nitrogen, can reduce the basicity of the pyridine nitrogen through its electron-withdrawing inductive effect.[2] This can be advantageous in drug design, as it can prevent unwanted protonation at physiological pH, which may impact cell permeability and target engagement.

  • Metabolic Stability: The methoxy group can influence the metabolic profile of a drug candidate. While O-demethylation is a common metabolic pathway, the presence of the adjacent methyl group may provide some steric hindrance to metabolic enzymes, potentially improving the pharmacokinetic profile.

  • Hydrophobic Interactions: The methyl group provides a lipophilic handle that can engage in favorable hydrophobic interactions within the target protein's binding site, contributing to overall binding affinity.

  • Vectorial Control in Synthesis: These substituents can direct the regioselectivity of further chemical modifications on the pyridine ring, providing greater control over the synthetic route.

Core Synthetic Applications and Protocols

This compound is a valuable precursor for the synthesis of more complex molecular architectures, primarily through two key reaction types: Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the chloro-substituent, facilitates SNAr reactions. This allows for the facile introduction of oxygen, nitrogen, and sulfur nucleophiles at the 2-position, leading to a diverse array of 2-substituted pyridine derivatives.

The 2-aryloxypyridine motif is a common feature in a number of biologically active compounds. The following protocol provides a general method for the synthesis of these derivatives from this compound.

Protocol 1: Synthesis of 2-(4-Nitrophenoxy)-5-methoxy-4-methylpyridine

This protocol details the synthesis of a representative 2-aryloxypyridine derivative.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound1227593-77-2157.601.0
4-Nitrophenol100-02-7139.111.1
Potassium Carbonate (K₂CO₃)584-08-7138.212.0
N,N-Dimethylformamide (DMF)68-12-273.095 mL

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 mmol, 157.6 mg), 4-nitrophenol (1.1 mmol, 153.0 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Add N,N-Dimethylformamide (5 mL) to the flask.

  • Stir the reaction mixture at 80-100 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-nitrophenoxy)-5-methoxy-4-methylpyridine.

Causality of Experimental Choices:

  • Base (K₂CO₃): A base is required to deprotonate the phenol, generating the more nucleophilic phenoxide anion. Potassium carbonate is a common choice due to its moderate basicity and good solubility in polar aprotic solvents like DMF.

  • Solvent (DMF): A polar aprotic solvent is ideal for SNAr reactions as it can solvate the cation of the base while not strongly solvating the nucleophile, thus enhancing its reactivity.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction.

sn_ar_workflow start Start Materials: This compound 4-Nitrophenol K₂CO₃ reaction Reaction: DMF, 80-100°C 4-8 hours start->reaction 1. Combine & Heat workup Work-up: Aqueous Quench Extraction with Ethyl Acetate reaction->workup 2. Cool & Extract purification Purification: Column Chromatography workup->purification 3. Isolate Crude product Product: 2-(4-Nitrophenoxy)-5-methoxy-4-methylpyridine purification->product 4. Purify

Caption: Workflow for the SNAr reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds and is extensively used in drug discovery.[3] this compound can be effectively coupled with a wide range of aryl and heteroaryl boronic acids or esters to generate 2-arylpyridine derivatives, which are prevalent scaffolds in kinase inhibitors.

The 2-arylpyridine core is a key pharmacophore in many kinase inhibitors, often interacting with the hinge region of the kinase active site. The following protocol provides a general method for the synthesis of these valuable intermediates.

Protocol 2: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol details the synthesis of a representative 2-aryl-5-methoxy-4-methylpyridine.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound1227593-77-2157.601.0
4-Methoxyphenylboronic Acid5720-07-0151.961.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.03
Sodium Carbonate (Na₂CO₃)497-19-8105.992.0
1,4-Dioxane123-91-188.118 mL
Water7732-18-518.022 mL

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 157.6 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg), and sodium carbonate (2.0 mmol, 212.0 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until completion (typically 6-12 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-methoxy-4-methyl-2-(4-methoxyphenyl)pyridine.

Causality of Experimental Choices:

  • Catalyst (Pd(PPh₃)₄): A palladium(0) source is essential for the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst.

  • Base (Na₂CO₃): The base is crucial for the transmetalation step, activating the boronic acid.[4]

  • Solvent System (Dioxane/Water): A biphasic solvent system is often employed to dissolve both the organic substrates and the inorganic base.

suzuki_workflow start Start Materials: This compound 4-Methoxyphenylboronic Acid Pd(PPh₃)₄, Na₂CO₃ reaction Reaction: Dioxane/Water, 90-100°C 6-12 hours start->reaction 1. Combine & Heat workup Work-up: Aqueous Quench Extraction with Ethyl Acetate reaction->workup 2. Cool & Extract purification Purification: Column Chromatography workup->purification 3. Isolate Crude product Product: 5-methoxy-4-methyl-2-(4-methoxyphenyl)pyridine purification->product 4. Purify

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

For researchers who wish to synthesize this key intermediate in-house, several routes have been reported. A common approach involves the chlorination of the corresponding hydroxypyridine or the functionalization of a pre-existing pyridine ring.

Protocol 3: Synthesis from 2-Hydroxy-5-methoxy-4-methylpyridine

This protocol outlines a common method for the synthesis of the title compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
2-Hydroxy-5-methoxy-4-methylpyridineN/A139.151.0
Phosphorus Oxychloride (POCl₃)10025-87-3153.333.0
Toluene108-88-392.1410 mL

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-hydroxy-5-methoxy-4-methylpyridine (1.0 mmol, 139.2 mg) in toluene (10 mL).

  • Slowly add phosphorus oxychloride (3.0 mmol, 0.28 mL) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain this compound.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups allow for the efficient synthesis of diverse molecular scaffolds, particularly those relevant to kinase inhibitor discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in the development of novel therapeutics.

References

  • Chem-Impex. (n.d.). 4-(Methoxymethyl)pyridine. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-(Methoxymethyl)pyridine in Advancing Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(18), 6470–6471.
  • Google Patents. (n.d.). 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine.
  • Wang, X., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3636–3645.
  • National Center for Biotechnology Information. (n.d.). Pyridine, 2-methoxy-5-methyl-. PubChem Compound Database. Retrieved from [Link]

  • Gucky, T., et al. (2017). ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. European Journal of Medicinal Chemistry, 127, 914–925.
  • Sarpong, R., & Tantillo, D. J. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 13(24), 6552–6555.
  • Wang, T. C., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(15), 8152–8175.
  • Leitch, D. C., et al. (2021).
  • Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
  • LibreTexts Chemistry. (2021). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]

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Synthesis of bioactive molecules from 2-Chloro-5-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Bioactive Molecules from 2-Chloro-5-methoxy-4-methylpyridine

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, serving as a "privileged scaffold" in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after heterocycle in drug design.[3] Within the expansive family of pyridine derivatives, this compound emerges as a particularly valuable and versatile building block.

This guide provides an in-depth exploration of the synthetic utility of this compound. The strategic placement of its functional groups—a reactive chlorine atom at the 2-position, an electron-donating methoxy group, and a methyl group—offers a powerful platform for constructing complex molecular architectures. The chloro group, in particular, is an excellent handle for modern palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds.[4]

We will detail field-proven protocols for three of the most powerful transformations in the medicinal chemist's toolbox: the Suzuki-Miyaura cross-coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. For each reaction, we will not only provide step-by-step procedures but also delve into the mechanistic rationale behind the choice of catalysts, ligands, and conditions, empowering researchers to troubleshoot and adapt these methods for their specific synthetic targets.

Part 1: Suzuki-Miyaura Cross-Coupling for Biaryl Scaffolds

The Suzuki-Miyaura reaction is a preeminent method for forging C(sp²)-C(sp²) bonds, making it indispensable for the synthesis of biaryl and heteroaryl structures commonly found in kinase inhibitors and other targeted therapeutics.[5][6] The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide.

Causality and Mechanism: The catalytic cycle is a well-orchestrated sequence involving a palladium catalyst.[7] It begins with the oxidative addition of the palladium(0) catalyst into the C-Cl bond of the pyridine. This is often the rate-limiting step for less reactive aryl chlorides. A crucial subsequent step is transmetalation, where the organic group from the boron atom is transferred to the palladium center. This step requires activation of the organoboron species by a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[8] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂(Cl) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)L₂(R²) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Product (R¹-R²) RedElim->Product ArylHalide Py-Cl (R¹-Cl) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize a 2-aryl-5-methoxy-4-methylpyridine derivative.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system via syringe. A typical solvent mixture is 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Data Summary: Typical Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)LigandBaseSolventTemp (°C)Typical YieldReference
Pd(PPh₃)₄ (5%)PPh₃Na₂CO₃Toluene/EtOH/H₂O100Moderate-Good[9]
Pd(dppf)Cl₂ (3%)dppfK₃PO₄1,4-Dioxane90Good-Excellent[9]
Pd₂(dba)₃ (2%)SPhosK₂CO₃Toluene/H₂O100Good-Excellent[8]

Part 2: Sonogashira Coupling for Alkynylpyridine Synthesis

The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl halides, forming a C(sp²)-C(sp) bond.[10] This reaction opens the door to a wide range of bioactive molecules, including metabotropic glutamate receptor 5 (mGlu5) antagonists, where an alkynyl linkage is a key structural feature.[11]

Causality and Mechanism: This reaction uniquely employs a dual-catalyst system. A palladium(0) species undergoes oxidative addition to the pyridine C-Cl bond, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[12] This acetylide is more nucleophilic than the alkyne itself. In the transmetalation step, the alkynyl group is transferred from the copper to the palladium center. Reductive elimination then yields the alkynylpyridine product and regenerates the Pd(0) catalyst. An amine base (like triethylamine or diisopropylethylamine) is crucial, serving both as a base to deprotonate the alkyne and as a solvent.[12] Maintaining an inert atmosphere is critical to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).

Sonogashira_Workflow Start Starting Materials: - Py-Cl - Terminal Alkyne - Pd Catalyst (e.g., PdCl₂(PPh₃)₂) - Cu(I) Co-catalyst (CuI) - Amine Base (e.g., TEA) Setup Reaction Setup: - Dry, inert atmosphere (Ar/N₂) - Anhydrous solvent (THF or DMF) - Degas solvent Start->Setup Reaction Heating & Stirring (RT to 60 °C, 2-12 h) Setup->Reaction Workup Aqueous Workup: - Dilute with Ether/EtOAc - Wash with NH₄Cl (to remove Cu) - Wash with brine Reaction->Workup Purification Purification: - Concentrate organic phase - Flash Column Chromatography Workup->Purification Product Final Product: Alkynylpyridine Purification->Product

Caption: General experimental workflow for the Sonogashira coupling.

Protocol 2: General Procedure for Sonogashira Coupling

Objective: To synthesize a 2-alkynyl-5-methoxy-4-methylpyridine.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry, two-neck round-bottom flask, add this compound (1.0 eq), the palladium catalyst (0.02 eq), and copper(I) iodide (0.03 eq).

  • Evacuate and backfill the flask with Argon three times.

  • Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., TEA, 3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise via syringe at room temperature.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Part 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for forming C-N bonds.[13][14] This reaction is paramount in pharmaceutical synthesis, as the aminopyridine motif is a key component of countless drugs.[15]

Causality and Mechanism: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of a Pd(0) catalyst to the C-Cl bond.[16] The resulting Pd(II) complex coordinates with the amine. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The final, and often most challenging, step is the reductive elimination of the desired aminopyridine product, which regenerates the Pd(0) catalyst.[17] The success of this reaction, especially with less reactive aryl chlorides, hinges on the use of specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, BINAP). These ligands accelerate the rate of reductive elimination and prevent the formation of undesired side products.[14]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L(Cl) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amido R¹-Pd(II)L(NR²R³) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Product (R¹-NR²R³) RedElim->Product ArylHalide Py-Cl (R¹-Cl) ArylHalide->OxAdd Amine HNR²R³ + Base Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize a 2-amino-5-methoxy-4-methylpyridine derivative.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, or XPhos, 2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor (0.01 eq), the phosphine ligand (0.02 eq), and the base (1.5 eq) to a dry reaction vessel.

  • Add the anhydrous solvent (e.g., Toluene) and stir for 10 minutes to pre-form the active catalyst.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the vessel and heat the mixture to 80-110 °C for 6-24 hours, with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench by adding water carefully.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts and catalyst residues.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Typical Conditions for Buchwald-Hartwig Amination

Pd Precursor (mol%)LigandBaseSolventTemp (°C)Substrate ScopeReference
Pd(OAc)₂ (2%)BINAPCs₂CO₃Toluene100Primary & secondary amines[17]
Pd₂(dba)₃ (1.5%)XantphosNaOtBuDioxane110Good for various amines[13]
Pd(OAc)₂ (2%)XPhosK₃PO₄t-BuOH100Broad, including hindered amines[14]

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of complex, bioactive molecules. The protocols and principles outlined in this guide demonstrate its utility in three of the most significant cross-coupling reactions in modern organic synthesis. By leveraging Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can efficiently access diverse libraries of biaryl, alkynyl, and amino-pyridine derivatives, accelerating the discovery and development of next-generation therapeutics. The key to success lies in understanding the underlying mechanisms to make informed choices regarding catalysts, ligands, and reaction conditions.

References

  • CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Razafindrainibe, F., et al. - Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

  • US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Kranjec, R., et al. (2018). Improved Syntheses of the mGlu 5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling. Molecules, 23(11), 2939. MDPI. [Link]

  • Riveira, M. J., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(23), 7393. MDPI. [Link]

  • EP0121320A1 - Preparation of 2-chloro-5-methylpyridine.
  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H).
  • 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000. PubChem, NIH. [Link]

  • Abdel-Aziz, H. A., et al. (2011). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 16(12), 10138-10151. PMC, NIH. [Link]

  • US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]

  • Verma, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15197-15221. RSC Publishing. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. PubMed. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Journal of Advanced Scientific Research. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (2025). ResearchGate. [Link]

  • The Role of Pyridine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012). YouTube. [Link]

  • WO/2015/113043 PROCESS FOR MAKING 2-CHLORO-5-METHYLPYRIDINE. WIPO PatentScope. [Link]

  • The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025). ResearchGate. [Link]

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The Strategic Role of 2-Chloro-5-methoxy-4-methylpyridine in Modern Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Professionals in Agrochemical Development

Introduction: A Versatile Pyridine Building Block

2-Chloro-5-methoxy-4-methylpyridine has emerged as a pyridine-based building block with significant potential in the discovery and development of novel agrochemicals. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position, a methoxy group at the 5-position, and a methyl group at the 4-position, offers a versatile scaffold for the synthesis of complex molecules with diverse biological activities. The electron-donating nature of the methoxy and methyl groups influences the reactivity of the pyridine ring, while the chlorine atom serves as a key handle for nucleophilic substitution and cross-coupling reactions, making it an attractive starting material for creating libraries of potential herbicidal, fungicidal, and insecticidal compounds.

This document provides a comprehensive overview of the applications of this compound in agrochemical synthesis, including its physicochemical properties, key synthetic transformations, and detailed protocols for its utilization in the preparation of advanced agrochemical intermediates.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 1227593-77-2[1][2]
Molecular Formula C₇H₈ClNO[1][2]
Molecular Weight 157.60 g/mol [2]
Appearance Not specified (typically a solid or liquid)
Purity ≥95% (commercially available)
Storage Store in a cool, dry place under an inert atmosphere (e.g., Argon) at 2-8°C.[2]

Safety and Handling: this compound should be handled by trained personnel in a well-ventilated laboratory. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and emergency procedures.

Core Synthetic Applications in Agrochemical Development

The reactivity of this compound is primarily centered around the chlorine atom at the 2-position of the pyridine ring. This position is susceptible to a variety of synthetic transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures relevant to agrochemical activity.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate novel substituted pyridines. This reaction is a cornerstone in the synthesis of many biologically active compounds.

G This compound This compound Substituted Pyridine Substituted Pyridine This compound->Substituted Pyridine + Nu-H (Base, Solvent, Heat) Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Substituted Pyridine

Caption: General workflow for nucleophilic aromatic substitution.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general method for the displacement of the 2-chloro group with a primary or secondary amine, a common step in the synthesis of many bioactive molecules.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) (1.5 - 2.0 eq)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and an inert gas inlet, add this compound and the chosen anhydrous solvent.

  • Add the amine nucleophile and the base to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2-amino-substituted pyridine derivative.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents are used to solvate the reactants and facilitate the nucleophilic attack.

  • Base: The base is crucial to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.

  • Inert Atmosphere: An inert atmosphere is necessary to prevent side reactions with atmospheric moisture and oxygen, especially when using sensitive reagents.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl or heteroaryl groups at the 2-position, leading to the synthesis of biaryl structures that are prevalent in modern agrochemicals.

G This compound This compound Coupled Product Coupled Product This compound->Coupled Product + R-B(OR)₂ (Pd Catalyst, Base, Solvent) Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Coupled Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with a boronic acid or boronic ester.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid/ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a dry Schlenk flask or sealed tube, combine this compound, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired coupled product.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of palladium catalyst and ligand is critical for the efficiency of the cross-coupling reaction and may require optimization for specific substrates.

  • Base: The base is required for the transmetalation step of the catalytic cycle.

  • Degassed Solvents: Degassing the solvents is essential to remove dissolved oxygen, which can deactivate the palladium catalyst.

Hypothetical Application in Agrochemical Synthesis: A Case Study

While specific, commercialized agrochemicals derived directly from this compound are not prominently documented in publicly available literature, its structural motifs are present in various patented herbicidal compounds. For instance, the substituted pyridine core is a key feature in several classes of herbicides.

Let's consider a hypothetical synthesis of a potential herbicidal scaffold based on a sulfonylurea or a related structure, where this compound serves as a key intermediate.

Hypothetical Target: A novel pyridylsulfonamide derivative.

G A This compound B Amination (Protocol 1) A->B C 2-Amino-5-methoxy-4-methylpyridine B->C D Reaction with Sulfonyl Chloride C->D E Pyridylsulfonamide Herbicide Scaffold D->E

Caption: Hypothetical synthesis of a herbicidal scaffold.

This synthetic route would first involve the conversion of the 2-chloro group to an amino group via nucleophilic substitution (as detailed in Protocol 1). The resulting 2-amino-5-methoxy-4-methylpyridine could then be reacted with a suitable sulfonyl chloride to form the target pyridylsulfonamide. This class of compounds is known to inhibit the acetolactate synthase (ALS) enzyme in plants, a common mode of action for herbicides.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. Its well-defined reactivity, particularly at the 2-position, allows for the systematic exploration of chemical space through established synthetic methodologies like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While its direct application in blockbuster agrochemicals is not yet widely publicized, its structural features are highly relevant to contemporary agrochemical research. The protocols and synthetic strategies outlined in this document provide a solid foundation for researchers and scientists to leverage the potential of this promising intermediate in the ongoing quest for more effective and sustainable crop protection solutions.

References

  • Google Patents. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Google Patents. (1984). Preparation of 2-chloro-5-methylpyridine.
  • Angene Chemical. (n.d.). This compound|1227593-77-2. Retrieved from [Link]

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Application Notes & Protocol: Nucleophilic Aromatic Substitution on 2-Chloro-5-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Substituted Pyridine

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds on aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Nucleophilic Aromatic Substitution (SNAr) offers a direct pathway to achieve this transformation, displacing a leaving group, typically a halide, with a suitable nucleophile. This guide focuses on the SNAr of 2-chloro-5-methoxy-4-methylpyridine, a substrate with nuanced electronic properties that demand careful consideration in experimental design.

The pyridine nitrogen atom acts as an electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the C2 and C4 positions. However, the reactivity of the target substrate is modulated by two additional substituents:

  • 5-methoxy group: This group is para to the C2 position and is strongly electron-donating through resonance, which deactivates the ring towards nucleophilic attack.

  • 4-methyl group: This group is also electron-donating, albeit more weakly, through an inductive effect, further reducing the electrophilicity of the reaction center.

This inherent deactivation makes classical, thermally-driven SNAr reactions on this compound more challenging compared to pyridines bearing electron-withdrawing groups.[1] Consequently, two primary strategies are presented herein: a robust, high-temperature classical SNAr protocol and a more versatile, milder palladium-catalyzed Buchwald-Hartwig amination, which circumvents the limitations of the substrate's electronic character.[2][3]

Part 1: Protocol for Classical Thermal Nucleophilic Aromatic Substitution

This approach relies on overcoming the activation energy barrier through thermal energy, making it suitable for strong, relatively simple nucleophiles. It eschews the cost and potential contamination of metal catalysts but often requires higher temperatures and longer reaction times.

Causality of Experimental Design
  • Nucleophile: The choice of a strong nucleophile, such as a secondary amine like morpholine or an alkoxide, is critical to ensure a reasonable reaction rate.

  • Solvent: A high-boiling, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is employed. These solvents can dissolve the reactants and are stable at the high temperatures required. Crucially, they effectively solvate cations while leaving the anionic nucleophile relatively "bare," enhancing its reactivity.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is used as an acid scavenger. It neutralizes the hydrochloric acid (HCl) generated during the substitution, preventing the protonation and deactivation of the amine nucleophile.

  • Temperature: Due to the electron-rich nature of the pyridine ring, significant thermal energy (120-160 °C) is necessary to drive the reaction to completion. Microwave irradiation serves as an effective alternative for rapid heating and significant rate acceleration.[4]

Experimental Workflow: Classical SNAr

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Combine Substrate, Nucleophile, & Base in a Sealed Vial p2 Add Polar Aprotic Solvent (e.g., DMSO) p1->p2 r1 Heat to 120-160 °C (Conventional or Microwave) p2->r1 r2 Monitor by TLC or LC-MS (Typically 12-24 h) r1->r2 w1 Cool to RT & Dilute with Water r2->w1 w2 Extract with Organic Solvent (e.g., EtOAc) w1->w2 w3 Wash, Dry, & Concentrate Organic Phase w2->w3 w4 Purify by Column Chromatography w3->w4

Caption: Workflow for a classical SNAr reaction.

Detailed Step-by-Step Protocol: Amination with Morpholine
  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), morpholine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO (0.2 M concentration relative to the substrate).

  • Reaction: Seal the vial and heat the mixture to 150 °C with vigorous stirring. If using a microwave reactor, set the temperature to 150 °C and run for 1-3 hours. For conventional heating, maintain the temperature for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Dilute with deionized water (10 volumes) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 10 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired 2-(morpholino)-5-methoxy-4-methylpyridine.

ReagentM.W. ( g/mol )RoleStoichiometry
This compound171.61Substrate1.0 eq
Morpholine87.12Nucleophile1.2 eq
Potassium Carbonate (K₂CO₃)138.21Base2.0 eq
Dimethyl Sulfoxide (DMSO)78.13Solvent-

Part 2: Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination

For a broader substrate scope, including less nucleophilic amines (e.g., anilines) or when milder conditions are required, the Buchwald-Hartwig amination is the premier method.[2][5] This cross-coupling reaction uses a palladium catalyst with a specialized phosphine ligand to facilitate the C-N bond formation under conditions that would not be viable for a classical SNAr.[3]

Causality of Experimental Design
  • Catalyst System: The reaction is driven by a palladium(0) species, which is generated in situ from a pre-catalyst like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

  • Ligand: A bulky, electron-rich phosphine ligand, such as Xantphos, is crucial.[6] The ligand stabilizes the palladium center, promotes the key steps of oxidative addition and reductive elimination, and prevents catalyst decomposition.

  • Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine in the catalytic cycle, forming the key palladium-amido intermediate.[5][6]

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are used to prevent oxidation of the catalyst and unwanted side reactions.

Buchwald-Hartwig Catalytic Cycle

Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_Complex->Amine_Complex Ligand Exchange (+ R₂NH) Amido_Complex L₂Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation (- Base-H⁺X⁻) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol: General Amination
  • Inert Atmosphere Setup: To a dry Schlenk tube or vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 6 mol%), and the base (e.g., Cs₂CO₃, 1.5 eq).

  • Reagent Addition: Add the this compound (1.0 eq) and the desired amine (1.1 eq).

  • Atmosphere Exchange: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, deoxygenated toluene (or dioxane) via syringe to achieve a concentration of 0.1-0.2 M relative to the substrate.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-18 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

ReagentRoleTypical Loading
This compoundSubstrate1.0 eq
Amine NucleophileCoupling Partner1.1 - 1.2 eq
Pd₂(dba)₃Palladium Pre-catalyst1 - 5 mol%
XantphosLigand2 - 10 mol%
Cs₂CO₃ or NaOt-BuBase1.5 - 2.0 eq
Toluene or Dioxane (Anhydrous)Solvent-

Mechanistic Considerations: Stepwise vs. Concerted Pathways

The mechanism of Nucleophilic Aromatic Substitution has been a subject of extensive study. While the classical two-step Addition-Elimination (SNAr) mechanism is widely taught, recent evidence suggests many of these reactions proceed via a Concerted (cSNAr) pathway.[7]

  • Classical SNAr Mechanism: This pathway involves the initial attack of the nucleophile on the carbon atom bearing the leaving group, forming a discrete, negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[8] In a subsequent, typically faster step, the leaving group is expelled, and aromaticity is restored.

  • Concerted SNAr (cSNAr) Mechanism: Computational and kinetic studies have provided strong evidence that for many heterocyclic systems with good leaving groups (like chloride), a Meisenheimer intermediate does not form.[7] Instead, the reaction proceeds through a single transition state where the nucleophile-carbon bond is forming concurrently as the carbon-leaving group bond is breaking.

cluster_snar Classical Addition-Elimination (SNAr) cluster_csnar Concerted (cSNAr) Reactants1 Ar-Cl + Nu⁻ TS1_1 [Nu--Ar--Cl]⁻‡ Reactants1->TS1_1 Meisenheimer Meisenheimer Complex [Ar(Nu)(Cl)]⁻ TS1_1->Meisenheimer TS2_1 [Ar--Nu--Cl]⁻‡ Meisenheimer->TS2_1 Products1 Ar-Nu + Cl⁻ TS2_1->Products1 Reactants2 Ar-Cl + Nu⁻ TS_Concerted Transition State [Nu--Ar--Cl]⁻‡ Reactants2->TS_Concerted Products2 Ar-Nu + Cl⁻ TS_Concerted->Products2

Caption: Comparison of classical and concerted SNAr mechanisms.

For this compound, the presence of a good leaving group (Cl⁻) on a heteroaromatic ring makes the concerted mechanism a highly plausible pathway.[7]

References

  • Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183. [Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(8), 1455-1460. [Link]

  • PubMed. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters. [Link]

  • Unknown Authors. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science. [Link]

  • Unknown Authors. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science (RSC Publishing). [Link]

  • Various Authors. (2022). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

  • Various Authors. (2013). Amination of 2-halopyridines. [a]. ResearchGate. [Link]

  • Wei, X., & Liu, Q. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • PubMed. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters. [Link]

  • Wiley-VCH. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem. [Link]

  • Various Authors. (2017). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Google Patents. (n.d.). Synthesis and purification method of 2-amino-4-methylpyridine.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.
  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-5-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Value of a Substituted Pyridine Core

In the landscape of modern drug discovery and development, nitrogen-containing heterocycles are privileged scaffolds, with the pyridine ring being a cornerstone structural motif. The specific isomer, 2-chloro-5-methoxy-4-methylpyridine, represents a highly valuable and versatile building block. Its strategic placement of a reactive chlorine atom at the 2-position, an activating methoxy group, and a methyl group allows for precise, vector-defined elaboration of molecular complexity. Palladium-catalyzed cross-coupling reactions have become the definitive technology for functionalizing such heteroaryl chlorides, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild and highly selective conditions.[1][2][3]

This guide provides an in-depth analysis and field-proven protocols for three key palladium-catalyzed transformations utilizing this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The protocols are designed to be robust starting points for researchers, with explanations of the causal factors behind reagent selection and reaction conditions to empower effective troubleshooting and optimization.

Core Mechanistic Principles: A Unifying Catalytic Cycle

While the specific coupling partners and conditions vary, these reactions share a common mechanistic pathway centered on a palladium catalyst.[2][4] Understanding this fundamental cycle is critical for rational optimization. The process universally involves three key steps:

  • Oxidative Addition: A low-valent Palladium(0) complex, typically generated in situ, inserts into the carbon-chlorine bond of the pyridine. This is often the rate-determining step for less reactive aryl chlorides.[5] The electron-deficient nature of the pyridine ring facilitates this step compared to electron-rich aryl chlorides.

  • Transmetalation (for Suzuki & Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner (an organoboron compound, a copper acetylide, or an amine) displaces the halide on the Pd(II) complex.[5][6]

  • Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[4][6]

The presence of the pyridine nitrogen can, in some cases, lead to catalyst inhibition by coordinating to the palladium center.[7][8] The choice of sterically bulky and electron-rich ligands is often crucial to mitigate this effect and promote the desired catalytic turnover.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a paramount method for constructing biaryl and heteroaryl-aryl structures.[9] It offers exceptional functional group tolerance and utilizes readily available and generally stable boronic acids or their esters.

Causality in Reagent Selection
  • Catalyst System (Precatalyst & Ligand): While various catalysts work, [Pd(dppf)Cl₂] is a highly reliable choice for heteroaryl chlorides. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is both electron-rich, which promotes oxidative addition, and has a large bite angle, which facilitates the final reductive elimination step.[6] For particularly challenging couplings, catalyst systems using highly hindered phosphine ligands like P(t-Bu)₃ or N-heterocyclic carbenes (NHCs) can be effective.[3][10]

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex to facilitate transmetalation.[5][10] Aqueous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are standard choices. Carbonates are generally preferred over stronger bases like hydroxides to avoid potential side reactions with sensitive functional groups.

  • Solvent: A mixture of an organic solvent and water is typical. Dioxane, DME, or toluene are common organic solvents that effectively solubilize the organic reagents and catalyst, while water is necessary to dissolve the inorganic base.[11]

Catalytic Cycle Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Inputs/Outputs Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex Ar-Pd(II)(Cl)L2 OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)ArR Ar-Pd(II)(R)L2 Transmetalation->Pd(II)ArR RedElim Reductive Elimination Pd(II)ArR->RedElim RedElim->Pd(0)L2 Regeneration Product Product (Ar-R) RedElim->Product ArCl 2-Chloro-5-methoxy- 4-methylpyridine ArCl->OxAdd BoronicAcid R-B(OH)2 + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

ReagentMWAmount (mmol)Mass/VolumeRole
This compound157.601.0158 mgElectrophile
Phenylboronic Acid121.931.2146 mgNucleophile
[Pd(dppf)Cl₂]·CH₂Cl₂816.640.03 (3 mol%)24.5 mgCatalyst Precursor
Potassium Carbonate (K₂CO₃)138.213.0415 mgBase
1,4-Dioxane--8 mLSolvent
Water (degassed)--2 mLSolvent

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (158 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), [Pd(dppf)Cl₂]·CH₂Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times). Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a transformative reaction for synthesizing aryl amines from aryl halides.[12][13] This is particularly crucial in medicinal chemistry, where the arylamine moiety is a common pharmacophore.

Causality in Reagent Selection
  • Catalyst System (Precatalyst & Ligand): This reaction is highly dependent on the ligand. For coupling with primary or secondary amines, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are state-of-the-art.[14] These ligands accelerate the rate-limiting reductive elimination step and stabilize the active monomeric Pd(0) species.[6] A common precatalyst is Pd₂(dba)₃ or Pd(OAc)₂.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido complex.[13] Sodium tert-butoxide (NaOtBu) is the most common choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be used.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are essential to prevent quenching of the strong base and unwanted side reactions.

Catalytic Cycle Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Inputs/Outputs Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L->OxAdd Pd(II)Complex Ar-Pd(II)(Cl)L OxAdd->Pd(II)Complex AmineCoord Amine Coordination Pd(II)Complex->AmineCoord AmineComplex [Ar-Pd(II)(Cl)(HNR'R'')]L AmineCoord->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex Ar-Pd(II)(NR'R'')L Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L Regeneration Product Product (Ar-NR'R'') RedElim->Product ArCl 2-Chloro-5-methoxy- 4-methylpyridine ArCl->OxAdd Amine Amine (HNR'R'') Amine->AmineCoord

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

ReagentMWAmount (mmol)Mass/VolumeRole
This compound157.601.0158 mgElectrophile
Morpholine87.121.2105 µLNucleophile
Pd₂(dba)₃915.720.01 (1 mol%)9.2 mgCatalyst Precursor
XPhos476.600.03 (3 mol%)14.3 mgLigand
Sodium tert-butoxide (NaOtBu)96.101.4135 mgBase
Toluene (anhydrous)--10 mLSolvent

Procedure:

  • Inert Atmosphere: This reaction is highly sensitive to air and moisture. Perform all manipulations in a glovebox or using rigorous Schlenk techniques.

  • Catalyst Preparation: To a flame-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Reagent Addition: Add this compound (158 mg, 1.0 mmol). Evacuate and backfill the tube with argon (repeat 3 times).

  • Solvent & Nucleophile: Add anhydrous toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours. Monitor progress by LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction & Purification: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to obtain the aminated product.

Application 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, providing access to valuable arylalkyne structures.[15][16] The reaction uniquely employs a dual-catalyst system.

Causality in Reagent Selection
  • Catalyst System: The reaction is classically catalyzed by a combination of a palladium(0) species and a copper(I) salt (typically CuI).[16][17] The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) performs the oxidative addition/reductive elimination cycle.[16][18] The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[18]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves two purposes: to deprotonate the terminal alkyne and to act as a solvent or co-solvent.[15]

  • Solvent: The amine base can often serve as the solvent. However, co-solvents like THF or DMF are frequently used to ensure homogeneity.[17]

Catalytic Cycle Diagram: Sonogashira Coupling

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex Ar-Pd(II)(Cl)L2 OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)ArAlkyne Ar-Pd(II)(C≡CR)L2 Transmetalation->Pd(II)ArAlkyne RedElim Reductive Elimination Pd(II)ArAlkyne->RedElim RedElim->Pd(0)L2 Regeneration Product Product (Ar-C≡CR) RedElim->Product Cu(I) Cu(I)X AlkyneCoord π-Complex Formation Cu(I)->AlkyneCoord CuAlkyneComplex [Cu(I)(H-C≡CR)] AlkyneCoord->CuAlkyneComplex Deprotonation Deprotonation (Base) CuAlkyneComplex->Deprotonation CuAcetylide Copper Acetylide (Cu-C≡CR) Deprotonation->CuAcetylide CuAcetylide->Transmetalation To Pd Cycle ArCl 2-Chloro-5-methoxy- 4-methylpyridine ArCl->OxAdd Alkyne Terminal Alkyne (H-C≡CR) Alkyne->AlkyneCoord

Caption: The interconnected Palladium and Copper cycles in the Sonogashira coupling.

Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

ReagentMWAmount (mmol)Mass/VolumeRole
This compound157.601.0158 mgElectrophile
Phenylacetylene102.141.1121 µLNucleophile
Pd(PPh₃)₂Cl₂701.900.02 (2 mol%)14.0 mgCatalyst
Copper(I) Iodide (CuI)190.450.04 (4 mol%)7.6 mgCo-catalyst
Triethylamine (Et₃N)--10 mLBase & Solvent

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (158 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Solvent & Reagents: Evacuate and backfill the flask with argon (repeat 3 times). Add anhydrous, degassed triethylamine (10 mL) via syringe, followed by phenylacetylene (121 µL, 1.1 mmol).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 60 °C in an oil bath. Stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, remove the triethylamine under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and filter through a pad of Celite to remove insoluble salts. Concentrate the filtrate and purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the coupled product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst; Poor quality reagents/solvents; Insufficient base strength.Use a fresh bottle of catalyst or a pre-catalyst. Ensure solvents are anhydrous and degassed. For Suzuki, try Cs₂CO₃. For Buchwald, ensure NaOtBu is fresh.
Side Products Homocoupling of the boronic acid (Suzuki); Dehalogenation of starting material.Lower reaction temperature. Use a more dilute solution. Ensure a rigorously inert atmosphere to prevent oxidative degradation leading to dehalogenation.
Stalled Reaction Catalyst inhibition by pyridine nitrogen; Ligand degradation.For Suzuki/Sonogashira, switch to a more sterically demanding ligand (e.g., SPhos, RuPhos). For Buchwald, ensure the correct Pd:Ligand ratio (typically 1:1.5 to 1:2).

Conclusion

This compound is a powerful synthetic intermediate whose utility is fully realized through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable and versatile pathways to construct diverse molecular architectures. By understanding the underlying mechanistic principles and the specific roles of each reagent, researchers can effectively apply and adapt these protocols to accelerate the synthesis of complex target molecules in pharmaceutical and materials science research.

References

  • Johansson, H. et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Colacot, T. J. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Gao, F. et al. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

  • Canka, E. et al. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]

  • Wikipedia. Cross-coupling reaction. Wikipedia. [Link]

  • Escayola, S. et al. Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Powers, I. G. & Uyeda, C. Cross-Coupling of Heteroatomic Electrophiles. PMC. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Zhu, Q. et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. [Link]

  • Peterson, E. A. et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]

  • Kashani, S. K. et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Parmar, D. et al. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]

  • Ball, M. et al. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Belnome, F. et al. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. [Link]

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  • Zhu, Q. et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

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Application Notes & Protocols: Strategic Application of 2-Chloro-5-methoxy-4-methylpyridine in Advanced PET Imaging Agent Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Precursor for Neurological PET Radiotracers

2-Chloro-5-methoxy-4-methylpyridine has become a cornerstone in the synthesis of a new class of Positron Emission Tomography (PET) imaging agents, particularly those targeting the central nervous system (CNS). Its chemical architecture, featuring a reactive chlorine atom ideal for nucleophilic substitution and a methoxy-substituted pyridine core, renders it an exceptional precursor for developing radiolabeled ligands with high affinity and selectivity for critical neurological targets. This guide offers an in-depth exploration for researchers and drug development professionals on leveraging this precursor, with a specific focus on synthesizing PET tracers for phosphodiesterase 10A (PDE10A) imaging.

The PDE10A enzyme is predominantly expressed in the medium spiny neurons of the striatum and is integral to the regulation of cyclic nucleotide signaling, a fundamental process in motor control, cognition, and motivation.[1] Aberrant PDE10A activity has been linked to several neuropsychiatric conditions, including schizophrenia and Huntington's disease, establishing it as a significant target for both therapeutic intervention and in vivo imaging.[1] The creation of PDE10A-targeted PET tracers enables the non-invasive quantification and monitoring of this enzyme in the living brain, offering unparalleled insights into disease progression and the pharmacodynamics of novel therapeutics.[1][2]

Synthetic Strategy: Harnessing Palladium-Catalyzed Cross-Coupling Reactions

The principal synthetic pathway for integrating this compound into PET tracers is through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. These reactions are lauded for their high efficiency and versatility, facilitating the creation of a carbon-carbon bond between the pyridine nucleus and a suitable coupling partner. This partner typically bears the moiety for subsequent radiolabeling with a positron-emitting radionuclide like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).[3][4]

A notable application is in the synthesis of the PDE10A PET tracer, [¹¹C]MP-10. The precursor for this tracer is synthesized via a Suzuki coupling reaction between this compound and a boronic acid derivative.[1][2] This reaction is preferred for its mild conditions and tolerance of a broad array of functional groups.[5][6]

Diagram: Synthetic Pathway for a PDE10A PET Tracer Precursor

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product A This compound E Tracer Precursor A->E Suzuki Coupling B Aryl Boronic Acid/Ester B->E C Pd Catalyst (e.g., Pd(PPh3)4) C->E Catalyzes D Base (e.g., K2CO3) D->E

Caption: Palladium-catalyzed Suzuki coupling for PET tracer precursor synthesis.

Detailed Protocol: Synthesis of a PDE10A PET Tracer Precursor

This protocol details the synthesis of a crucial precursor for a PDE10A PET imaging agent, adapted from established methodologies. The rationale behind each step is elucidated to provide a comprehensive understanding of the experimental design.

Materials and Reagents:

ReagentSupplierPurityNotes
This compoundSigma-Aldrich>98%Store in a cool, dry place.
(4-(Hydroxymethyl)phenyl)boronic acidCombi-Blocks>97%
Tetrakis(triphenylphosphine)palladium(0)Strem Chemicals99%Air and light sensitive. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)Fisher ScientificACS GradeAnhydrous.
1,4-DioxaneAcros OrganicsAnhydrousStore over molecular sieves.
WaterMilli-QDeionized
Ethyl AcetateVWRHPLC GradeFor extraction and chromatography.
HexanesVWRHPLC GradeFor chromatography.
Saturated Sodium Bicarbonate SolutionIn-house-For quenching the reaction.
BrineIn-house-For washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-AldrichACS GradeFor drying the organic layer.

Experimental Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.1 eq), and potassium carbonate (3.0 eq).

    • Rationale: A slight excess of the boronic acid ensures the complete consumption of the chloro-pyridine starting material. Potassium carbonate serves as the base necessary to facilitate the transmetalation step in the catalytic cycle.

  • Degassing:

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times.

    • Rationale: This is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, thereby halting the Suzuki coupling reaction.[6]

  • Solvent and Catalyst Addition:

    • Add a 3:1 mixture of 1,4-dioxane and water to the flask.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

    • Rationale: The dioxane/water solvent system is effective for dissolving both the organic reactants and the inorganic base. The catalyst loading is typically maintained at a low mole percentage to ensure efficiency and minimize residual palladium in the product.

  • Reaction:

    • Heat the mixture to 90-100 °C and stir for 4-12 hours under an inert atmosphere.

    • Rationale: Thermal energy is required to overcome the activation energy of the reaction. Progress can be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction:

    • After cooling to room temperature, dilute the mixture with ethyl acetate.

    • Wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Rationale: The aqueous work-up is designed to remove inorganic salts and water-soluble byproducts. Ethyl acetate is a standard solvent for extracting the desired organic product.

  • Purification:

    • Purify the crude product using silica gel column chromatography with a gradient of ethyl acetate in hexanes.

    • Rationale: Column chromatography separates the target compound from unreacted starting materials and non-polar impurities based on polarity.

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Rationale: Rigorous analytical characterization is essential to verify the structure and ensure the high purity of the precursor before proceeding to the radiolabeling stage.

Radiolabeling: The Gateway to a Functional PET Tracer

The synthesized precursor is then used in a radiolabeling step to introduce the positron-emitting radionuclide. For a tracer like [¹¹C]MP-10, this often involves the O-methylation of a desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. The entire radiosynthesis, including purification and formulation for injection, must be conducted swiftly due to the short 20.4-minute half-life of Carbon-11.

Diagram: General Workflow for PET Tracer Synthesis and Quality Control

G cluster_synthesis Radiosynthesis cluster_purification Purification cluster_qc Quality Control cluster_final Final Product A Precursor C Automated Synthesizer A->C B Radionuclide ([11C] or [18F]) B->C D HPLC Purification C->D Crude Product E Radiochemical Purity D->E Purified Tracer F Molar Activity D->F G Residual Solvents D->G H Injectable PET Tracer E->H QC Passed F->H G->H

Caption: Workflow from radiosynthesis to quality control of a PET tracer.

Conclusion and Future Directions

This compound stands out as a highly valuable and versatile precursor in the development of novel PET imaging agents for neurological targets. The efficiency and reliability of palladium-catalyzed cross-coupling reactions enable its seamless integration into complex molecular frameworks. The resulting PET tracers, especially those targeting PDE10A, are instrumental in enhancing our understanding of brain function and pathology, and in expediting the development of new treatments for a variety of debilitating neuropsychiatric conditions. Future research will likely concentrate on broadening the scope of PET tracers derived from this precursor to investigate other CNS targets, as well as on refining synthetic and radiolabeling protocols to boost yields, shorten synthesis durations, and increase molar activities.

References

  • Title: Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate Source: PubMed Central URL: [Link]

  • Title: Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate Source: PubMed URL: [Link]

  • Title: Application of Palladium-Mediated 18F-Fluorination to PET Radiotracer Development: Overcoming Hurdles to Translation Source: PLOS One URL: [Link]

  • Title: Application of Palladium-Mediated 18F-Fluorination to PET Radiotracer Development: Overcoming Hurdles to Translation Source: PubMed Central URL: [Link]

  • Title: Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)- 3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors Source: PubMed URL: [Link]

  • Title: Discovery of Phosphodiesterase 10A (PDE10A) PET Tracer AMG 580 to Support Clinical Studies Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Radiosynthesis and Preclinical Evaluation of an 18 F-Labeled Triazolopyridopyrazine-Based Inhibitor for Neuroimaging of the Phosphodiesterase 2A (PDE2A) Source: MDPI URL: [Link]

  • Title: PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl Boronic Esters Source: Preprints.org URL: [Link]

  • Title: Methods for Radiolabelling Nanoparticles: PET Use (Part 2) Source: PubMed Central URL: [Link]

  • Title: Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials Source: National Institutes of Health URL: [Link]

  • Title: Radiotracers are revolutionized with a novel method Source: National Institute of Biomedical Imaging and Bioengineering URL: [Link]

  • Title: Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2 Source: PubMed Central URL: [Link]

  • Title: Novel Pyridine-Based Fibroblast Activation Protein-Targeted Tracers: Design, Synthesis, and PET Imaging Evaluation for Tumors Source: PubMed URL: [Link]

  • Title: New method PET radiotracers Source: ANSTO URL: [Link]

  • Title: Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) Source: ACS Publications URL: [Link]

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Application Notes and Protocols for the Development of Kinase Inhibitors Using 2-Chloro-Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it an invaluable component in the design of targeted therapeutics.[1] Within this class, 2-chloro-pyridine serves as a highly versatile and economically advantageous intermediate for the synthesis of kinase inhibitors.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-chloro-pyridine intermediates. We will delve into the causality behind key synthetic transformations, provide detailed, field-proven protocols for functionalization, and discuss the structure-activity relationship (SAR) considerations that guide the development of potent and selective kinase inhibitors.

The Strategic Importance of the 2-Chloro-Pyridine Scaffold

The pyridine molecule is isosteric to benzene but possesses distinct electronic properties due to the presence of the electronegative nitrogen atom. This nitrogen atom not only imparts basicity and increases polarity but also creates an electron-deficient ring system, which is crucial for its reactivity.[1][5] The chlorine atom at the 2-position further activates the scaffold for specific chemical transformations that are central to building diverse molecular libraries.

Key Advantages:

  • Activated Reaction Site: The electron-withdrawing nature of the ring nitrogen makes the C2 and C4 positions electron-deficient. A chlorine atom at the C2 position is particularly susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[6][7]

  • Vector for Diversity: The C-Cl bond serves as a versatile handle for introducing a wide range of substituents. This allows for systematic exploration of the chemical space around the pyridine core to optimize interactions with the target kinase.

  • Hinge-Binding Mimicry: The pyridine nitrogen is an excellent hydrogen bond acceptor, often mimicking the adenine portion of ATP to form critical interactions with the "hinge region" of the kinase ATP-binding pocket.[8] This interaction is a cornerstone of many Type I and Type II kinase inhibitors.

Below is a diagram illustrating the central role of the 2-chloro-pyridine intermediate in a typical drug discovery workflow.

G Fig. 1: Discovery Workflow Using 2-Chloro-Pyridine cluster_0 Core Synthesis cluster_1 Library Development & Screening cluster_2 Lead Optimization A 2-Chloro-Pyridine Intermediate B Suzuki-Miyaura (C-C Bond Formation) A->B C Buchwald-Hartwig (C-N Bond Formation) A->C D SNA_r_ (C-O/C-S Bond Formation) A->D E Diverse Library of Kinase Inhibitor Candidates B->E C->E D->E F In Vitro Kinase Assays (IC50 Determination) E->F Biological Screening G Structure-Activity Relationship (SAR) Analysis F->G Data Analysis G->A Iterative Redesign H Optimized Lead Compound G->H Optimization

Fig. 1: Discovery Workflow Using 2-Chloro-Pyridine.

Core Synthetic Methodologies & Protocols

The functionalization of the 2-chloro-pyridine scaffold is dominated by three robust reaction classes. The choice of methodology depends on the desired bond formation (C-C, C-N, C-O, etc.) and the functional group tolerance of the substrates.

Palladium-Catalyzed Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating C(sp²)-C(sp²) bonds.[4] However, 2-chloro-pyridines are challenging substrates due to the strength of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen.[9] Success hinges on using highly active catalyst systems.

Causality Behind Protocol Choices:

  • Catalyst/Ligand: The rate-limiting step is the oxidative addition of the C-Cl bond to the Pd(0) center.[6] This requires electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands stabilize the electron-rich Pd(0) center, promoting oxidative addition while their bulk facilitates the final reductive elimination step.[9]

  • Base: A moderately strong base like K₃PO₄ or K₂CO₃ is typically used. Stronger bases like NaOtBu can be effective but may not be compatible with sensitive functional groups. The base is crucial for activating the boronic acid partner in the transmetalation step of the catalytic cycle.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, Toluene) and water is common. Water is often essential for dissolving the inorganic base and facilitating the catalytic cycle.[4]

Protocol 2.1.1: General Suzuki-Miyaura Coupling of 2-Chloro-Pyridine

This protocol provides a robust starting point for coupling various aryl and heteroaryl boronic acids to the 2-position of a substituted pyridine.

  • Materials:

    • Substituted 2-chloro-pyridine (1.0 mmol, 1.0 eq)

    • Aryl/Heteroaryl boronic acid (1.2 mmol, 1.2 eq)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

    • Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 eq)

    • Anhydrous, degassed 1,4-Dioxane (4 mL) and Water (1 mL)

    • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

    • Inert atmosphere (Nitrogen or Argon)

  • Step-by-Step Methodology:

    • Vessel Preparation: To a dry reaction vessel, add the 2-chloro-pyridine, arylboronic acid, and K₃PO₄.

    • Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

    • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and XPhos ligand.

    • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

    • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

    • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous phase twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki Coupling Conditions

EntryLigand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1XPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)11012>90
2SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)11012>85
3PPh₃ (8)K₂CO₃ (2)Dioxane/H₂O (4:1)11024<20
4PEPPSI-IPr (2)K₂CO₃ (2)Dioxane/H₂O (4:1)1006>95
Yields are representative and highly substrate-dependent. Data synthesized from principles described in cited literature.[9]
Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is the premier method for forming aryl-amine bonds, which are ubiquitous in kinase inhibitors.[10][11] Like the Suzuki coupling, the C-Cl bond of 2-chloro-pyridine presents a challenge.[6]

Causality Behind Protocol Choices:

  • Catalyst/Ligand: The same class of bulky, electron-rich biarylphosphine ligands used for Suzuki reactions (e.g., RuPhos, BrettPhos) are highly effective here. They accelerate the rate-limiting oxidative addition and the final C-N reductive elimination.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[6][12] Weaker carbonate or phosphate bases are generally insufficient unless a highly activated substrate or catalyst system is used.

  • Side Reactions: A common side reaction is hydrodehalogenation (replacement of -Cl with -H). This can be minimized by ensuring strictly anhydrous conditions and using the correct stoichiometry of reagents.[6]

Protocol 2.2.1: Buchwald-Hartwig Amination of 2-Chloro-Pyridine

This protocol is suitable for coupling primary and secondary amines to the 2-position of the pyridine ring.

  • Materials:

    • Substituted 2-chloro-pyridine (1.0 mmol, 1.0 eq)

    • Amine (primary or secondary) (1.2 mmol, 1.2 eq)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 1.5 mol%)

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.036 mmol, 3.6 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)

    • Anhydrous, degassed Toluene (5 mL)

    • Glovebox or Schlenk line for handling air-sensitive reagents

  • Step-by-Step Methodology:

    • Vessel Preparation (in a glovebox): To an oven-dried reaction vial, add NaOtBu, RuPhos, and Pd₂(dba)₃.

    • Reagent Addition: Add the 2-chloro-pyridine and the amine, followed by the anhydrous, degassed toluene.

    • Reaction: Seal the vial tightly and heat the mixture to 100-110 °C with vigorous stirring. Monitor reaction progress by LC-MS. Reactions are typically complete in 8-24 hours.

    • Work-up: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Dilute with ethyl acetate and water, then separate the layers. Extract the aqueous phase with ethyl acetate.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, often palladium-free method for functionalizing electron-deficient aromatic rings.[7][13] The reaction of 2-chloro-pyridine with strong nucleophiles like alkoxides (phenoxides) or thiolates is a classic example.

Causality Behind Protocol Choices:

  • Reactivity: The reaction proceeds via a negatively charged intermediate (Meisenheimer complex).[14] The stability of this intermediate, and thus the reaction rate, is enhanced by the electron-withdrawing pyridine nitrogen. This makes the C2 position highly susceptible to nucleophilic attack.

  • Conditions: The reaction typically requires a strong nucleophile and a polar aprotic solvent (e.g., DMF, DMSO) to solvate the cation of the nucleophile salt, thereby increasing its reactivity. Heat is often required to overcome the activation energy associated with disrupting the ring's aromaticity.[7]

Protocol 2.3.1: SNAr with a Phenol

This protocol describes the synthesis of a pyridyl-ether, a common substructure in kinase inhibitors like those targeting MET and VEGFR.[15]

  • Materials:

    • Substituted 2-chloro-pyridine (1.0 mmol, 1.0 eq)

    • Substituted Phenol (1.1 mmol, 1.1 eq)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

    • Inert atmosphere (Nitrogen or Argon)

  • Step-by-Step Methodology:

    • Vessel Preparation: To a dry round-bottom flask, add the phenol and the base.

    • Solvent Addition: Add anhydrous DMF and stir the mixture at room temperature for 30 minutes under an inert atmosphere to form the phenoxide in situ.

    • Reagent Addition: Add the 2-chloro-pyridine to the reaction mixture.

    • Reaction: Heat the mixture to 80-120 °C and monitor progress by TLC or LC-MS.

    • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

    • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) and Design Principles

Once the 2-substituted pyridine core is synthesized, further modifications are made to optimize kinase binding and selectivity. The diagram below illustrates key positions on a generic pyridine-based inhibitor and their typical roles in kinase interaction.

G Fig. 2: SAR of Pyridine-Based Kinase Inhibitors cluster_info A Hinge Hinge-Binding Region (H-Bond Acceptor) Hinge->N_pos Solvent Solvent-Exposed Region (Modify for Solubility/PK) Solvent->C6_pos Gatekeeper Gatekeeper Pocket (Modify for Selectivity) Gatekeeper->C4_pos DFG DFG Motif Pocket (Type II Inhibitors) DFG->C5_pos

Fig. 2: SAR of Pyridine-Based Kinase Inhibitors.
  • Position 2 (R¹): The group installed via the initial coupling reaction. This moiety often occupies the hydrophobic pocket near the gatekeeper residue. Its size, shape, and electronics are critical for potency and selectivity.

  • Position 4 (R²): Modifications here can be used to interact with residues deeper in the ATP pocket or to project out towards the "gatekeeper" residue. Altering substituents at this position is a key strategy for achieving selectivity across the kinome.[16]

  • Position 5 (R³): This vector often points towards the DFG motif at the activation loop. For Type II inhibitors, which bind to the inactive "DFG-out" conformation, elaborate substituents at this position are common.

  • Position 6 (R⁴): This position typically extends into the solvent-exposed region. Modifications here are often used to fine-tune physicochemical properties like solubility and metabolic stability without drastically affecting potency.

Analytical Characterization and Quality Control

Trustworthiness in synthesis requires rigorous validation of the final compound's identity and purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation. Key diagnostic signals include the characteristic shifts of the pyridine ring protons and the appearance of signals corresponding to the newly introduced substituents.[17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and provide an exact mass that matches the calculated value for the desired product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. A purity level of >95% is typically required for compounds intended for biological screening.

Example Protocol: In Vitro Kinase Assay

To validate the biological activity of the synthesized inhibitors, a biochemical kinase assay is performed. The following is a generalized protocol for a radiometric assay.

Protocol 5.1: Radiometric Kinase Assay (e.g., using [γ-³³P]ATP)

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific peptide substrate

    • Synthesized inhibitor compound (dissolved in DMSO)

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • ATP and [γ-³³P]ATP

    • 3% Phosphoric acid (stop solution)

    • 96-well filter plates

  • Step-by-Step Methodology:

    • Inhibitor Dilution: Prepare a serial dilution of the inhibitor compound in a 96-well plate.

    • Reaction Setup: To each well, add the kinase, peptide substrate, and the inhibitor dilution in the kinase reaction buffer.

    • Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

    • Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

    • Termination: Stop the reaction by adding an equal volume of 3% phosphoric acid.

    • Washing: Transfer the reaction mixture to a filter plate and wash multiple times to remove unincorporated [γ-³³P]ATP.

    • Detection: Measure the amount of incorporated radiolabel (³³P) on the peptide substrate using a scintillation counter.

    • Data Analysis: Plot the percentage of kinase inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[18]

Conclusion

The 2-chloro-pyridine scaffold is a powerful and versatile starting point for the development of novel kinase inhibitors. Its favorable electronic properties allow for reliable and strategic functionalization through robust synthetic methods like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. By understanding the causality behind these protocols and applying rigorous analytical and biological validation, researchers can efficiently generate diverse libraries of compounds, probe structure-activity relationships, and ultimately accelerate the discovery of next-generation targeted therapies.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Research, Development, and Manufacturing Professionals

Welcome to the Technical Support Center for the synthesis of 2-Chloro-5-methoxy-4-methylpyridine. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic route, improve yields, and ensure the highest purity of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. Each entry is formatted as a question-and-answer to directly tackle common experimental challenges.

Issue 1: Low Yield in the Chlorination of 2-Hydroxy-5-methoxy-4-methylpyridine

Question: My yield of this compound from the chlorination of 2-Hydroxy-5-methoxy-4-methylpyridine is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this chlorination step are a common challenge and can often be attributed to incomplete reaction, side reactions, or issues with the workup and purification. The conversion of a hydroxypyridine to a chloropyridine typically involves a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Potential Causes and Solutions:

  • Inadequate Chlorinating Agent: The reactivity of the pyridone tautomer of 2-hydroxypyridine is crucial for this reaction. Ensure you are using a sufficient stoichiometric excess of a potent chlorinating agent. Phosphorus oxychloride is a common choice for this transformation.[1]

  • Reaction Temperature and Time: The reaction may require elevated temperatures to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, a gradual increase in temperature or extended reaction time may be necessary. However, excessively high temperatures can lead to the formation of undesired byproducts.

  • Presence of Water: Moisture can consume the chlorinating agent and lead to the formation of hydrochloric acid, which can complicate the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Suboptimal Workup: The workup procedure is critical for isolating the product. After the reaction, the mixture is typically quenched with ice or cold water. The pH is then carefully adjusted with a base (e.g., sodium hydroxide or potassium carbonate) to neutralize excess acid and free the pyridine product for extraction.[2] Incorrect pH adjustment can lead to low recovery.

Issue 2: Formation of Impurities and Byproducts

Question: I am observing significant impurity peaks in my crude product analysis (GC-MS/LC-MS). What are the likely side reactions, and how can they be minimized?

Answer:

Impurity formation is a multifaceted issue that can stem from the starting materials, reaction conditions, or subsequent workup steps.

Common Byproducts and Mitigation Strategies:

  • Over-chlorination: While less common at the pyridine ring under standard conditions, aggressive chlorinating conditions could potentially lead to dichlorinated species, especially if other activating groups are present. Careful control over the stoichiometry of the chlorinating agent and reaction temperature is key.[3]

  • Decomposition: Pyridine derivatives can be sensitive to harsh acidic or basic conditions, especially at high temperatures. Prolonged reaction times at elevated temperatures should be avoided if possible.

  • Starting Material Impurities: The purity of the starting 2-Hydroxy-5-methoxy-4-methylpyridine is paramount. Impurities in the starting material can be carried through the reaction or lead to the formation of additional byproducts. It is advisable to purify the starting material if its purity is questionable.

Parameter Suboptimal Condition Recommended Optimization Rationale
Chlorinating Agent Insufficient amount or low reactivityUse 1.5-3.0 equivalents of POCl₃ or SOCl₂Ensures complete conversion of the starting material.
Temperature Too low (incomplete reaction) or too high (decomposition)Monitor reaction progress and maintain the lowest effective temperature (typically reflux)Balances reaction rate with byproduct formation.
Reaction Time Too short (incomplete reaction) or too long (decomposition)Monitor by TLC/HPLC until starting material is consumedAvoids unnecessary exposure to harsh conditions.
Workup pH Too acidic or too basicCarefully adjust to pH 8-9 before extractionEnsures the pyridine product is in its free base form for efficient extraction.[2]
Issue 3: Difficulties in Product Purification

Question: I am struggling to purify this compound from the reaction mixture. What are the recommended purification techniques?

Answer:

Purification can be challenging due to the physical properties of the product and the presence of closely related impurities.

Recommended Purification Strategies:

  • Extraction and Washing: A thorough aqueous workup is the first line of defense. After neutralizing the reaction mixture, extract the product into a suitable organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with brine can help to remove residual water and some water-soluble impurities.[4]

  • Column Chromatography: For laboratory-scale preparations, silica gel column chromatography is often the most effective method for separating the desired product from impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

  • Distillation: If the product is a liquid and thermally stable, fractional distillation under reduced pressure can be an excellent method for purification, especially on a larger scale.[5] This separates compounds based on their boiling points.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. The choice of solvent is critical and may require some experimentation to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective route starts from 2-Hydroxy-5-methoxy-4-methylpyridine, which is then chlorinated. The precursor, 2-Hydroxy-5-methoxy-4-methylpyridine, can be synthesized through various methods, often involving the construction of the substituted pyridine ring.[6][7]

Q2: What analytical techniques are best for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) provide more quantitative data on reaction progress.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.

    • Infrared (IR) Spectroscopy: Can be used to identify key functional groups.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, safety is paramount.

  • Chlorinating Agents: Reagents like phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical used.

  • Reaction Quenching: The quenching of chlorinating agents is highly exothermic. This should be done slowly and with cooling (e.g., in an ice bath) to control the reaction.

Q4: Can other chlorination methods be used?

While phosphorus oxychloride and thionyl chloride are common, other methods exist for the chlorination of pyridines. For instance, the Vilsmeier-Haack reaction can be used to synthesize substituted pyridin-2(1H)-ones, which are precursors to chloropyridines.[9][10] Additionally, Sandmeyer-type reactions can be employed if starting from an amino-substituted pyridine.[11][12] The choice of method often depends on the specific substitution pattern of the pyridine ring and the availability of starting materials.

Visualizing the Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification A 2-Hydroxy-5-methoxy- 4-methylpyridine B Chlorination (e.g., POCl3) A->B C Crude Reaction Mixture B->C D Quenching (Ice/Water) C->D Proceed to Workup E Neutralization (Base) D->E F Extraction (Organic Solvent) E->F G Purification (Chromatography/Distillation) F->G H Pure 2-Chloro-5-methoxy- 4-methylpyridine G->H

Caption: General workflow for the synthesis of this compound.

References

  • A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Available from: [Link]

  • Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters - ACS Publications. Available from: [Link]

  • A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available from: [Link]

  • De novo Synthesis of Substituted Pyridines. ResearchGate. Available from: [Link]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. Available from: [Link]

  • Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. Available from: [Link]

  • Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. NIH. Available from: [Link]

  • Process for the preparation of 2-chloropyridines.Google Patents.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]

  • Sandmeyer reaction. Wikipedia. Available from: [Link]

  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. Available from: [Link]

  • Puzzling Pyridine Problem Probed. ChemistryViews. Available from: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available from: [Link]

  • Name Reactions. Organic Chemistry Portal. Available from: [Link]

  • 2-Chloropyrimidine. Organic Syntheses Procedure. Available from: [Link]

  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company. Available from: [Link]

  • Re-evaluating pyridine's role in chlorination reaction. Chemistry World. Available from: [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.Google Patents.
  • Preparation of 2-chloro-5-methylpyridine. Patent 0121320. Available from: [Link]

  • Preparation method of 2-chloropyridine.Google Patents.
  • 2-Chloropyridine. National Toxicology Program (NTP). Available from: [Link]

  • Preparation method of 2-chloro-4-iodo-5-methylpyridine.Google Patents.
  • Synthesis method of 2-chloro-5-chloromethylpyridine (2018). SciSpace. Available from: [Link]

  • 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.Google Patents.
  • 2-Chloropyridine. Wikipedia. Available from: [Link]

  • Method for producing 2-hydroxy-5-methylpyridine.Google Patents.
  • 2-Chloro-5-methoxypyridine. PubChem - NIH. Available from: [Link]

  • 2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. Available from: [Link]

  • Pyridine complexes of chlorine atoms. Journal of the American Chemical Society. Available from: [Link]

  • Preparation of 2-chloro-5-methylpyridine.Google Patents.
  • Specific Solvent Issues with Chlorination. Wordpress. Available from: [Link]

  • Chlorination, bromination and oxygenation of the pyridine ring using acetyl hypofluorite made from fluorine. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • PROCESS FOR MAKING 2-CHLORO-5-METHYLPYRIDINE. WIPO. Available from: [Link]

  • Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Alkali Metals. Available from: [Link]

Sources

Technical Support Center: Purification of Crude 2-Chloro-5-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude 2-Chloro-5-methoxy-4-methylpyridine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with obtaining this key pyridine intermediate in high purity. This guide provides in-depth, experience-driven advice in a user-friendly question-and-answer format, focusing on the "why" behind the "how" to empower you to troubleshoot and optimize your purification protocols effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound and how do they arise?

A1: Understanding the potential impurity profile is the cornerstone of developing an effective purification strategy. The impurities in your crude material are primarily dictated by the synthetic route employed. Common impurities can include:

  • Isomeric Byproducts: Depending on the starting materials and reaction conditions, isomers such as 2-Chloro-3-methoxy-4-methylpyridine or regioisomers with substituents at different positions on the pyridine ring may be formed. These often possess very similar physical properties to the desired product, making them challenging to separate.

  • Starting Materials: Incomplete conversion will lead to the presence of unreacted starting materials in your crude product.

  • Polychlorinated Species: If the synthesis involves a chlorination step, over-chlorination can lead to the formation of dichlorinated or trichlorinated pyridine derivatives.[1][2]

  • Hydrolysis Products: The chloro group at the 2-position of the pyridine ring can be susceptible to hydrolysis under certain workup or purification conditions, leading to the corresponding pyridone.

  • Solvent Residues: Residual solvents from the reaction or workup can be present.

A preliminary analysis of your crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the major impurities and guide your purification approach.

Q2: My crude product is a dark oil. What is the best initial purification step?

A2: A dark, oily crude product often indicates the presence of polymeric or highly colored impurities. A simple and effective first step is often an activated carbon treatment followed by filtration through a pad of celite. This can significantly improve the color and remove many non-polar, high molecular weight impurities before proceeding to more refined purification techniques like chromatography or recrystallization.

Q3: Which purification technique is generally most effective for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Flash Column Chromatography is a versatile and widely used method for purifying substituted pyridines and is often the most effective technique for separating complex mixtures.[3][4]

  • Recrystallization can be a highly efficient and scalable method if a suitable solvent or solvent system can be identified and the impurities have different solubility profiles from the product.

  • Distillation under reduced pressure may be an option if the product is thermally stable and has a significantly different boiling point from the impurities.

The following decision tree can help guide your choice of purification method:

Purification_Decision_Tree start Crude this compound is_solid Is the crude material a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_oily Is the crude material an oil? is_solid->is_oily No chromatography Perform Column Chromatography try_recrystallization->chromatography Unsuccessful success Pure Product try_recrystallization->success Successful chromatography->success Successful failure Impure Product chromatography->failure Unsuccessful is_oily->chromatography No distillation_check Is the product thermally stable and volatile? is_oily->distillation_check Yes distillation_check->chromatography No distillation Consider Vacuum Distillation distillation_check->distillation Yes distillation->chromatography Unsuccessful distillation->success Successful

Figure 1. Decision tree for selecting a purification technique.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Column Chromatography: Product co-elutes with an impurity. - Inappropriate Solvent System: The polarity of the eluent is not optimal for separating the components. - Similar Polarity of Components: The product and impurity have very similar polarities.- Optimize the Solvent System: Systematically screen different solvent mixtures using TLC. A good starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate.[3] - Change the Stationary Phase: If using silica gel, consider switching to alumina or a bonded phase like C18 (for reverse-phase chromatography).[5] - Utilize a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to improve separation.
Column Chromatography: Significant peak tailing is observed. - Interaction with Silica Gel: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing.[5] - Column Overload: Too much sample has been loaded onto the column.- Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. - Use Neutralized Silica Gel: Prepare a slurry of silica gel with the eluent containing triethylamine before packing the column. - Reduce Sample Load: Decrease the amount of crude material loaded onto the column.
Column Chromatography: Low recovery of the product. - Irreversible Adsorption: The product may be strongly and irreversibly binding to the stationary phase. - Product Degradation: The compound may be unstable on the acidic silica gel.- Use a Less Acidic Stationary Phase: Consider using neutral alumina or a deactivated silica gel. - Work Quickly: Do not let the sample sit on the column for an extended period. - Check for Decomposition: Run a 2D TLC to check for sample degradation on the silica plate.[5]
Recrystallization: The compound "oils out" instead of crystallizing. - Solvent is too good: The compound is too soluble in the chosen solvent, even at low temperatures. - Cooling too rapidly: Rapid cooling can favor the formation of an oil over crystals. - Presence of impurities: Impurities can inhibit crystal lattice formation.- Use a Two-Solvent System: Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[6] Common solvent pairs include ethanol/water and ethyl acetate/hexanes.[7] - Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.
Recrystallization: No crystals form upon cooling. - Solution is not saturated: Too much solvent was used. - Supersaturation: The solution is supersaturated, but crystallization has not been initiated.- Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of the compound. - Induce Crystallization: Try scratching the flask or adding a seed crystal of the pure compound.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (optional)

  • TLC plates, developing chamber, and UV lamp

  • Glass chromatography column

  • Collection tubes

2. Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude material in a volatile solvent like dichloromethane.

    • Spot the solution onto a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4.

    • If peak streaking is observed on the TLC plate, add 0.5% triethylamine to the developing solvent.

  • Column Packing:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure with compressed air or nitrogen to maintain a steady flow rate.

    • Collect the eluting solvent in fractions.

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_iso Isolation tlc 1. TLC Solvent Screen pack 2. Pack Column tlc->pack load 3. Load Sample pack->load elute 4. Elute with Solvent load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor by TLC collect->monitor monitor->elute Continue Elution combine 7. Combine Pure Fractions monitor->combine Separation Complete evaporate 8. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Figure 2. Workflow for Flash Column Chromatography.
Protocol 2: Two-Solvent Recrystallization

This protocol outlines a general procedure for recrystallization using a two-solvent system.

1. Materials:

  • Crude this compound

  • A "good" solvent (in which the compound is soluble when hot)

  • A "poor" solvent (in which the compound is sparingly soluble, even when hot, and is miscible with the "good" solvent)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

2. Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent and heat the mixture to boiling with stirring until the solid dissolves completely.

  • Addition of "Poor" Solvent:

    • While the solution is hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (persistent turbidity).

  • Clarification:

    • Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the crystals under vacuum to remove residual solvent.

References

  • PubChem. (n.d.). 2-Chloro-4-methoxy-5-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methoxypyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Byproducts in Reactions of 2-Chloro-5-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Chloro-5-methoxy-4-methylpyridine. This versatile heterocyclic building block is a key intermediate in the synthesis of numerous high-value compounds in the pharmaceutical and agrochemical industries. However, its reactivity profile, characterized by an electron-rich pyridine ring and a moderately reactive C-Cl bond, presents unique challenges. The formation of unwanted byproducts is a common issue that can complicate purification, reduce yields, and hinder project timelines.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. We will move from general issues applicable to many reaction types to specific problems within the most common transformations: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. Our focus is not just on what to do, but why a specific modification works, grounding our advice in established mechanistic principles.

Part 1: General Troubleshooting & Cross-Cutting Issues

This section addresses problems that can occur regardless of the specific reaction being performed. Always consider these points as a first-pass diagnosis.

Q1: My reaction shows consumption of the starting material, but the yield of my desired product is very low, and I see multiple unidentified spots on my TLC/LCMS. Where do I start?

This is a classic scenario that points to one of two primary culprits: starting material impurity or catalyst/reagent instability under the reaction conditions.

A1: Your first step is to rigorously verify the purity of your this compound. Synthesis of this reagent can sometimes result in isomeric impurities, such as 4-chloro-5-methoxy-2-methylpyridine or polychlorinated species.[1][2] These impurities may react under your conditions to generate a host of unexpected side products.

  • Recommended Action:

    • Purity Analysis: Analyze your starting material by GC-MS or ¹H NMR. Look for unexpected signals that would indicate isomers or residual solvents.

    • Purification: If impurities are detected, purify the starting material by distillation or column chromatography before use.

A2: The second possibility is catalyst deactivation, a frequent problem when working with pyridinic substrates. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming an off-cycle, inactive complex.[3] This slows down the desired catalytic cycle, allowing side reactions to become more prominent.

  • Recommended Action:

    • Ligand Choice: For palladium-catalyzed reactions, switch to bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands create a sterically hindered environment around the palladium center, which discourages coordination by the pyridine nitrogen.[3][4]

    • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or high-purity nitrogen). Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species.[4]

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the most common application for this compound. Byproduct formation is often mechanistically linked to the catalytic cycle itself.

Troubleshooting Flowchart: Diagnosing Failed Cross-Coupling Reactions

Below is a visual guide to help structure your troubleshooting approach for common palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

G start Low Yield / Multiple Byproducts in Cross-Coupling check_sm Is Starting Material (SM) Pure? start->check_sm check_sm->start No, Purify First main_byproduct What is the major byproduct via LCMS? check_sm->main_byproduct Yes dehalogenation Hydrodehalogenation (SM - Cl + H) main_byproduct->dehalogenation [M-34.5] homocoupling Homocoupling (SM-SM or Reagent-Reagent) main_byproduct->homocoupling [2M-70] no_reaction Mainly Unreacted SM main_byproduct->no_reaction [M] sol_dehalogenation Root Cause: Slow reductive elimination or a proton source (H2O). Solution: Use anhydrous base (NaOtBu, K3PO4), dry solvent, and a more active catalyst system (e.g., G3/G4 precatalyst + bulky ligand). dehalogenation->sol_dehalogenation sol_homocoupling Root Cause: O2 presence, or slow cross-coupling. Solution: Degas solvent thoroughly. Use boronic esters (Suzuki). Use more active catalyst to accelerate desired reaction over side reactions. homocoupling->sol_homocoupling sol_no_reaction Root Cause: Inactive catalyst or conditions too mild for C-Cl activation. Solution: Increase temperature (80-110 °C). Increase catalyst loading (2-5 mol%). Switch to a stronger base (e.g., Na2CO3 -> K3PO4 -> NaOtBu). Use a more electron-rich, bulky ligand (XPhos, RuPhos). no_reaction->sol_no_reaction

Caption: Troubleshooting flowchart for cross-coupling reactions.

Suzuki-Miyaura Coupling FAQs

Q2: My primary byproduct is the dehalogenated starting material, 5-methoxy-4-methylpyridine. What causes this hydrodehalogenation?

A: Hydrodehalogenation is a common side reaction in many palladium-catalyzed couplings.[4] It typically arises from two main pathways:

  • Protonolysis of the C-Pd Bond: After oxidative addition of your chloropyridine to Pd(0), the resulting Ar-Pd(II)-Cl intermediate can react with a proton source (like trace water in the solvent or base) before transmetalation can occur.

  • Reaction with Boronic Acid Impurities: Some boronic acids can contain trace amounts of reducing agents from their synthesis, which can facilitate the reduction of the C-Cl bond.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Thoroughly dry your solvent and reagents. Using an anhydrous base like potassium phosphate (K₃PO₄) is often beneficial.[3]

    • Switch to Boronic Esters: Pinacol esters of boronic acids are often more stable against protodeboronation and can lead to cleaner reactions.[3]

    • Employ a Robust Catalyst System: Using a highly active catalyst system with bulky, electron-rich ligands can accelerate the desired transmetalation and reductive elimination steps, outcompeting the hydrodehalogenation pathway.[3]

Q3: I am observing significant homocoupling of my boronic acid to form a biaryl byproduct. How can I minimize this?

A: Boronic acid homocoupling is often promoted by the presence of oxygen or certain Pd(II) species.[3][5]

  • Troubleshooting Steps:

    • Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. Perform multiple vacuum/argon cycles.

    • Control Base Stoichiometry: Using a large excess of base can sometimes promote this side reaction. Use the recommended stoichiometry (typically 2-3 equivalents).

    • Pre-catalyst Use: Using a well-defined palladium pre-catalyst (e.g., SPhos G3) can lead to a more controlled formation of the active Pd(0) species and reduce side reactions compared to using sources like Pd(OAc)₂.[4]

Buchwald-Hartwig Amination FAQs

Q4: My Buchwald-Hartwig amination is sluggish, and hydrodehalogenation is the major product. How can I favor C-N bond formation?

A: This is a classic competition. The C-Cl bond of a chloropyridine is relatively difficult to activate, making the oxidative addition step rate-limiting.[4] If the subsequent steps are not fast enough, the hydrodehalogenation pathway can dominate.

  • Troubleshooting Steps:

    • Base Selection is Critical: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions as it is strong but non-nucleophilic. Ensure it is anhydrous and from a reliable source.[4]

    • Ligand Optimization: Standard ligands are often ineffective. You must use sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, or Xantphos to facilitate the difficult oxidative addition and subsequent reductive elimination.[4][6]

    • Increase Temperature: These reactions often require higher temperatures (e.g., 100-110 °C in toluene or dioxane) to drive the oxidative addition of the C-Cl bond.[4]

Sonogashira Coupling FAQs

Q5: My Sonogashira reaction is plagued by the homocoupling of my terminal alkyne (Glaser coupling). What conditions suppress this?

A: The copper(I) co-catalyst, essential for the traditional Sonogashira reaction, is also a highly effective catalyst for the oxidative homocoupling of alkynes in the presence of oxygen.[7][8]

  • Troubleshooting Steps:

    • Strictly Anaerobic Conditions: This is the most critical factor. The reaction must be assembled and run under a rigorously inert atmosphere to exclude oxygen.

    • Amine Base/Solvent: Using an amine as both the base and solvent (e.g., diisopropylamine) can help suppress this side reaction.[9]

    • Consider Copper-Free Conditions: Several modern protocols for Sonogashira coupling have been developed that do not require a copper co-catalyst, thereby eliminating the Glaser coupling pathway entirely. These often require specific ligands and conditions but can provide much cleaner results.[10]

Part 3: Nucleophilic Aromatic Substitution (SNAr) Reactions

Q6: I am attempting to displace the chloride with a nucleophile (e.g., an alkoxide or amine) but the reaction is very slow. Are there common byproducts I should be aware of?

A: The C2-chloro group on the pyridine ring is activated towards nucleophilic attack because the electronegative nitrogen atom can stabilize the negative charge in the intermediate (the Meisenheimer complex).[11] However, competing reactions are possible.

  • Potential Byproducts & Solutions:

    • Hydrolysis of the Methoxy Group: Under strongly basic or acidic conditions, the 5-methoxy group can be hydrolyzed to a hydroxyl group. If your conditions are harsh, this can be a significant byproduct.

      • Solution: Use the mildest base and lowest temperature effective for the substitution. Avoid aqueous acids or bases if possible.

    • Attack at Other Positions: While attack at C2 is electronically favored, strong nucleophiles under forcing conditions could potentially lead to complex mixtures.[11][12]

      • Solution: Ensure your reaction temperature is well-controlled. If the reaction is not proceeding, consider activating your substrate further (e.g., by N-oxidation) rather than simply increasing the temperature or reaction time indefinitely. Recent studies have shown that N-oxidation can lower the energy barrier for dechlorination.[13][14]

Appendix A: Data Summary Table
Reaction TypeCommon ByproductPrimary Cause(s)Recommended Mitigation Strategy
Suzuki-Miyaura HydrodehalogenationTrace H₂O, slow transmetalationUse anhydrous K₃PO₄, dry solvents, boronic esters.[3]
Boronic Acid HomocouplingO₂ presence, slow catalytic turnoverDegas solvent thoroughly, use a well-defined pre-catalyst.[3][5]
Buchwald-Hartwig HydrodehalogenationSlow oxidative addition/reductive eliminationUse bulky biarylphosphine ligand (e.g., RuPhos), strong non-nucleophilic base (NaOtBu), and high temperature (100-110 °C).[4]
Catalyst DeactivationPyridine N-coordination to PdUse sterically hindered ligands to shield the metal center.[3]
Sonogashira Alkyne Homocoupling (Glaser)O₂ reacting with Cu(I)-acetylide complexMaintain a strictly inert atmosphere; consider copper-free protocols.[7]
SNAr Methoxy Group HydrolysisHarsh basic or acidic conditionsUse mildest effective conditions; avoid prolonged heating with aqueous base/acid.
Appendix B: Generalized Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling

This is a generalized procedure and must be optimized for specific substrates.

  • Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) under an inert atmosphere.[3]

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1). The mixture should be thoroughly degassed again via 3-4 vacuum/argon cycles.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LCMS until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination

This is a generalized procedure and must be optimized for specific substrates.

  • Reaction Setup: To an oven-dried flask under an inert atmosphere, add sodium tert-butoxide (NaOtBu, 1.4 equiv). Add the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2-4 mol%) and the ligand (e.g., RuPhos, 4-8 mol%).[4]

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv) dissolved in dry, degassed toluene.

  • Reaction: Heat the reaction to 100-110 °C and monitor by TLC or LCMS.

  • Work-up: Cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent. Dry the organic layer, concentrate, and purify by column chromatography.

Appendix C: Visualizing Byproduct Pathways

The following diagram illustrates the central role of the Ar-Pd(II)-L intermediate in a generic cross-coupling cycle and how it can diverge into desired and undesired pathways.

G cluster_0 Desired Catalytic Cycle cluster_1 Byproduct Pathways Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl Deactivation Pyridine Coordination (Catalyst Deactivation) Pd0->Deactivation + Pyridine lone pair ArPd Ar-Pd(II)-Cl(L_n) (Key Intermediate) OxAdd->ArPd Trans Transmetalation (with R-M) ArPd->Trans Protonolysis Protonolysis (Hydrodehalogenation) ArPd->Protonolysis + H⁺ source (e.g., H₂O) Homocoupling Homocoupling ArPd->Homocoupling Dimerization ArPdR Ar-Pd(II)-R(L_n) Trans->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 (Regenerated) Product Ar-R (Desired Product) RedElim->Product

Sources

Optimizing temperature and solvent for reactions with 2-Chloro-5-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-5-methoxy-4-methylpyridine (CAS: 1227593-77-2). This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, specifically focusing on temperature and solvent selection for common cross-coupling reactions. As a substituted chloropyridine, this versatile building block is frequently employed in the synthesis of complex molecules, particularly in the construction of carbon-carbon and carbon-nitrogen bonds.[1]

The reactivity of this compound in popular palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination is highly dependent on a synergistic interplay of catalyst, ligand, base, solvent, and temperature. This guide will equip you with the foundational knowledge and practical protocols to navigate these variables and achieve optimal results in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound and provides actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield in a Suzuki-Miyaura Coupling Reaction

  • Possible Cause 1: Inefficient Oxidative Addition. The carbon-chlorine bond in 2-chloropyridines is less reactive than the corresponding C-Br or C-I bonds, making the initial oxidative addition of the palladium(0) catalyst to the pyridine ring a potential rate-limiting step.

    • Solution:

      • Increase Temperature: Carefully increasing the reaction temperature in increments of 10-20 °C can provide the necessary activation energy for the oxidative addition to occur. Monitor for potential degradation of starting materials or products at higher temperatures.

      • Ligand Selection: Employ electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, or RuPhos) that are known to facilitate the oxidative addition of aryl chlorides.[2]

      • Catalyst Choice: Consider using a pre-formed palladium(0) catalyst, such as Pd(PPh₃)₄, or a more active pre-catalyst that readily generates the active Pd(0) species in situ.[3]

  • Possible Cause 2: Catalyst Deactivation. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.

    • Solution:

      • Ligand Competition: Utilize a higher ligand-to-palladium ratio to favor the formation of the desired catalytically active complex and minimize coordination of the pyridine substrate.

      • Solvent Effects: The choice of solvent can influence the coordination of the pyridine nitrogen. A less coordinating solvent might be beneficial.

  • Possible Cause 3: Poor Solubility of Reagents. The inorganic base or the boronic acid reagent may have poor solubility in the chosen solvent, hindering the reaction.

    • Solution:

      • Solvent System: For bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), a mixture of an organic solvent with water (e.g., dioxane/water, toluene/water) is often necessary to solubilize the base and facilitate the reaction.[2]

      • Phase-Transfer Catalyst: In some cases, the addition of a phase-transfer catalyst can improve the solubility and reactivity of the base.

Issue 2: Side Product Formation in Buchwald-Hartwig Amination

  • Possible Cause 1: Hydrodehalogenation. A common side reaction is the replacement of the chlorine atom with a hydrogen atom, leading to the formation of 5-methoxy-4-methylpyridine.

    • Solution:

      • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are generally preferred. Avoid bases that can act as hydride sources.

      • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the likelihood of this side reaction.

  • Possible Cause 2: Homocoupling of the Amine. Dimerization of the amine coupling partner can occur, especially in the presence of oxygen.

    • Solution:

      • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst and subsequent side reactions.[2]

      • Degassing: Thoroughly degas all solvents and liquid reagents before use.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of reactions involving this compound.

Q1: What is the best starting point for solvent selection in a cross-coupling reaction with this substrate?

A1: A good starting point for solvent screening includes aprotic polar solvents and aromatic hydrocarbons. For Suzuki-Miyaura reactions, ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) , often in a mixture with water, are commonly used to dissolve the inorganic bases.[2] Aromatic hydrocarbons such as toluene are also a frequent choice. For Buchwald-Hartwig aminations, toluene , dioxane , and tert-amyl alcohol are excellent starting points.[4] The methoxy group on the pyridine ring may slightly increase its polarity compared to the unsubstituted analogue, which could influence its solubility.

Q2: How do I determine the optimal reaction temperature?

A2: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the degradation of reactants, products, and the catalyst. For Suzuki-Miyaura and Buchwald-Hartwig reactions with aryl chlorides, temperatures in the range of 80-120 °C are typical.[5][6] A systematic approach is to perform small-scale reactions at different temperatures (e.g., 80 °C, 100 °C, and 120 °C) and monitor the reaction progress by TLC, GC, or LC-MS to identify the temperature that gives the best conversion and selectivity.

Q3: Can the methoxy group on the pyridine ring influence the reaction?

A3: Yes, the methoxy group is an electron-donating group, which can subtly influence the electronic properties of the pyridine ring. This can affect the rate of oxidative addition and the overall reactivity of the substrate. While its effect may be less pronounced than that of strongly activating or deactivating groups, it should be considered when comparing to literature procedures with different substituted pyridines.

Q4: Is it necessary to protect any functional groups on my coupling partner?

A4: The necessity of protecting functional groups depends on their compatibility with the reaction conditions. For instance, in Buchwald-Hartwig amination, primary amines on the coupling partner do not typically require protection.[7] However, highly acidic protons (e.g., from phenols or carboxylic acids) will be deprotonated by the strong bases used and may interfere with the reaction. It is advisable to consult literature on the specific functional groups present in your coupling partner.

Data Presentation

Table 1: Recommended Starting Solvents for Screening

Reaction TypePrimary SolventsCo-solvents/AdditivesRationale
Suzuki-Miyaura 1,4-Dioxane, Toluene, DMFWaterTo dissolve inorganic bases like K₂CO₃ or K₃PO₄.[2]
Buchwald-Hartwig Toluene, 1,4-Dioxane, tert-Amyl AlcoholNoneGenerally good solubility for organic reagents and compatible with strong bases.[4]

Experimental Protocols

The following are detailed, step-by-step methodologies for screening temperature and solvent to optimize your reaction conditions.

Protocol 1: Temperature Screening for Suzuki-Miyaura Coupling

  • Reaction Setup: In three separate oven-dried reaction vials equipped with magnetic stir bars, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to each vial.

  • Solvent Addition: To each vial, add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction Execution: Seal the vials and place them in pre-heated heating blocks at 80 °C, 100 °C, and 120 °C, respectively. Stir the reactions vigorously.

  • Monitoring: After a set time (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC, GC, or LC-MS to determine the conversion to the desired product.

  • Analysis: Compare the results from the three temperatures to identify the optimal balance between reaction rate and purity.

Protocol 2: Solvent Screening for Buchwald-Hartwig Amination

  • Reaction Setup: In three separate oven-dried Schlenk tubes equipped with magnetic stir bars, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Catalyst Addition: Under an inert atmosphere, add the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 2 mol%) and the appropriate ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: To each tube, add a different anhydrous, degassed solvent: Toluene to the first, 1,4-dioxane to the second, and tert-amyl alcohol to the third.

  • Reaction Execution: Heat all three reactions to a constant temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring and Analysis: Monitor the progress of each reaction as described in Protocol 1 to determine which solvent provides the best performance.

Mandatory Visualization

The following diagrams illustrate the logical workflows for optimizing temperature and solvent conditions.

Temperature_Optimization_Workflow cluster_setup Initial Setup cluster_monitoring Monitoring & Analysis cluster_decision Decision cluster_outcome Outcome Start Select Standard Conditions (Solvent, Base, Catalyst) Temp_Screen Set up parallel reactions at: - 80°C - 100°C - 120°C Start->Temp_Screen Monitor Monitor reactions by TLC/GC/LC-MS at regular intervals Temp_Screen->Monitor Analyze Analyze for: - Conversion - Byproducts - Decomposition Monitor->Analyze Decision Optimal Temperature? Analyze->Decision Optimal Optimal Temperature Identified Decision->Optimal Yes Refine Refine Temperature Range (e.g., 90-110°C) Decision->Refine Good Conversion, Room for Improvement Troubleshoot Troubleshoot Other Parameters (e.g., Catalyst) Decision->Troubleshoot Low Conversion/ Decomposition

Caption: Workflow for Temperature Optimization.

Solvent_Optimization_Workflow cluster_setup Initial Setup cluster_monitoring Monitoring & Analysis cluster_decision Decision cluster_outcome Outcome Start Select Standard Conditions (Temperature, Base, Catalyst) Solvent_Screen Set up parallel reactions in: - Toluene - Dioxane - DMF - Other relevant solvents Start->Solvent_Screen Monitor Monitor reactions by TLC/GC/LC-MS for conversion and side products Solvent_Screen->Monitor Analyze Evaluate: - Reaction Rate - Final Conversion - Impurity Profile Monitor->Analyze Decision Optimal Solvent? Analyze->Decision Optimal Optimal Solvent Identified Decision->Optimal Yes Mix_Solvents Consider Solvent Mixtures Decision->Mix_Solvents Partial Success Troubleshoot Re-evaluate Other Parameters Decision->Troubleshoot No Good Candidate

Caption: Workflow for Solvent Optimization.

References

  • Wordpress.com. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Google Patents.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Google Patents.
  • Google Patents. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine.
  • Angene Chemical. This compound|1227593-77-2. [Link]

  • Google Patents. WO/2015/113043 PROCESS FOR MAKING 2-CHLORO-5-METHYLPYRIDINE. [Link]

  • Justia Patents. Preparation of 2-chloro-5-chloromethylpyridine. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • National Institutes of Health. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • Pro Progressio Alapítvány. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. [Link]

  • Royal Society of Chemistry. Synthesis and some reactions of the rhodacyclopentadiene complex [Rh(CO)2{C4(CO2Me)4Rh(CO)2PPh3)}]. [Link]

  • National Institutes of Health. 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000. [Link]

Sources

Technical Support Center: Navigating Reactions with 2-Chloro-5-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-methoxy-4-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. As a substituted 2-chloropyridine, this reagent is a valuable precursor for introducing the 5-methoxy-4-methylpyridine moiety into complex molecules, often through palladium-catalyzed cross-coupling reactions. However, its unique electronic and steric profile can present challenges in achieving optimal reactivity and selectivity.

This document, structured in a question-and-answer format, provides in-depth troubleshooting advice and practical solutions to common issues encountered during experimentation. Our aim is to equip you with the knowledge to anticipate and mitigate unwanted side reactions, ensuring the success of your synthetic campaigns.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

I. Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. However, the relatively low reactivity of 2-chloropyridines compared to their bromo or iodo counterparts necessitates carefully optimized conditions to achieve high yields and avoid side reactions.[1]

Question 1: My Suzuki-Miyaura coupling with this compound is sluggish or fails to go to completion. What are the likely causes and how can I improve the conversion?

Answer:

Low reactivity in Suzuki-Miyaura couplings involving 2-chloropyridines is a common challenge, primarily due to the strength of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle more difficult.[1] The electron-donating nature of the methoxy and methyl groups on your substrate can further decrease the electrophilicity of the carbon bearing the chlorine atom, exacerbating this issue.

Here’s a systematic approach to troubleshooting low conversion:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and, more importantly, the phosphine ligand is critical. For electron-rich and sterically hindered 2-chloropyridines, bulky and electron-rich monodentate phosphine ligands are often superior. These ligands stabilize the monoligated palladium species believed to be the active catalyst and accelerate the rate-limiting oxidative addition.[2]

    • Recommended Ligands: Consider using Buchwald-type ligands such as SPhos, XPhos, or RuPhos. These have proven effective for challenging couplings of electron-rich aryl chlorides.

    • Catalyst Precursors: Utilizing pre-formed palladium(II) precatalysts, such as (SPhos)Pd G2 or (XPhos)Pd G3, can lead to more consistent and higher activity compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.

  • Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid. For challenging couplings, stronger bases are often required.

    • Recommended Bases: If you are using weaker bases like Na₂CO₃ or K₂CO₃, consider switching to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃. These are often more effective in promoting the reaction of less reactive coupling partners.[1]

  • Solvent System: The choice of solvent can significantly impact the solubility of the reactants and the stability of the catalytic species.

    • Recommended Solvents: Anhydrous, polar aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and THF are common choices. For reactions involving inorganic bases, the addition of a small amount of water can sometimes be beneficial by aiding in the dissolution of the base and facilitating the formation of the active boronate species.

  • Temperature: Higher reaction temperatures are often necessary to overcome the activation barrier for the oxidative addition of 2-chloropyridines. If you are running the reaction at a lower temperature (e.g., 80 °C), cautiously increasing it to 100-120 °C may improve the reaction rate. However, be mindful that excessively high temperatures can lead to catalyst decomposition and an increase in side products.

Troubleshooting Workflow for Low Conversion in Suzuki-Miyaura Coupling

G start Low Conversion ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) start->ligand Initial Step base Use Stronger Base (e.g., K3PO4, Cs2CO3) ligand->base temp Increase Reaction Temperature (e.g., 100-120 °C) base->temp precatalyst Use Pre-formed Pd(II) Precatalyst temp->precatalyst solvent Optimize Solvent System (e.g., Toluene, Dioxane +/- H2O) precatalyst->solvent outcome Improved Conversion solvent->outcome

Caption: A systematic approach to troubleshooting low conversion.

Question 2: I am observing significant amounts of homocoupling of my boronic acid and/or debromination of my this compound. How can I suppress these side reactions?

Answer:

The formation of homocoupling products (biaryls from the boronic acid) and protodeboronation (replacement of the boronic acid group with a hydrogen) are common side reactions in Suzuki-Miyaura couplings.[3] Additionally, hydrodehalogenation of the 2-chloropyridine can occur. These side reactions are often interconnected and can be influenced by the reaction conditions.

  • Minimizing Homocoupling:

    • Cause: Homocoupling of the boronic acid is often promoted by the presence of oxygen and can be catalyzed by palladium.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degassing the solvent and reagents thoroughly before use is crucial. Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes help to drive the desired cross-coupling reaction to completion at the expense of a small amount of homocoupling.

  • Preventing Protodeboronation:

    • Cause: Protodeboronation is the protonolysis of the C-B bond and is often favored by high temperatures and the presence of water, especially under basic conditions.[3]

    • Solution:

      • Control Water Content: While a small amount of water can be beneficial, excess water can promote protodeboronation. Ensure you are using anhydrous solvents and reagents if possible. If a co-solvent system with water is used, carefully control the water ratio.

      • Choice of Base: The type and strength of the base can influence the rate of protodeboronation. Experiment with different bases (e.g., K₃PO₄ vs. Cs₂CO₃) to find the optimal balance between promoting the desired reaction and minimizing this side reaction.

      • Temperature and Reaction Time: Avoid unnecessarily high temperatures and prolonged reaction times, as these can increase the extent of protodeboronation. Monitor the reaction progress and stop it once the starting material is consumed.

  • Suppressing Hydrodehalogenation:

    • Cause: The replacement of the chlorine atom with a hydrogen can occur through various pathways, including a competing reduction process.

    • Solution: The choice of ligand and reaction conditions that favor the cross-coupling pathway over reductive pathways is key. Employing the optimized conditions for catalyst, ligand, and base as described for improving conversion will generally also suppress hydrodehalogenation.

Side ReactionPotential CausesRecommended Solutions
Homocoupling of Boronic Acid Presence of oxygen, high temperatureDegas solvent and reagents, maintain inert atmosphere, use a slight excess of boronic acid.
Protodeboronation Excess water, high temperature, prolonged reaction timeUse anhydrous conditions or control water content, optimize base, avoid excessive heat and reaction times.[3]
Hydrodehalogenation Suboptimal catalyst system, high temperatureUse bulky, electron-rich ligands, optimize reaction conditions to favor cross-coupling.

Table 1: Common Side Reactions in Suzuki-Miyaura Coupling and Their Mitigation Strategies.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the use of 2-chloropyridines in this reaction requires careful optimization to overcome their lower reactivity.[4]

Question 3: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is giving low yields. What factors should I consider for optimization?

Answer:

The challenges in the Buchwald-Hartwig amination of this compound are similar to those in Suzuki-Miyaura couplings, primarily stemming from the less reactive C-Cl bond. The pyridine nitrogen can also interact with the palladium catalyst, potentially leading to catalyst deactivation.

  • Catalyst and Ligand System: This is the most critical parameter for a successful Buchwald-Hartwig amination of a 2-chloropyridine.

    • Recommended Ligands: For amination of aryl chlorides, bulky, electron-rich biaryl phosphine ligands are generally the most effective. Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated broad utility and high activity for these transformations. The choice of ligand may also depend on the nature of the amine coupling partner.

    • Palladium Source: As with Suzuki couplings, using well-defined palladium precatalysts (e.g., (XPhos)Pd G3) can provide more reliable results than generating the active catalyst in situ.

  • Base Selection: A strong, non-nucleophilic base is essential for the deprotonation of the amine to form the active palladium-amido intermediate.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) is a commonly used and highly effective base for Buchwald-Hartwig aminations. Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium tert-butoxide (KOtBu) can also be employed. The choice of base can sometimes influence the reaction rate and selectivity.

  • Solvent: Anhydrous, non-protic solvents are required.

    • Recommended Solvents: Toluene and 1,4-dioxane are the most common solvents for Buchwald-Hartwig aminations.

  • Temperature: Elevated temperatures are typically necessary to drive the reaction to completion. A temperature range of 100-120 °C is a good starting point.

Catalyst System Selection for Buchwald-Hartwig Amination

G start Low Yield in Amination ligand Select Bulky Biaryl Phosphine Ligand (e.g., XPhos, RuPhos, BrettPhos) start->ligand Key Parameter base Employ Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) ligand->base precatalyst Use Pd(II) Precatalyst (e.g., (XPhos)Pd G3) base->precatalyst solvent Ensure Anhydrous Solvent (e.g., Toluene, Dioxane) precatalyst->solvent outcome Improved Yield solvent->outcome

Caption: Key parameters for optimizing Buchwald-Hartwig amination.

III. General Considerations and Other Side Reactions

Question 4: Are there any other common side reactions I should be aware of when working with this compound?

Answer:

Beyond the specific challenges in cross-coupling reactions, there are a few other potential side reactions to consider:

  • Hydrolysis: While generally stable, prolonged exposure of 2-chloropyridines to strongly acidic or basic aqueous conditions, especially at elevated temperatures, can lead to hydrolysis of the C-Cl bond to form the corresponding 2-pyridone. This is typically not a significant issue under the anhydrous conditions of most cross-coupling reactions but should be considered during workup and purification.

  • Homocoupling of the Aryl Halide: In some palladium-catalyzed reactions, homocoupling of this compound to form the corresponding bipyridine can occur. This is often a result of suboptimal reaction conditions that favor this pathway over the desired cross-coupling. Fine-tuning the catalyst, ligand, and reaction temperature can help to minimize this side product.[1]

Experimental Protocols

The following are general, starting-point protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. Note: These protocols should be optimized for each specific substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., (SPhos)Pd G2, 2 mol%) and ligand (if necessary) in the chosen anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Add the catalyst solution to the reaction vial containing the substrates and base.

  • Seal the vial under an inert atmosphere (argon or nitrogen).

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To a dry reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., (XPhos)Pd G3, 2 mol%), the ligand (if not part of the precatalyst), and the base (e.g., NaOtBu, 1.2 equiv).

  • Add this compound (1.0 equiv) and the amine (1.1 equiv) to the vial.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vial under an inert atmosphere (argon or nitrogen).

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and carefully quench with water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hargrave, K. D., et al. (1991). Novel, Potent, Nonnucleoside Inhibitors of HIV-1 Reverse Transcriptase. 1. Tricyclic Pyridobenzoxazepinones and Dibenzoxazepinones. Journal of Medicinal Chemistry, 34(7), 2231–2241.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (2023). Protodeboronation. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery That Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society, 124(21), 6043–6048.

Sources

Technical Support Center: Workup & Troubleshooting for Reactions Involving 2-Chloro-5-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights into handling reactions with 2-Chloro-5-methoxy-4-methylpyridine. This versatile building block is pivotal in synthesizing complex molecules, but its unique electronic and structural properties necessitate nuanced workup and purification strategies. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Part 1: General Handling & Safety FAQs

Q1: What are the primary safety precautions for handling this compound?

A1: this compound and its analogs are classified as irritants and can be harmful if swallowed or in contact with skin.[1][2] Always handle this compound in a well-ventilated fume hood.[1][3] Standard personal protective equipment (PPE) is mandatory, including chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.[1][4] In case of accidental contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[1][3][5]

Q2: What are the typical physical properties and storage conditions for this reagent?

A2: This compound is generally a solid or liquid at room temperature and is soluble in common organic solvents but has limited solubility in water.[6] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[1][6]

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations are common applications for 2-chloro-pyridines.[7][8] Success often hinges on meticulous workup procedures designed to remove the catalyst and inorganic byproducts.

Section 2.1: Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura coupling of this compound is sluggish or has stalled. What are the likely causes and how can I troubleshoot it?

A3: Low yields or stalled Suzuki reactions can often be traced back to issues with the catalyst, base, or solvent system.[9] The electron-donating methoxy and methyl groups on the pyridine ring can modulate its reactivity compared to simpler 2-chloropyridines.

Troubleshooting Workflow:

  • Catalyst Deactivation: The Pd(0) catalyst is the active species.[10] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen), as oxygen can oxidize and deactivate the catalyst. Use degassed solvents.

  • Base and Transmetalation: The transmetalation step, where the organic group is transferred from the boronic acid to the palladium center, is base-mediated.[11]

    • Incorrect Base: A base that is too weak may not activate the boronic acid effectively. For chloropyridines, aqueous solutions of K₂CO₃ or Cs₂CO₃ are robust choices.[7]

    • Heterogeneous Mixture: Ensure vigorous stirring. If the base is a solid, poor mixing can slow the reaction. A phase-transfer catalyst is sometimes employed if solubility is an issue.

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (especially at high temperatures) or form unreactive boroxine anhydrides. Use a slight excess (1.1-1.5 equivalents) of the boronic acid and ensure it is of high quality.[7]

  • Solvent System: A mixture of an organic solvent (like toluene, dioxane, or DMF) with water is common.[7] The water is crucial for dissolving the inorganic base and facilitating the transmetalation step. The optimal ratio depends on the specific substrates.

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Inert Check Inert Atmosphere & Degassed Solvents Start->Inert Catalyst Deactivation? Base Evaluate Base (Strength, Solubility) Start->Base Transmetalation Issue? Boronic Assess Boronic Acid (Quality, Stoichiometry) Start->Boronic Reagent Degradation? Temp Optimize Temperature Start->Temp Kinetics Too Slow? Result Improved Yield Inert->Result Base->Result Boronic->Result Temp->Result

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.

Q4: I have a black precipitate in my Suzuki reaction mixture after completion. How do I effectively remove palladium residues during workup?

A4: The black precipitate is likely palladium black, formed from the decomposition of the palladium catalyst. Its removal is critical for product purity.

  • Filtration through Celite®: After cooling the reaction to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Filter the entire mixture through a pad of Celite® or silica gel.[7] This is highly effective at adsorbing the finely divided palladium particles.

  • Aqueous Washes: Transfer the filtrate to a separatory funnel. Wash with a saturated aqueous solution of ammonium chloride to remove inorganic salts, followed by a brine wash to break up any emulsions and remove residual water.[7][8]

  • Charcoal Treatment: If the organic layer is still gray or dark, you can stir it with a small amount of activated charcoal for 15-30 minutes, followed by another filtration through Celite®. Use charcoal judiciously, as it can sometimes adsorb the desired product.

Section 2.2: Buchwald-Hartwig Amination

Q5: My Buchwald-Hartwig amination is not going to completion. What parameters are most critical to adjust?

A5: The success of a Buchwald-Hartwig amination is highly dependent on the synergy between the palladium precatalyst, the phosphine ligand, and a strong, non-nucleophilic base.[8][12]

  • Ligand Choice: This is arguably the most critical parameter. The ligand stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination.[13] For electron-rich chloropyridines, bulky, electron-rich biarylphosphine ligands like Xantphos or BrettPhos are often excellent starting points.[7][13]

  • Base Selection: A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice.[7] Lithium bis(trimethylsilyl)amide (LHMDS) is another option. Ensure the base is fresh and handled under anhydrous conditions.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard.[7] The presence of water can hydrolyze the base and interfere with the catalytic cycle.

Q6: I am observing significant hydrodehalogenation (replacement of -Cl with -H) as a side product. How can I minimize this?

A6: Hydrodehalogenation is a common side reaction, often promoted by trace amounts of water or other proton sources. It can also be influenced by the ligand and base.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware, use anhydrous solvents, and handle reagents under an inert atmosphere.

  • Modify the Catalyst System: Sometimes, a less electron-rich ligand can disfavor the pathway leading to hydrodehalogenation. Experimenting with a different ligand from the Buchwald portfolio may be beneficial.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired C-N bond formation. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature.

Part 3: General Workup & Purification FAQs

Q7: I'm forming a persistent emulsion during the aqueous extraction of my reaction mixture. What are the best strategies to break it?

A7: The basic pyridine nitrogen in your product or starting material can act as a surfactant, leading to emulsions.

  • Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion.

  • Acidic Wash (Product Permitting): If your final product is stable to acid, a wash with dilute acid (e.g., 1 M HCl) will protonate the pyridine nitrogen, making it highly water-soluble and pulling it into the aqueous layer.[7] This can also help separate it from non-basic impurities. You would then neutralize the aqueous layer with a base and re-extract your product.

  • Filtration: Pass the entire emulsified mixture through a pad of Celite® or a plug of glass wool.

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period (30 minutes to several hours) will allow the layers to separate.

Workup_Decision_Tree Start Choose Workup Strategy AcidStable Is the Product Acid Stable? Start->AcidStable AcidWash Perform Dilute Acid Wash (e.g., 1M HCl) to remove basic impurities. AcidStable->AcidWash Yes DirectExtract Proceed with Direct Organic Extraction AcidStable->DirectExtract No Neutralize Neutralize Aqueous Layer & Extract Product AcidWash->Neutralize Dry Dry Organic Layer (Na2SO4 / MgSO4) Neutralize->Dry BrineWash Wash with Brine / Sat. NH4Cl to remove polar impurities/catalyst salts. DirectExtract->BrineWash BrineWash->Dry

Caption: Decision tree for selecting an appropriate aqueous workup procedure.

Q8: My crude product is an oil, and column chromatography is proving difficult. Are there alternative purification methods?

A8: Purifying polar, basic compounds like substituted pyridines can be challenging.

  • Acid/Base Extraction: As mentioned, a carefully planned series of extractions can significantly purify your compound. Extract non-basic impurities from an acidic aqueous solution of your product, then basify and extract your pure product.

  • Recrystallization/Trituration: Even if the crude product is an oil, it may crystallize from the right solvent system. Try dissolving the oil in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes, pentane) until turbidity appears. Cool the mixture to induce crystallization. Alternatively, trituration (stirring the oil with a non-solvent like hexanes) can sometimes crash out the product as a solid.

  • Chromatography Additives: If column chromatography is unavoidable, consider adding a small amount of a basic modifier like triethylamine (~1%) or ammonia (using a solvent system saturated with NH₃) to the eluent. This deactivates acidic sites on the silica gel, preventing peak tailing and improving separation.

Part 4: Exemplary Experimental Protocol

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure and should be adapted for specific substrates.

ReagentMolar Equiv.Notes
This compound1.0Limiting Reagent
Phenylboronic Acid1.2High-purity material is essential.
Pd(PPh₃)₄ (Tetrakis)0.05A common, reliable Pd(0) catalyst. Other catalyst/ligand systems may provide better results.
Potassium Carbonate (K₂CO₃)2.0Prepared as a 2M aqueous solution.
Toluene / Water-Typically a 4:1 or 5:1 v/v ratio. Must be degassed.

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon), add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).[7]

  • Solvent Addition: Add the degassed toluene, followed by the degassed 2M aqueous K₂CO₃ solution.

  • Reaction: Heat the mixture with vigorous stirring to 90-100 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup - Quenching & Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and filter the mixture through a pad of Celite® to remove the black palladium residues.[7]

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Separate the layers. Extract the aqueous layer again with EtOAc (2x). Combine all organic layers.

  • Workup - Washes: Wash the combined organic layers with water, then with saturated brine.[7]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

References

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

Sources

Technical Support Center: Chlorination of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these critical synthetic transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. The information provided is grounded in established scientific principles and supported by peer-reviewed literature to ensure accuracy and reliability.

Introduction: The Challenge of Pyridine Chlorination

The selective chlorination of substituted pyridines is a cornerstone of modern synthetic chemistry, pivotal in the creation of numerous pharmaceuticals and agrochemicals. However, the inherent electronic properties of the pyridine ring—specifically the electron-withdrawing nature of the nitrogen atom—render it less reactive towards standard electrophilic aromatic substitution (EAS) compared to benzene. This reduced reactivity often necessitates harsh reaction conditions, which can lead to a lack of selectivity and the formation of undesirable byproducts.[1][2]

This guide will dissect the common hurdles in pyridine chlorination, offering practical solutions and a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why is my electrophilic chlorination of a substituted pyridine failing or giving poor yields?

Answer:

The low reactivity of the pyridine ring towards electrophiles is a primary challenge. The nitrogen atom deactivates the ring, making traditional electrophilic aromatic substitution difficult.[1][2] Several factors could be contributing to the failure or low yield of your reaction:

  • Insufficiently Activating Substituents: If your pyridine contains electron-withdrawing groups, the ring will be even more deactivated, making electrophilic chlorination extremely challenging. Conversely, strong electron-donating groups are typically required to achieve chlorination under milder conditions.[1]

  • Inappropriate Chlorinating Agent: Not all chlorinating agents are created equal. For deactivated systems, a more potent electrophilic chlorine source may be necessary.

  • Harsh Reaction Conditions: While high temperatures and strong acids are often used to force the reaction, they can also lead to substrate decomposition or the formation of complex mixtures.[1]

Troubleshooting Workflow:

start Low Yield in Electrophilic Chlorination substituent_effect Analyze Substituent Effects start->substituent_effect reagent_choice Evaluate Chlorinating Agent substituent_effect->reagent_choice If ring is deactivated condition_optimization Optimize Reaction Conditions reagent_choice->condition_optimization alternative_strategy Consider Alternative Strategies condition_optimization->alternative_strategy If optimization fails n_oxide Pyridine N-Oxide Pathway alternative_strategy->n_oxide radical_chlorination Radical Chlorination alternative_strategy->radical_chlorination nucleophilic_substitution Nucleophilic Substitution alternative_strategy->nucleophilic_substitution

Caption: Troubleshooting workflow for low-yield electrophilic chlorination.

Recommended Actions:

  • Activate the Pyridine Ring: If possible, consider using a pyridine N-oxide derivative. The N-oxide group activates the ring towards electrophilic substitution, primarily at the 2- and 4-positions.[3][4] Subsequent deoxygenation can yield the desired chlorinated pyridine.[3][5]

  • Select a More Reactive Chlorinating Agent: For less reactive pyridines, consider using a more potent chlorinating agent or a catalytic system.

  • Optimize Reaction Conditions: Systematically screen solvents, temperatures, and reaction times. In some cases, using an inert gas atmosphere can prevent side reactions.[6]

FAQ 2: How can I control the regioselectivity of chlorination on my substituted pyridine?

Answer:

Controlling regioselectivity is a critical challenge in pyridine chemistry. The position of chlorination is influenced by a combination of factors including the electronic nature and position of existing substituents, the reaction mechanism (electrophilic, nucleophilic, or radical), and the reaction conditions.[7][8]

  • Electrophilic Aromatic Substitution (EAS): EAS on pyridine itself typically occurs at the 3-position due to the deactivating effect of the nitrogen atom at the 2, 4, and 6-positions.[2][7] The presence of directing groups on the ring will further influence the outcome.

  • Pyridine N-Oxides: The N-oxide functionality directs electrophilic attack to the 2- and 4-positions.[3][4] This is a powerful strategy for obtaining 2- or 4-chloropyridines.

  • Nucleophilic Aromatic Substitution (NAS): This approach is effective for pyridines bearing a good leaving group (like a nitro or another halide group) at the 2- or 4-position, which are activated towards nucleophilic attack.[9][10]

  • Radical Chlorination: High-temperature, gas-phase chlorination often proceeds via a radical mechanism, which can lead to a mixture of products.[6][11]

Strategies for Regiocontrol:

StrategyTarget Position(s)Key Considerations
Electrophilic Chlorination 3- and 5-positionsRequires strongly activating groups for good yields and selectivity.
Pyridine N-Oxide Route 2- and 4-positionsA versatile method for activating the pyridine ring and directing chlorination.[4]
Nucleophilic Substitution 2- and 4-positionsRequires a precursor with a suitable leaving group at the target position.[9]
Sandmeyer Reaction VariesConverts an amino group to a chloro group via a diazonium salt.[12][13]
FAQ 3: I am observing significant side-chain chlorination on my methyl-substituted pyridine. How can I prevent this?

Answer:

Side-chain chlorination, particularly on methyl groups, is a common side reaction, especially under radical conditions.[11][14] This occurs because the benzylic-like protons of the methyl group are susceptible to radical abstraction.

Mitigation Strategies:

  • Avoid Radical Conditions: High temperatures and UV light promote radical reactions.[11] Whenever possible, opt for ionic chlorination pathways which are less likely to involve the side chain.

  • Protect the Side Chain: If side-chain reactivity remains a problem, consider a synthetic route that involves protecting the methyl group or introducing it after the chlorination step.

  • Use a Milder Chlorinating Agent: Reagents like N-chlorosuccinimide (NCS) under ionic conditions can sometimes provide better selectivity for ring chlorination over side-chain halogenation.

FAQ 4: My reaction is producing a mixture of mono-, di-, and polychlorinated products. How can I improve the selectivity for mono-chlorination?

Answer:

Over-chlorination is a frequent issue, as the introduction of a chlorine atom does not significantly deactivate the pyridine ring to further chlorination.[11]

Strategies for Improved Selectivity:

  • Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use a slight sub-stoichiometric amount of the chlorinating agent relative to the pyridine substrate.

  • Lower Reaction Temperature: Lowering the reaction temperature can often reduce the rate of subsequent chlorination reactions more than the initial one, thus improving selectivity.

  • Monitor the Reaction Closely: Use techniques like TLC, GC, or LC-MS to monitor the progress of the reaction and stop it once the desired mono-chlorinated product is maximized.

  • Flow Chemistry: In some cases, using a continuous flow reactor can provide better control over reaction time and temperature, leading to improved selectivity.

Detailed Experimental Protocols

Protocol 1: Regioselective Chlorination of a Pyridine N-Oxide

This protocol is adapted from a method for the highly regioselective halogenation of unsymmetrical pyridine N-oxides.[4]

Materials:

  • Substituted Pyridine N-Oxide

  • Phosphorus oxychloride (POCl₃)

  • 2,6-Lutidine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the substituted pyridine N-oxide (1.0 equiv) and 2,6-lutidine (1.2 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equiv) dropwise to the stirred solution.

  • Maintain the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sandmeyer Reaction for Chlorination of an Aminopyridine

This protocol outlines a general procedure for the conversion of an aminopyridine to a chloropyridine via a diazonium salt intermediate.[12][13][15]

Materials:

  • Substituted Aminopyridine

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Water

  • Standard laboratory glassware and magnetic stirrer

  • Ice-salt bath

Procedure:

  • Dissolve the substituted aminopyridine (1.0 equiv) in a solution of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equiv) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, dissolve copper(I) chloride (1.2 equiv) in concentrated hydrochloric acid and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the stirred CuCl solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Safety Note: Diazonium salts can be explosive when isolated. Always handle them in solution at low temperatures and behind a safety shield.

Visualization of Key Concepts

Mechanism: Electrophilic Aromatic Substitution on Pyridine

cluster_0 Electrophilic Attack cluster_1 Deprotonation Pyridine Pyridine Intermediate Sigma Complex (Wheland Intermediate) Pyridine->Intermediate Slow E_plus E+ E_plus->Intermediate Product Substituted Pyridine Intermediate->Product Fast H_plus H+ Product->H_plus

Caption: General mechanism of electrophilic aromatic substitution on pyridine.

Workflow: Pyridine N-Oxide Strategy for Chlorination

start Substituted Pyridine oxidation N-Oxidation (e.g., m-CPBA, H2O2) start->oxidation n_oxide Substituted Pyridine N-Oxide oxidation->n_oxide chlorination Chlorination (e.g., POCl3) n_oxide->chlorination chloro_n_oxide Chlorinated Pyridine N-Oxide chlorination->chloro_n_oxide deoxygenation Deoxygenation (e.g., PCl3) chloro_n_oxide->deoxygenation final_product Chlorinated Pyridine deoxygenation->final_product

Caption: Synthetic workflow for chlorination via a pyridine N-oxide intermediate.

References

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
  • Chlorination process of pyridine derivatives.
  • Mild Electrophilic Halogenation of Chloropyridines Using CCl4 or C2Cl6 under Basic Phase Transfer Conditions.
  • Theoretical Study of Photochemical Chlorination of Pyridine in Gas Phase - Transition States of Addition Mechanism and IRC Analysis.
  • Regioselective chlorination of pyridine N‐oxides under optimized...
  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • An In-depth Technical Guide to the Synthesis Routes from 3-Amino-2-chloropyridine. Benchchem.
  • Deaminative chlorin
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC.
  • nucleophilic arom
  • Nucleophilic substitution of pyridines. Chemistry Online.
  • Preparation of Pyridines, Part 2: By Halogenation and Nitr
  • Pyridine. Wikipedia.
  • Sandmeyer reaction. Wikipedia.
  • Side-Chain Reactions of Substituted Pyridines. Pearson.
  • Unusual Deoxygenations of Pyridine N-Oxides with Methanesulfonyl Chloride and Triethylamine. Oxford Academic.
  • Electrophilic substitution on pyridine. Química Organica.org.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-5-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Chloro-5-methoxy-4-methylpyridine. This guide is designed for chemistry professionals engaged in pharmaceutical research, process development, and scale-up operations. Here, we address common challenges, provide detailed protocols, and offer expert insights to ensure the successful and efficient synthesis of this key chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis and scale-up of this compound. The primary synthetic route discussed involves the chlorination of a 2-hydroxypyridine precursor.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields are a frequent challenge, often stemming from incomplete reactions, product degradation, or losses during workup.[1][2]

  • Possible Cause 1: Incomplete Conversion of Starting Material.

    • Expert Insight: The chlorination of a 2-hydroxypyridine (or its pyridone tautomer) with agents like phosphorus oxychloride (POCl₃) is an equilibrium-driven process. Insufficient reaction time or temperature can prevent the reaction from reaching completion.

    • Recommended Solution:

      • Monitor Progress: Utilize analytical techniques like HPLC or GC-MS to track the disappearance of the starting material.[1]

      • Increase Reaction Time/Temperature: Gradually extend the reaction time or incrementally increase the temperature. Be cautious, as excessive heat can promote byproduct formation.[1]

      • Optimize Stoichiometry: Ensure a slight excess of the chlorinating agent (e.g., 1.1-1.5 equivalents of POCl₃) is used to drive the reaction forward. However, a large excess can lead to over-chlorination.[1]

  • Possible Cause 2: Product Degradation.

    • Expert Insight: 2-Chloropyridines can be susceptible to hydrolysis or thermal degradation, especially at elevated temperatures during reaction or distillation.

    • Recommended Solution:

      • Maintain Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis from atmospheric moisture.[1]

      • Control Temperature: Avoid excessive temperatures during the reaction and purification. For purification, fractional distillation under reduced pressure is highly recommended to lower the boiling point and prevent thermal decomposition.[3]

  • Possible Cause 3: Losses During Workup and Extraction.

    • Expert Insight: The basicity of the pyridine nitrogen can lead to challenges during aqueous workup. If the aqueous layer is not sufficiently basic during extraction, the protonated product will remain in the aqueous phase, leading to significant yield loss.[4]

    • Recommended Solution:

      • pH Optimization: After quenching the reaction (e.g., with ice water), carefully basify the aqueous mixture with a suitable base (e.g., NaOH, K₂CO₃) to a pH > 9 before extracting with an organic solvent.

      • Solvent Selection: Use a suitable extraction solvent, such as dichloromethane or ethyl acetate, and perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product.[3]

Q2: I am observing significant amounts of impurities. How can I identify and minimize them?

Impurity profiles are highly dependent on reaction conditions. The most common impurities are unreacted starting material, over-chlorinated byproducts, and hydrolysis products.[1]

  • Issue 1: Presence of Starting 2-Hydroxy-5-methoxy-4-methylpyridine.

    • Troubleshooting: This indicates an incomplete reaction. Refer to the solutions in Q1, Possible Cause 1 . For purification, an acidic wash during workup can sometimes help by protonating and dissolving the more polar starting material into the aqueous phase.[1]

  • Issue 2: Formation of Dichloro- or Polychlorinated Byproducts.

    • Expert Insight: This occurs when the reaction is too aggressive, either due to excessive temperature or an overabundance of the chlorinating agent.

    • Recommended Solution:

      • Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent. Do not use a large excess.[3]

      • Precise Temperature Control: The reaction can be exothermic. Ensure efficient stirring and adequate cooling. Adding the chlorinating agent portion-wise or via a syringe pump can help manage the exotherm on a larger scale.[1]

  • Issue 3: Product is Dark or Discolored.

    • Expert Insight: Dark coloration often points to the formation of polymeric byproducts or thermal degradation.

    • Recommended Solution:

      • Purification: Purify the crude product via vacuum distillation or column chromatography.[1]

      • Activated Carbon: Treatment with activated carbon during the workup phase can effectively remove colored impurities.[1]

Q3: The reaction is difficult to control on a larger scale and shows a strong exotherm. What are the key safety considerations?

Scaling up exothermic reactions requires careful planning and engineering controls.

  • Primary Hazard: Exothermic Reaction.

    • Expert Insight: The reaction between the hydroxypyridine and chlorinating agents like POCl₃ can be highly exothermic. On a small scale, this is easily managed by an ice bath, but on a larger scale, inefficient heat dissipation can lead to a runaway reaction.

    • Mitigation Strategy:

      • Controlled Addition: Add the chlorinating agent slowly and sub-surface to the reaction mixture at a controlled temperature.

      • Efficient Cooling: Use a reactor with a cooling jacket and ensure efficient overhead stirring to maintain a uniform temperature.

      • Solvent Choice: Using a high-boiling inert solvent can help moderate the temperature.

  • Primary Hazard: Handling of Reagents.

    • Expert Insight: Chlorinating agents like phosphorus oxychloride and thionyl chloride are corrosive and react violently with water, releasing toxic gases like HCl.

    • Mitigation Strategy:

      • Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.

      • Ventilation: Work in a well-ventilated fume hood. For large-scale reactions, consider a scrubber system to neutralize evolved HCl gas.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol describes a common laboratory-scale synthesis via the chlorination of 2-hydroxy-5-methoxy-4-methylpyridine.

Diagram of Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor with 2-hydroxy-5-methoxy-4-methylpyridine and inert solvent B Cool to 0-5 °C A->B Inert Atmosphere (N2) C Slowly Add POCl3 (1.1 eq.) B->C Maintain Temp < 10 °C D Heat to Reflux (e.g., 80-110 °C) C->D E Monitor by HPLC/TLC until completion D->E F Cool and Quench on Ice Water E->F G Neutralize with Base (pH > 9) F->G H Extract with Organic Solvent G->H I Dry, Filter, Concentrate H->I J Vacuum Distillation or Column Chromatography I->J K Characterize Final Product (NMR, GC-MS) J->K G Start Reaction Yield is Low or Failed CheckSM Analyze Crude Mixture: Is Starting Material (SM) Present? Start->CheckSM CheckImp Is the Main Component an Unknown Impurity? CheckSM->CheckImp No IncompleteRxn Problem: Incomplete Reaction Solution: Increase Temp/Time or POCl3 Equiv. CheckSM->IncompleteRxn Yes CheckWorkup Was Product Lost During Workup? CheckImp->CheckWorkup No SideRxn Problem: Side Reaction Solution: Lower Temp, Control POCl3 Addition, Ensure Anhydrous Conditions CheckImp->SideRxn Yes Hydrolysis Problem: Product Hydrolysis Solution: Ensure Anhydrous Reagents, React Under Inert Gas CheckWorkup->Hydrolysis No Loss Problem: Extraction Loss Solution: Check pH of Aqueous Layer (>9), Perform Multiple Extractions CheckWorkup->Loss Yes Success Yield Improved IncompleteRxn->Success SideRxn->Success Hydrolysis->Success Loss->Success

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Couplings with 2-Chloro-5-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-chloro-5-methoxy-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of using this electron-rich and sterically hindered substrate. Here, we will address common challenges related to catalyst deactivation and provide in-depth, field-proven troubleshooting strategies to enhance your reaction success.

The Challenge: Understanding the Substrate

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The combination of an electron-donating methoxy group and a methyl group on the pyridine ring, along with the inherent properties of a 2-chloropyridine, can lead to catalyst inhibition and low yields. The primary hurdles include:

  • Difficult Oxidative Addition: The carbon-chlorine (C-Cl) bond in 2-chloropyridines is strong and less reactive compared to C-Br or C-I bonds, making the initial oxidative addition to the Pd(0) center challenging.[1] The electron-donating nature of the methoxy and methyl groups further increases the electron density on the pyridine ring, making this step even more difficult.

  • Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[2] This is a well-known issue with pyridine-containing substrates.[2]

  • Steric Hindrance: The presence of the methyl group at the 4-position and the methoxy group at the 5-position can create steric hindrance around the reactive site, which can impede the approach of the catalyst and the coupling partner.

This guide will provide a structured approach to overcoming these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound is giving low to no yield. What is the most likely cause?

A1: Low or no yield in this specific Suzuki-Miyaura coupling is most often attributed to a combination of difficult oxidative addition and catalyst deactivation. The electron-rich nature of your substrate makes the C-Cl bond particularly resistant to cleavage by the Pd(0) catalyst. Additionally, the pyridine nitrogen can be binding to your catalyst and inhibiting its activity.[2]

Initial Troubleshooting Steps:

  • Evaluate Your Ligand: Standard phosphine ligands like triphenylphosphine (PPh₃) are often insufficient for this substrate. You need a bulky, electron-rich phosphine ligand that can stabilize the Pd(0) center and promote oxidative addition. Ligands from the Buchwald family, such as SPhos or XPhos , are excellent starting points.[3] These ligands create a sterically hindered environment around the palladium, which can also help to weaken the inhibitory coordination of the pyridine nitrogen.[3]

  • Assess Your Base: A weak base is unlikely to be effective. The transmetalation step of the Suzuki-Miyaura cycle requires the formation of a boronate species, which is facilitated by a strong base.[1] We recommend screening strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) .[1]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier of oxidative addition.[1] If you are running the reaction at 80 °C, consider increasing it to 100-110 °C.

Q2: I am observing significant amounts of a dehalogenated byproduct (5-methoxy-4-methylpyridine) in my reaction mixture. How can I prevent this?

A2: The formation of a dehalogenated byproduct is a common side reaction that occurs when the palladium catalyst reacts with a hydride source in the reaction mixture, leading to reductive elimination of the arene. Potential hydride sources can include the solvent or certain bases.

Strategies to Minimize Dehalogenation:

  • Ensure an Inert Atmosphere: Rigorously degas your solvents and reaction mixture and maintain a positive pressure of an inert gas like argon or nitrogen. Oxygen can lead to catalyst decomposition, which may contribute to side reactions.[2]

  • Solvent Choice: Ethereal solvents like 1,4-dioxane or toluene are generally good choices. Avoid solvents that can act as hydride donors.

  • Base Selection: While strong bases are necessary, some can contribute to dehalogenation. K₃PO₄ is often a good choice that balances reactivity with minimizing this side reaction.

Q3: For a Buchwald-Hartwig amination with this compound, my reaction is sluggish and incomplete. What adjustments should I make?

A3: The Buchwald-Hartwig amination of this substrate is challenging for the same reasons as other couplings: difficult oxidative addition and catalyst poisoning. The choice of catalyst system is paramount.

Key Optimization Parameters:

  • Catalyst System: A pre-formed palladium precatalyst, such as XPhos Pd G3 , is highly recommended. These precatalysts are more stable and provide a reliable source of the active Pd(0) species.

  • Base: A strong, sterically hindered base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices for Buchwald-Hartwig reactions.[4]

  • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are preferred.

Q4: I'm attempting a Sonogashira coupling and observing significant homocoupling of my alkyne (Glaser coupling). What is the cause and how can I suppress it?

A4: Alkyne homocoupling in Sonogashira reactions is a common side reaction, often promoted by the copper(I) co-catalyst in the presence of oxygen.[5]

Minimizing Homocoupling:

  • Rigorous Degassing: The most critical factor is the exclusion of oxygen. Ensure your solvents and reaction vessel are thoroughly degassed.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often requiring a higher catalyst loading or more specialized ligands, this can completely eliminate the Glaser homocoupling pathway.

  • Amine Base: The choice of amine base can also play a role. A bulkier amine base, such as diisopropylethylamine (DIPEA), can sometimes disfavor the homocoupling reaction compared to less hindered amines like triethylamine (TEA).

In-Depth Troubleshooting Guides

Problem 1: Persistent Low Yield in Suzuki-Miyaura Coupling

You have already tried switching to a bulky phosphine ligand (e.g., SPhos) and a strong base (K₃PO₄) with elevated temperatures, but the yield remains below 20%.

Underlying Issue: This scenario suggests a severe catalyst deactivation issue, likely due to a combination of strong pyridine coordination and the formation of inactive palladium species.

Advanced Troubleshooting Workflow:

troubleshooting_low_yield start Low Yield (<20%) Persists ligand_screen Screen a Broader Range of Ligands start->ligand_screen precatalyst Switch to a Palladium Precatalyst ligand_screen->precatalyst If no improvement success Improved Yield ligand_screen->success If yield improves base_solvent Optimize Base and Solvent System precatalyst->base_solvent If still low precatalyst->success If yield improves additives Consider Additives base_solvent->additives If incremental improvement base_solvent->success If yield improves additives->success If yield improves failure Still Low Yield (Consult Specialist) additives->failure If no significant change

Caption: Advanced troubleshooting workflow for persistent low yields.

Detailed Steps:

  • Systematic Ligand Screening: While SPhos and XPhos are good starting points, other ligands may be more effective for your specific substrate. Consider screening other Buchwald-type ligands or even N-heterocyclic carbene (NHC) ligands, which are known for their high stability and activity with challenging substrates.

Ligand ClassRecommended LigandsRationale
Bulky Phosphines RuPhos, BrettPhosOffer different steric and electronic profiles that may be beneficial.
N-Heterocyclic Carbenes (NHCs) IPr, IMesForm very stable complexes with palladium, resisting deactivation.[3]
  • Employ a Palladium Precatalyst: If you are generating the Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, the reduction may be inefficient, leading to the formation of palladium black (inactive aggregated palladium).[6] Using a well-defined precatalyst, such as XPhos Pd G3 or PEPPSI-IPr , ensures a more reliable and complete formation of the active catalytic species.

  • Optimize the Base and Solvent System:

    • Anhydrous Conditions: Water can sometimes have a beneficial effect in Suzuki couplings, but it can also promote side reactions. Try running the reaction under strictly anhydrous conditions with K₃PO₄ in a solvent like toluene or dioxane.

    • Biphasic System: Alternatively, a biphasic system like toluene/water or dioxane/water can be effective, especially for improving the solubility of the inorganic base.[1]

Problem 2: Catalyst Turns Black and Reaction Stalls

Shortly after heating, the reaction mixture turns from a clear solution to a black suspension, and analysis shows that the reaction has stopped.

Underlying Issue: The formation of a black precipitate is a classic sign of palladium black formation, which is the aggregation of the palladium catalyst into an inactive, elemental form.[6] This is a common deactivation pathway, especially when the ligand is not effectively stabilizing the palladium nanoparticles.

Catalyst Deactivation Pathway:

catalyst_deactivation cluster_pathway Deactivation Pathway Active_Catalyst Active Pd(0)L (Catalytically Active) Desired Catalytic Cycle Active_Catalyst:f1->Active_Catalyst:f1 Turnover Ligand_Dissociation Ligand Dissociation Active_Catalyst:f0->Ligand_Dissociation Unstable Complex Deactivated_Catalyst Pd Black (Inactive Aggregates) No Reaction Aggregation Aggregation Ligand_Dissociation->Aggregation Aggregation->Deactivated_Catalyst:f0

Caption: Formation of inactive Palladium Black.

Mitigation Strategies:

  • Increase Ligand-to-Palladium Ratio: A higher concentration of the stabilizing ligand can help to prevent the dissociation of the ligand from the palladium center, which is often the first step towards aggregation. Try increasing the ligand-to-palladium ratio from 2:1 to 4:1.

  • Use a More Robust Ligand: As mentioned previously, NHC ligands form very strong bonds with palladium and are less prone to dissociation than phosphine ligands. Switching to an NHC-based catalyst system could be a solution.

  • Lower Catalyst Loading: While it may seem counterintuitive, a very high catalyst loading can sometimes promote aggregation. If you are using a high loading (e.g., > 5 mol%), try reducing it to 1-2 mol%.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., a 10:1 dioxane:water ratio) via syringe.

  • Place the reaction in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Robust Buchwald-Hartwig Amination

This protocol is designed for the challenging C-N coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add this compound, XPhos Pd G3, and NaOtBu to an oven-dried reaction vessel.

  • Add the amine and anhydrous toluene.

  • Seal the vessel and heat to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

By understanding the inherent challenges of this substrate and systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve the success rate of your palladium-catalyzed cross-coupling reactions.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. BenchChem. [URL: provided by grounding tool]
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem. [URL: provided by grounding tool]
  • PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. [URL: https://pubmed.ncbi.nlm.nih.gov/15575421/]
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. BenchChem. [URL: provided by grounding tool]
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/1ay4j2h/how_to_approach_choosing_reaction_conditions_for/]
  • National Institutes of Health. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9408006/]
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo0202152]
  • BenchChem Technical Support Team. (2025). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. BenchChem. [URL: provided by grounding tool]
  • ResearchGate. (n.d.). Zinc (II), palladium (II) and cadmium (II) complexes containing 4‐methoxy‐ N ‐(pyridin‐2‐ylmethylene)
  • MDPI. (n.d.). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. [URL: https://www.mdpi.com/1420-3049/24/14/2609]
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
  • Springer. (2023). The influence of electronic effects on the substitution reactions of N,N′-donor cis‑palladium(II) complexes with bidentate (pyridin‑2‑yl)methyl‑aniline ligands. [URL: https://link.springer.com/article/10.1007/s11144-023-02504-x]
  • R Discovery. (n.d.). steric-properties-of-substituents Research Articles. [URL: not provided]
  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. [URL: not provided]
  • SciSpace. (n.d.).
  • PubMed. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. [URL: https://pubmed.ncbi.nlm.nih.gov/10757717/]
  • Royal Society of Chemistry. (n.d.). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. Dalton Transactions. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d1dt01402a]
  • ChemRxiv. (n.d.).
  • PUBDB. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [URL: not provided]
  • National Institutes of Health. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4363200/]
  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [URL: https://www.mdpi.com/1420-3049/28/19/6758]
  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [URL: not provided]
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem. [URL: provided by grounding tool]
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem. [URL: provided by grounding tool]
  • ResearchGate. (n.d.). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. [URL: not provided]
  • MDPI. (n.d.). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. [URL: https://www.mdpi.com/2673-4116/2/4/28]
  • PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9946890/]
  • ChemRxiv. (n.d.).
  • PubMed Central. (n.d.).
  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. [URL: not provided]
  • Wikipedia. (n.d.). Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [URL: https://www.organic-chemistry.org/abstracts/lit2/729.shtm]
  • ResearchGate. (n.d.). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. [URL: not provided]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • ACS Publications. (n.d.). A convenient palladium-catalyzed coupling approach to 2,5-disubstituted pyridines. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo9619181]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [URL: not provided]
  • ResearchGate. (n.d.). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [URL: not provided]
  • PubMed. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. [URL: https://pubmed.ncbi.nlm.nih.gov/12434342/]
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. BenchChem. [URL: provided by grounding tool]
  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [URL: not provided]
  • Royal Society of Chemistry. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/cs/c1cs15076a]
  • PubMed. (2010). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. [URL: https://pubmed.ncbi.nlm.nih.gov/20538457/]
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [URL: https://www.mdpi.com/2673-4583/14/1/105]
  • PubMed. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. [URL: https://pubmed.ncbi.nlm.nih.gov/31319634/]
  • ACS Publications. (n.d.). Palladium-Catalyzed Carbonylation and Coupling Reactions of Aryl Chlorides and Amines. [URL: not provided]
  • PubMed Central. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4359654/]

Sources

Validation & Comparative

Comparative reactivity of 2-chloro vs 2-bromopyridines in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 2-Chloro- vs. 2-Bromopyridines in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of biologically active molecules.[1] The functionalization of this heterocycle via palladium-catalyzed cross-coupling reactions is therefore a critical transformation in the synthesis of new chemical entities. The choice of the halide on the pyridine ring—typically chlorine or bromine—is a pivotal decision that profoundly impacts reaction efficiency, cost, and synthetic strategy.

This guide provides a comprehensive comparison of the reactivity of 2-chloropyridines and 2-bromopyridines in the most common and synthetically valuable cross-coupling reactions. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental choices, offering field-proven insights to help you optimize your synthetic routes.

The Fundamental Difference: Carbon-Halogen Bond Strength

The disparity in reactivity between 2-chloropyridines and 2-bromopyridines is rooted in the fundamental strength of the carbon-halogen (C-X) bond. The rate-determining step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst into the C-X bond.[1][2] The energy required for this bond cleavage directly correlates with reactivity.

The C-Cl bond is significantly stronger and more stable than the C-Br bond, making it less susceptible to cleavage by the palladium catalyst.[2]

  • C-Cl Bond Dissociation Energy (BDE): ~339 kJ/mol[1][3]

  • C-Br Bond Dissociation Energy (BDE): ~276 kJ/mol[1][3]

This substantial difference in bond energy means that reactions involving 2-chloropyridines inherently require a higher activation energy for the initial oxidative addition step. Consequently, they often demand more forcing conditions—higher temperatures, longer reaction times, and more sophisticated catalytic systems—to achieve yields comparable to their 2-bromopyridine counterparts.[1]

Figure 1: Comparative energy profile for the oxidative addition of C-Br vs. C-Cl bonds.

The Palladium Cross-Coupling Catalytic Cycle

Understanding the general mechanism is key to rational catalyst selection. The cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. While the entire cycle is crucial, the initial oxidative addition is where the difference between chloro- and bromopyridines is most pronounced.

Catalytic_Cycle cluster_main Catalytic Cycle cluster_reactants Inputs/Outputs pd0 LₙPd(0) (Active Catalyst) oxidative_addition R¹-Pd(II)-X (Oxidative Adduct) pd0->oxidative_addition Oxidative Addition (R¹-X) Rate-Determining Step transmetalation_complex R¹-Pd(II)-R² (Transmetalation Product) oxidative_addition->transmetalation_complex Transmetalation (R²-M) transmetalation_complex->pd0 Reductive Elimination (Forms R¹-R²) Product R¹-R² R¹-X Aryl Halide (2-Cl/Br-Py) R²-M Coupling Partner (e.g., Boronic Acid)

Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

For 2-halopyridines, the mechanism of oxidative addition can be more nuanced. Computational studies suggest the pyridine nitrogen can participate, favoring an SNAr-like nucleophilic displacement pathway over the concerted mechanism often seen with simple aryl halides.[2][4][5] This electronic assistance makes the 2-position inherently more reactive than other positions on the pyridine ring.[6]

Comparative Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron species, is arguably the most widely used cross-coupling reaction in drug discovery.[7][8]

Reactivity Comparison: 2-Bromopyridines are generally the substrate of choice, reacting under milder conditions with a broader range of standard palladium catalysts (e.g., Pd(PPh₃)₄).[9] 2-Chloropyridines, due to the stronger C-Cl bond, necessitate more active and specialized catalytic systems. The key to success is the use of bulky, electron-rich ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which promote the formation of a highly reactive monoligated Pd(0) species, thereby facilitating the challenging oxidative addition step.[10][11]

Comparative Data: Suzuki-Miyaura Coupling

Substrate Coupling Partner Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Reference
2-Bromopyridine Phenylboronic acid Pd(OAc)₂ / NHC Salt K₂CO₃ DMF/H₂O MW, 150 70 [9]
2-Chloropyridine Phenylboronic acid Pd(OAc)₂ / NHC Salt K₂CO₃ DMF/H₂O MW, 150 <60 [9]
2,3-Dichloropyridine Phenylboronic acid Pd(OAc)₂ (ligand-free) K₂CO₃ DMF/H₂O 100 91 (at C2) [12]
3-Bromo-2-chloropyridine Phenylboronic acid Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 80 70-95 (at C3) [13]

| 2-Chloropyridine | 4-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | >95 |[10] |

Representative Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine This protocol is adapted from literature procedures for challenging couplings and represents a robust starting point.[10][14]

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-chloropyridine derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely ground K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the bulky phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Seal the flask with a septum. Add degassed anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyridine.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, crucial for synthesizing the countless amine-containing compounds in pharmaceutical pipelines.[15][16]

Reactivity Comparison: The reactivity trend mirrors that of the Suzuki coupling. 2-Bromopyridines react readily with a variety of amines using standard Buchwald-Hartwig catalyst systems.[17][18] 2-Chloropyridines are significantly less reactive and require second-generation or later catalyst systems featuring highly active, sterically hindered ligands to achieve efficient coupling.[19] The choice of base (typically a strong, non-nucleophilic base like NaOtBu or LHMDS) is also critical for catalyst turnover.[17]

Comparative Data: Buchwald-Hartwig Amination

Substrate Coupling Partner Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Reference
2-Bromopyridine Morpholine Pd(OAc)₂ / BINAP NaOtBu Toluene 80 98 [17]
2,4-Dichloropyridine Aniline Pd₂(dba)₃ / XPhos K₂CO₃ t-AmylOH 110 95 (at C2) [19]

| 3-Bromo-2-chloropyridine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 60-85 (at C3) |[13] |

Representative Protocol: Buchwald-Hartwig Amination of a Dichloropyridine This protocol is based on a highly regioselective amination at the C2 position.[19]

  • Vessel Preparation: In an oven-dried vial under an inert atmosphere, combine 2,4-dichloropyridine (1.0 equiv), the desired aniline derivative (1.05 equiv), and K₂CO₃ (1.4 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the appropriate ligand (e.g., XPhos, 4.4 mol%).

  • Solvent Addition: Add degassed tert-amyl alcohol.

  • Reaction: Seal the vial and heat the mixture to 110 °C with stirring for the required time (e.g., 20 hours).

  • Workup: After cooling, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite, washing with additional DCM.

  • Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography to isolate the 4-chloro-N-phenylpyridin-2-amine product.

Sonogashira Coupling

The Sonogashira coupling is the most reliable method for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne.[20]

Reactivity Comparison: The trend of I > Br > Cl holds true. 2-Bromopyridines undergo Sonogashira coupling efficiently under standard conditions, which typically involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.[20][21] 2-Chloropyridines are very challenging substrates for this reaction. Successful couplings often require higher temperatures (sometimes with microwave heating) and more specialized, highly active catalyst systems, and yields can be variable.[22]

Comparative Data: Sonogashira Coupling

Substrate Coupling Partner Catalyst/Co-catalyst Base Solvent Temp (°C) Yield (%) Reference
2-Bromopyridine Phenylacetylene MCM-41-Pd / CuI Et₃N NMP 90 99 [21]
2-Amino-3-bromopyridine Phenylacetylene Pd(TFA)₂/PPh₃ / CuI Et₃N DMF 100 96 [20]
2-Chloropyridine Trimethylsilylacetylene Pd(PPh₃)₂Cl₂ / CuI i-Pr₂NH DMF MW, 120 Excellent [22]

| 3-Bromo-2-chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 72-96 (at C3) |[13] |

Conclusion: A Practical Decision Matrix for the Synthetic Chemist

The choice between a 2-chloropyridine and a 2-bromopyridine is a classic cost-versus-reactivity dilemma. Your decision should be guided by a balance of factors including substrate availability, cost, and the specific transformation required.

  • Choose 2-Bromopyridines when:

    • Mild reaction conditions are required to preserve sensitive functional groups.

    • A rapid and reliable synthesis is prioritized over substrate cost.

    • Standard, readily available catalyst systems are preferred.

  • Choose 2-Chloropyridines when:

    • Cost and the availability of diverse starting materials are primary drivers.

    • The synthetic route can tolerate more forcing conditions (higher temperatures).

    • Access to advanced, highly active catalyst systems (e.g., Buchwald or NHC ligands) is available.

While 2-bromopyridines offer higher intrinsic reactivity, significant advancements in catalyst technology have rendered the more economical 2-chloropyridines highly viable substrates for complex molecule synthesis.[1] The key to unlocking their potential lies in the judicious selection of a highly active catalytic system tailored to overcome the high activation energy of the C-Cl bond.

References

  • Everson, D. A., & Weix, D. J. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Organic letters, 17(1), 142–145. [Link]

  • Vetticatt, M. J., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(12), 3467–3476. [Link]

  • Hartwig, J. F. (2008). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Journal of the American Chemical Society, 130(46), 15628–15637. [Link]

  • Gök, Y., et al. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 21(11), 1443. [Link]

  • Worly, B., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 143(31), 12061–12069. [Link]

  • Hirschi, J. S., et al. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Vetticatt, M. J., et al. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. Chemistry – A European Journal. [Link]

  • Belnome, F., et al. (2021). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. Chemistry – A European Journal, 27(45), 11621-11625. [Link]

  • Weix Research Group, UW-Madison. Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. [Link]

  • Reddy, L. M., et al. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 53(15), 1934-1937. [Link]

  • Reddy, P. P., et al. (2007). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Synthetic Communications, 37(14), 2365-2371. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Liu, Y., et al. (2011). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 76(21), 9107–9112. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Singh, R., et al. (2017). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 50(9), 2146–2159. [Link]

  • Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

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  • Wu, C-L., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(11), 18456–18471. [Link]

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The 2-Chloropyridine Scaffold in Kinase Inhibition: A Comparative Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of the Pyridine Ring in Medicinal Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, frequently incorporated into drug candidates to enhance metabolic stability, permeability, potency, and target binding.[1] Its nitrogen atom acts as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[1] The 2-chloropyridine moiety, in particular, serves as a versatile synthetic handle, allowing for the strategic introduction of various substituents to probe the structure-activity relationship (SAR) of a molecule. This guide provides a comparative analysis of the SAR of kinase inhibitors derived from 2-chloropyridine-containing scaffolds, with a focus on inhibitors of the PI3K/mTOR, Hsp90, and JNK signaling pathways. We will explore the causal relationships behind experimental choices in analog design and provide detailed protocols for key synthetic transformations.

I. The PI3K/mTOR Signaling Pathway: A Key Target in Oncology

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[1][3] Dual inhibitors of PI3K and mTOR have shown significant promise in overcoming some of the resistance mechanisms observed with single-target agents.[4]

Signaling Pathway Overview

dot graph "PI3K_mTOR_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=10]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nGrowth, Survival", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PTEN [label="PTEN", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=box, style=rounded];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [label="Phosphorylation"]; PIP2 -> PIP3 [style=invis]; // for layout PI3K -> PIP3 [label=""]; PIP3 -> AKT [label="Activation"]; PTEN -> PIP3 [label="Inhibition", arrowhead="tee"]; AKT -> mTORC1 [label="Activation"]; mTORC2 -> AKT [label="Activation"]; mTORC1 -> Proliferation; } Caption: Simplified PI3K/mTOR Signaling Pathway.

SAR of Pyrido[3,2-d]pyrimidine-based PI3K/mTOR Inhibitors

The pyrido[3,2-d]pyrimidine scaffold has been explored for the development of potent PI3K/mTOR inhibitors. The 2-chloro atom on the pyridine ring serves as a key attachment point for various substituents to modulate potency and selectivity.

Compound IDR1 Substituent at C2R2 Substituent at C7PI3Kα IC50 (nM)mTOR IC50 (nM)Reference
1 3-hydroxyphenylH1937[2]
5 3-hydroxyphenyl4-methyl-1H-pyrazol-1-yl331[2]
19 3-hydroxyphenyl1H-benzo[d]imidazol-1-yl662[2]
21 3-hydroxyphenyl1H-indazol-1-yl781[2]
32 3-hydroxyphenyl2-methoxyphenyl101010[2]

Analysis of SAR:

  • C7 Position: Introduction of various aryl and heteroaryl groups at the C7 position significantly impacts PI3Kα and mTOR inhibitory activity. Small, nitrogen-containing heterocycles like pyrazole (Compound 5 ) lead to a notable increase in PI3Kα potency compared to the unsubstituted parent compound (1 ).[2]

  • Dual Inhibition vs. Selectivity: While most modifications at C7 retain dual inhibitory activity, some substituents can introduce selectivity. For instance, the 2-methoxyphenyl group in Compound 32 results in a dramatic loss of mTOR inhibition, yielding a more selective PI3Kα inhibitor.[2]

  • C2 Position: The 3-hydroxyphenyl group at the C2 position is a common feature in this series, suggesting its importance for target engagement, likely through hydrogen bonding interactions within the kinase active site.

Experimental Protocol: Synthesis of Pyrido[3,2-d]pyrimidine Analogs

The synthesis of the pyrido[3,2-d]pyrimidine core often starts from a suitably substituted 2-chloropyridine derivative. A representative synthetic workflow is outlined below.

dot graph "Synthesis_Workflow" { graph [rankdir="LR", fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="2,4,7-trichloropyrido\n[3,2-d]pyrimidine"]; Step1 [label="Nucleophilic Substitution\n(e.g., with morpholine)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="2,7-dichloro-4-morpholino\n-pyrido[3,2-d]pyrimidine"]; Step2 [label="Suzuki Coupling\n(Arylboronic acid, Pd catalyst)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate2 [label="7-chloro-2-aryl-4-morpholino\n-pyrido[3,2-d]pyrimidine"]; Step3 [label="Suzuki or Buchwald-Hartwig\nCoupling (Varying R2)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="Final Products\n(Table 1 Analogs)"];

Start -> Step1 -> Intermediate1 -> Step2 -> Intermediate2 -> Step3 -> Final; } Caption: General Synthetic Workflow for Pyrido[3,2-d]pyrimidines.

Step-by-Step Protocol for Suzuki Coupling (Intermediate 2 to Final Products):

  • Reaction Setup: To an oven-dried reaction vessel, add 7-chloro-2-aryl-4-morpholino-pyrido[3,2-d]pyrimidine (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base like sodium carbonate (2.0 eq.).

  • Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

II. Hsp90 Inhibition: A Strategy to Destabilize Oncoproteins

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer cell growth and survival.[5][6] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive strategy for cancer therapy.[7]

Mechanism of Hsp90 Inhibition

dot graph "Hsp90_Inhibition" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=10]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Hsp90 [label="Hsp90", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Client [label="Oncogenic Client Protein\n(e.g., Her2, Akt)", fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Hsp90_Inhibitor [label="Hsp90 Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Complex [label="Hsp90-Client Complex\n(Stable)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ubiquitin [label="Ubiquitin", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Proteasome [label="Proteasome", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=cylinder]; Degradation [label="Client Protein\nDegradation", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Hsp90 -> Complex; Client -> Complex; ATP -> Hsp90 [label="Binds to N-terminal\ndomain"]; Hsp90_Inhibitor -> Hsp90 [label="Blocks ATP binding", arrowhead="tee"]; Complex -> Client [label="Release of\nunfolded client"]; Client -> Ubiquitin [label="Ubiquitination"]; Ubiquitin -> Proteasome [style=invis]; Client -> Proteasome [label=""]; Proteasome -> Degradation; } Caption: Mechanism of Hsp90 Inhibition.

SAR of Pteridinone-based Hsp90 Inhibitors

A series of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones have been identified as potent and selective Hsp90 inhibitors. The substituted 2-chloropyridine moiety is a key component of this scaffold.

Compound IDR Substituent at C5Her2 Degradation IC50 (nM)BT474 Cell Growth IC50 (nM)Reference
4a H>1000>1000[5]
4b Methyl110110[5]
4c Ethyl2528[5]
4d Propyl1214[5]
4e Isopropyl911[5]

Analysis of SAR:

  • C5 Substitution: The nature of the substituent at the C5 position of the pteridinone core is critical for activity. The unsubstituted analog (4a ) is inactive.[5]

  • Alkyl Chain Length: Increasing the length of the alkyl substituent from methyl (4b ) to propyl (4d ) enhances potency.[5]

  • Branching: A branched alkyl group, such as isopropyl (4e ), provides the most potent inhibition in this series, suggesting a favorable interaction with a hydrophobic pocket in the Hsp90 active site.[5]

III. JNK Inhibition: A Target for Inflammatory and Neurodegenerative Diseases

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by various stress stimuli.[8] Dysregulation of the JNK signaling pathway has been implicated in a range of diseases, including inflammatory conditions and neurodegenerative disorders.[9][10]

JNK Signaling Pathway Overview

dot graph "JNK_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=10]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Stress [label="Stress Stimuli\n(e.g., Cytokines, UV)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; MKK4_7 [label="MKK4/7", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cJun [label="c-Jun", fillcolor="#FBBC05", fontcolor="#202124"]; Gene [label="Gene Transcription\n(Inflammation, Apoptosis)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Stress -> MKK4_7 [label="Activation"]; MKK4_7 -> JNK [label="Phosphorylation"]; JNK -> cJun [label="Phosphorylation"]; cJun -> Gene; } Caption: Simplified JNK Signaling Pathway.

SAR of 2-Phenoxypyridine-based JNK Inhibitors

The 2-phenoxypyridine scaffold has been optimized to yield potent JNK inhibitors, starting from an earlier pyrimidine series.

Compound IDR1 SubstituentR2 SubstituentJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Reference
2a HH25114[11]
2b 4-FH1062[11]
2c H3-NH2841[11]
2d 4-F3-NH253<1[11]

Analysis of SAR:

  • Fluorine Substitution: The introduction of a fluorine atom at the 4-position of the phenoxy ring (Compound 2b ) improves potency across all JNK isoforms compared to the unsubstituted analog (2a ).[11]

  • Amino Group: Placing an amino group at the 3-position of the pyridine ring (Compound 2c ) also enhances inhibitory activity.[11]

  • Combined Effect: The combination of both a 4-fluoro substituent on the phenoxy ring and a 3-amino group on the pyridine ring (Compound 2d ) results in the most potent JNK inhibitor in this series.[11]

IV. Synthetic Methodologies: The Phillips Condensation

A key synthetic transformation for creating complex heterocyclic systems from substituted pyridines is the Phillips condensation reaction. This method is particularly useful for the synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridine precursors.

Experimental Protocol: Phillips Condensation for Imidazo[4,5-b]pyridine Synthesis
  • Reactant Preparation: Dissolve the 2,3-diaminopyridine derivative (1.0 eq.) and an appropriate aromatic aldehyde (1.1 eq.) in a high-boiling solvent such as dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add a condensation agent like sodium metabisulfite (Na2S2O5) (2.0 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 4-8 hours. The reaction proceeds via condensation of the diamine with the aldehyde, followed by oxidative cyclization to form the fused imidazole ring.

  • Work-up: After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the desired 2-aryl-imidazo[4,5-b]pyridine.

Conclusion

The 2-chloropyridine scaffold is a highly valuable and versatile starting point for the development of potent and selective kinase inhibitors. Through systematic modifications at the 2-position and other sites on the pyridine or fused heterocyclic systems, medicinal chemists can effectively probe the structure-activity relationships for various kinase targets. The examples provided for PI3K/mTOR, Hsp90, and JNK inhibitors highlight how subtle changes in substitution can lead to significant improvements in potency and selectivity. The synthetic methodologies discussed, such as Suzuki coupling and the Phillips condensation, provide robust and adaptable routes to a wide range of analogs, facilitating the iterative process of drug discovery and development. This guide serves as a testament to the power of integrating synthetic chemistry with biological evaluation to advance the field of targeted therapeutics.

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  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry. [Link]

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  • Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 2-Chloro-5-methylpyridine.
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  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society. [Link]

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  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 2-CHLORO-5-METHOXY-4-METHYLPYRIDINE. Indofine Chemical Company. [Link]

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  • 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. Letters in Drug Design & Discovery. [Link]

  • Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. European Journal of Medicinal Chemistry. [Link]

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A Senior Application Scientist's Comparative Guide to Analytical Methods for Characterizing 2-Chloro-5-methoxy-4-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-methoxy-4-methylpyridine is a substituted pyridine that serves as a crucial building block in the synthesis of various high-value chemical entities, particularly in the pharmaceutical and agrochemical industries.[1] Its specific arrangement of chloro, methoxy, and methyl groups on the pyridine ring offers a versatile scaffold for creating more complex molecules.[2] The precise characterization of this intermediate and its subsequent derivatives is not merely a procedural step; it is the foundation upon which the safety, efficacy, and reproducibility of the final product are built. Impurities, isomeric confusion, or incorrect structural assignments can lead to significant downstream consequences, including failed synthetic campaigns and compromised biological activity.

This guide provides an in-depth comparison of the primary analytical techniques used to characterize this compound and its derivatives. Moving beyond a simple listing of methods, this document explains the causality behind methodological choices, offers field-proven protocols, and presents a logical workflow for researchers, scientists, and drug development professionals. Our objective is to equip you with the expertise to select and implement the most appropriate analytical strategy for your specific research and development needs.

Overall Characterization Workflow

A robust characterization of a novel pyridine derivative is a systematic process. It begins with separation and purification, followed by a multi-technique analytical approach to confirm identity, structure, and purity. Each step provides a piece of the puzzle, culminating in a comprehensive and validated understanding of the molecule.

Characterization Workflow cluster_0 Synthesis & Purification cluster_1 Qualitative & Quantitative Analysis cluster_2 Final Validation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Purity Purity Assessment & Quantification (HPLC, GC-MS) Purification->Purity Structure Structural Elucidation (NMR, MS) Purity->Structure Confirmation Empirical Formula Confirmation (Elemental Analysis) Structure->Confirmation Report Comprehensive Characterization Report Confirmation->Report HPLC Workflow SamplePrep Sample Preparation (Dissolve, Dilute, Filter) Injection Autosampler Injection SamplePrep->Injection Column RP-HPLC Column (C18) Injection->Column Separation Gradient Elution (Water/ACN + Formic Acid) Column->Separation Detection DAD Detection (~270 nm) Separation->Detection Data Data Acquisition & Integration Detection->Data

Sources

A Comparative Guide to the Biological Activity of 2-Chloro-5-methoxy-4-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent electronic properties and synthetic versatility have led to its incorporation into numerous FDA-approved drugs. This guide provides an in-depth, comparative analysis of the biological activities of compounds derived from the versatile starting material, 2-Chloro-5-methoxy-4-methylpyridine. We will explore its potential in generating potent anticancer and antimicrobial agents, benchmarked against established and alternative heterocyclic scaffolds, and provide detailed experimental protocols for their biological evaluation.

The this compound Scaffold: A Gateway to Diverse Bioactivities

This compound is a highly functionalized pyridine derivative that serves as a key building block for a variety of heterocyclic systems. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the methoxy and methyl groups can influence the compound's solubility, lipophilicity, and metabolic stability. This strategic placement of functional groups allows for the facile synthesis of a diverse library of derivatives with a wide range of pharmacological activities.

One of the most prominent applications of related 2-chloropyridine derivatives is in the synthesis of imidazo[4,5-b]pyridines. These fused heterocyclic compounds are recognized as purine bioisosteres and have demonstrated significant potential as antiproliferative, antiviral, antibacterial, and anti-inflammatory agents.[1]

Comparative Analysis of Biological Activities

To provide a clear perspective on the therapeutic potential of compounds derived from this compound, we will compare their performance with alternative heterocyclic scaffolds known for similar biological activities.

Anticancer Activity: A Focus on Kinase Inhibition

Many pyridine derivatives exert their anticancer effects by inhibiting key kinases involved in cancer cell proliferation and survival. A notable example is the inhibition of Cyclin-Dependent Kinase 9 (CDK9), a crucial regulator of transcription.

Imidazo[4,5-b]pyridines Derived from a 2-Chloropyridine Precursor

A study on novel imidazo[4,5-b]pyridine derivatives, synthesized from a closely related 2-chloropyridine precursor, revealed potent anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines. Several of these compounds exhibited remarkable CDK9 inhibitory potential, with IC50 values in the sub-micromolar range, comparable to the established kinase inhibitor Sorafenib.[2]

Alternative Scaffolds for Kinase Inhibition

To contextualize the potency of imidazo[4,5-b]pyridines, we will compare them to other well-established heterocyclic kinase inhibitors.

  • Quinazolines: 4-aminoquinazolines are known for their significant efficacy as Epidermal Growth Factor Receptor (EGFR) inhibitors.

  • Pyrimidines: Substituted pyrimidines have shown potent inhibition of various cancer cell lines, with some derivatives exhibiting IC50 values in the nanomolar range against hepatocellular carcinoma.[3]

  • Thiazoles: Thiazolidinone derivatives have been identified with high levels of antimitotic activity against a panel of 60 cancer cell lines.[4]

Comparative Data: Anticancer Activity (IC50)

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[4,5-b]pyridine Compound IMCF-7 (Breast)0.85[2]
Compound VIIcHCT116 (Colon)0.72[2]
Compound IXMCF-7 (Breast)0.63[2]
Quinazoline Pyrimidodiazepine 16cK-562 (Leukemia)>100 (Cytotoxic)[5]
Pyrimidine Compound 7gcBEL-7402 (Hepatocellular)0.024[3]
Thiazolidinone Compound 2hMOLT-4 (Leukemia)<0.01[4]
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The pyridine scaffold is also a valuable template for the development of novel antimicrobial agents. Derivatives can be tailored to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Imidazo[4,5-b]pyridines and Other Pyridine Derivatives

The fusion of an imidazole ring to the pyridine core in imidazo[4,5-b]pyridines has been shown to enhance antimicrobial properties.[6] Furthermore, simple modifications to the pyridine ring, such as the introduction of a thiazole moiety, have yielded compounds with notable antibacterial and antifungal activity.[7]

Alternative Heterocyclic Antimicrobial Agents

  • Thiazoles: 2,5-disubstituted-4-thiazolidinones have shown promising antimicrobial activity.

  • Quinolines: Certain quinoline derivatives have demonstrated antibacterial efficacy.

  • Pyrimidines: This scaffold is a common feature in many antibacterial and antifungal agents.

Comparative Data: Antimicrobial Activity (MIC)

Compound ClassSpecific Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyridine-Thiazole Hybrid Compound 112S. aureusWeak Activity[7]
Imidazo[1,2-a]pyrimidine Compound 6S. aureus-[8]
Thiazolo[4,5-b]pyridine Compound 3gP. aeruginosa0.21 µM[9]
2-Chloro-5-nitrobenzoic acid derivative Compound 1S. aureus- (Inhibition zone 27mm)[10]

Experimental Protocols for Biological Activity Screening

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key biological assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Assay:

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Add test compounds and controls incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT solution incubation_48_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Dissolve formazan with DMSO incubation_4h->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for cytotoxicity screening.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare Inoculum: Grow the microbial strain overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Broth Microdilution:

Broth_Microdilution_Workflow start Start prepare_inoculum Prepare microbial inoculum (0.5 McFarland) start->prepare_inoculum compound_dilution Prepare serial dilutions of compounds in 96-well plate prepare_inoculum->compound_dilution inoculation Inoculate wells with microbial suspension compound_dilution->inoculation incubation Incubate at optimal temperature for 18-24h inoculation->incubation mic_determination Determine MIC (lowest concentration with no visible growth) incubation->mic_determination end End mic_determination->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.

  • For Anticancer Activity: In the case of imidazo[4,5-b]pyridine-based CDK9 inhibitors, the presence of specific substituents on the phenyl ring at the 2-position of the imidazo[4,5-b]pyridine core is crucial for potent activity.[2]

  • For Antimicrobial Activity: For certain pyridine derivatives, the introduction of halogen atoms, such as chlorine or fluorine, can significantly enhance antimicrobial efficacy.[6][10] The lipophilicity and electronic properties of the substituents play a key role in their ability to penetrate microbial cell membranes and interact with their targets.

Logical Relationship in SAR Studies:

SAR_Logic Core_Scaffold Core Scaffold (e.g., Imidazo[4,5-b]pyridine) Substituent_Modification Systematic Modification of Substituents (R groups) Core_Scaffold->Substituent_Modification Biological_Screening Biological Activity Screening (e.g., IC50, MIC) Substituent_Modification->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Substituent_Modification Iterative Design

Caption: The iterative process of structure-activity relationship studies.

Conclusion and Future Perspectives

Derivatives of this compound represent a promising class of compounds with diverse and potent biological activities. The imidazo[4,5-b]pyridine scaffold, in particular, has demonstrated significant potential as a source of novel anticancer and antimicrobial agents. The comparative analysis presented in this guide highlights the competitive efficacy of these compounds against other established heterocyclic scaffolds.

Future research should focus on expanding the library of derivatives from this versatile starting material, with a continued emphasis on elucidating detailed structure-activity relationships. The application of computational modeling and in-depth mechanistic studies will be crucial in optimizing lead compounds and advancing them toward clinical development. The experimental protocols provided herein offer a robust framework for the continued exploration of this valuable chemical space.

References

  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (URL: [Link])

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (URL: [Link])

  • Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. (URL: [Link])

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (URL: [Link])

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (URL: [Link])

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (URL: [Link])

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (URL: [Link])

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (URL: [Link])

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (URL: [Link])

Sources

A Comparative Guide to the In Vitro Binding Affinity of 2-Chloro-5-methoxy-4-methylpyridine Derivatives as Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in vitro binding affinities of a novel series of 2-Chloro-5-methoxy-4-methylpyridine derivatives. These compounds have demonstrated exceptionally high affinity for nicotinic acetylcholine receptors (nAChRs), making them significant candidates for neuroimaging and therapeutic development. We will explore the experimental data supporting these claims, provide a detailed protocol for a representative binding assay, and discuss the broader context of their interaction with nAChR signaling pathways.

Introduction: The Significance of High-Affinity nAChR Ligands

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in various physiological processes within the central and peripheral nervous systems.[1] Dysregulation of nAChR activity is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2][3] Consequently, the development of ligands with high affinity and selectivity for nAChR subtypes is a primary focus of neuroscience research and drug discovery.

The this compound scaffold has emerged as a promising foundation for the design of such ligands. A key challenge in developing brain-penetrant molecules is achieving a balance between high binding affinity and appropriate lipophilicity to cross the blood-brain barrier (BBB).[4][5] The derivatives discussed herein were developed to improve upon existing nAChR radiotracers, such as 2-[¹⁸F]fluoro-A-85380, by enhancing lipophilicity without sacrificing the high-affinity binding required for effective in vivo imaging with techniques like Positron Emission Tomography (PET).[4][6]

Comparative Binding Affinity of this compound Derivatives

A study by Brown et al. synthesized and evaluated a series of analogues based on the 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine structure.[5][7] The in vitro binding affinities of these compounds for nAChRs were determined using a competitive radioligand binding assay. The results, presented below, highlight the remarkable potency of this chemical series, with several derivatives exhibiting picomolar affinity.

Compound IDStructureKi (pM)
3b 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine28
4b 2-chloro-5-((1-ethyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine102
5b 2-chloro-5-((1-propyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine331
6b 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(3-pyridinyl)vinyl)pyridine23
(S)-N-desmethyl-3b 2-chloro-5-((2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine9

Data sourced from Brown et al., J Med Chem. 2002.[5][7]

Expert Insights: The data clearly indicate that modifications to the N-alkyl group on the pyrrolidinyl ring influence binding affinity, with the N-methyl and N-desmethyl analogues (3b and (S)-N-desmethyl-3b) demonstrating the highest potencies.[5] Notably, the exceptional affinity in the low picomolar range (Ki = 9-331 pM) underscores the potential of these derivatives as highly specific probes for nAChRs.[4][6] The N-methyl derivatives 3b and 6b were identified as particularly strong candidates for development as ¹¹CH₃-labeled radiotracers for PET imaging.[4][5]

Experimental Protocol: Radioligand Competition Binding Assay for nAChRs

To ensure the trustworthiness and reproducibility of binding affinity data, a robust and well-validated experimental protocol is essential. The following is a representative step-by-step methodology for a competitive radioligand binding assay, a standard approach for determining the Ki of a test compound.[8][9]

Principle of the Assay

This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand (e.g., [³H]cytisine or [³H]epibatidine) for binding to nAChRs in a biological sample.[8][9] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[10]

Materials and Reagents
  • Receptor Source: Rat brain tissue homogenate (e.g., cortex and thalamus) or membranes from cell lines stably expressing the desired nAChR subtype (e.g., α4β2).[8][11]

  • Radioligand: [³H]Cytisine or [³H]Epibatidine (a high-affinity nAChR agonist).

  • Test Compounds: this compound derivatives of interest.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine) to saturate the receptors.[8][11]

  • Binding Buffer: Typically Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations like MgCl₂.[12]

  • Wash Buffer: Ice-cold binding buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[11][12]

  • Scintillation Counter and Fluid: For quantifying the radioactivity.

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize the receptor source (e.g., rat brain tissue) in ice-cold lysis buffer.[12]

    • Centrifuge the homogenate at low speed to remove large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[12]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in the binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Plate Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Membrane preparation + radioligand + binding buffer.

      • Non-specific Binding: Membrane preparation + radioligand + a saturating concentration of the non-specific binding control (e.g., 300 µM nicotine).[10]

      • Competitive Binding: Membrane preparation + radioligand + serial dilutions of the test compound.

  • Incubation:

    • Initiate the binding reaction by adding the membrane preparation to the wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[12] Gentle agitation is recommended.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.[8][12] This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with multiple volumes of ice-cold wash buffer to remove any remaining unbound radioactivity.[11]

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and measure the retained radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis
  • Calculate Specific Binding: For each data point, subtract the average CPM from the non-specific binding wells from the CPM of the total and competitive binding wells.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.

  • Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

  • Calculate Ki: Convert the IC₅₀ to the Ki value using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[10]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_assay 2. Binding Assay Setup (96-well plate) cluster_incubation 3. Incubation & Filtration cluster_analysis 4. Data Analysis prep1 Receptor Source (e.g., Brain Tissue) prep2 Homogenization & Centrifugation prep1->prep2 prep3 Isolated Membranes in Binding Buffer prep2->prep3 total Total Binding: Membranes + Radioligand prep3->total nsb Non-specific Binding: Membranes + Radioligand + Excess Nicotine prep3->nsb comp Competitive Binding: Membranes + Radioligand + Test Compound prep3->comp incubate Incubate to Equilibrium (e.g., 60 min, 30°C) comp->incubate filter Rapid Vacuum Filtration (Separates Bound/Unbound) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting (Measure Radioactivity) wash->count calc Calculate Specific Binding count->calc plot Plot Competition Curve calc->plot fit Determine IC50 & Ki plot->fit

Caption: Workflow for a competitive radioligand binding assay.

Context: Nicotinic Acetylcholine Receptor Signaling

The binding of a ligand, such as a this compound derivative, to a nAChR initiates a cascade of intracellular events. As ligand-gated ion channels, the primary and most rapid response to agonist binding is the opening of the channel pore.[13][14]

This leads to an influx of cations, primarily Na⁺ and Ca²⁺, into the neuron, causing membrane depolarization and the generation of an excitatory postsynaptic potential.[2][13] The increase in intracellular Ca²⁺ acts as a critical second messenger, triggering various downstream signaling pathways.[2][15] These can include the activation of protein kinase cascades such as the PI3K-Akt and MAPK/ERK pathways, which are involved in regulating cell survival, gene expression, and synaptic plasticity.[2][15]

Simplified nAChR Signaling Pathway Diagram

G cluster_downstream Ca2+-Mediated Signaling ligand nAChR Ligand (e.g., Acetylcholine, Derivative) receptor Nicotinic Acetylcholine Receptor (nAChR) ligand->receptor channel Ion Channel Opening receptor->channel influx Na+ & Ca2+ Influx channel->influx depol Membrane Depolarization influx->depol pi3k PI3K-Akt Pathway influx->pi3k mapk MAPK/ERK Pathway influx->mapk response Neuronal Excitation depol->response gene Gene Expression & Cell Survival pi3k->gene mapk->gene

Caption: Simplified nAChR signaling cascade.

Conclusion

The derivatives of this compound represent a class of exceptionally high-affinity ligands for nicotinic acetylcholine receptors. The experimental data, obtained through rigorous in vitro radioligand binding assays, confirm their potential as powerful tools for neuroscience research, particularly for PET imaging of nAChRs in the brain. The detailed experimental protocol provided in this guide serves as a foundation for researchers seeking to validate and compare the binding characteristics of novel compounds targeting these critical receptors. Understanding the intricate signaling pathways activated by these ligands will be paramount in translating their potent binding affinities into future therapeutic and diagnostic applications.

References

  • Grando, S. A. (2014). Nicotinic acetylcholine receptor signaling pathways. ResearchGate. Available at: [Link]

  • Brown, L. L., Kulkarni, S., Pavlova, O. A., Koren, A. O., Mukhin, A. G., Newman, A. H., & Horti, A. G. (2002). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. Available at: [Link]

  • Marks, M. J., & Collins, A. C. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology. Available at: [Link]

  • Yartsev, A. (n.d.). Nicotinic acetylcholine receptor intracellular signaling pathway. Deranged Physiology. Available at: [Link]

  • Kihara, T., & Shimohama, S. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf. Available at: [Link]

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  • Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. TU Delft Repositories. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Houghtaling, P. E., et al. (2013). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. NIH. Available at: [Link]

  • Zaveri, N., et al. (2008). Novel α3β4 Nicotinic Acetylcholine Receptor-Selective Ligands. Discovery, Structure−Activity Studies, and Pharmacological Evaluation. Journal of Medicinal Chemistry. Available at: [Link]

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  • Brown, L. L., et al. (2002). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. ResearchGate. Available at: [Link]

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  • Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed. Available at: [Link]

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A Comparative Guide to Reaction Monitoring of 2-Chloro-5-methoxy-4-methylpyridine Synthesis via LC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical synthesis, the precise control and understanding of reaction kinetics are paramount. The formation of key intermediates, such as 2-Chloro-5-methoxy-4-methylpyridine, demands rigorous analytical oversight to ensure optimal yield, minimize impurity formation, and maintain process safety. This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for real-time reaction monitoring, contextualized against other common analytical techniques. We will delve into the causality behind methodological choices, present validated experimental protocols, and offer insights gleaned from field experience.

The Imperative for Reaction Monitoring

Chemical syntheses are dynamic processes. Monitoring their progression allows chemists to determine reaction endpoints, identify the formation of transient intermediates or byproducts, and build kinetic models for process optimization. For a molecule like this compound, which serves as a building block in complex pharmaceuticals, ensuring its purity at the point of synthesis prevents costly and complex purification challenges downstream.[1][2] Online and at-line analytical techniques provide the near real-time data necessary for informed, immediate decision-making during process development.[3]

LC-MS: The Synergy of Separation and Specificity

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a cornerstone technology for reaction monitoring due to its unique combination of high-efficiency separation and highly sensitive, specific detection.[4]

  • Liquid Chromatography (LC): The LC component separates the complex mixture of starting materials, reagents, intermediates, products, and byproducts based on their physicochemical properties (e.g., polarity) as they interact with the stationary phase of the analytical column.[4] This separation is crucial to resolve components that may have the same mass (isomers) or that interfere with each other's detection.

  • Mass Spectrometry (MS): The MS detector ionizes the molecules eluting from the LC column and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides two critical pieces of information: the molecular weight of a component, which is a fundamental identifier, and its quantity, based on ion intensity.[4] Modern mass spectrometers offer exceptional sensitivity, often enabling the detection of trace-level impurities.[5]

The power of LC-MS lies in this synergy. It can distinguish between compounds with identical UV-Vis spectra and provide molecular weight information that is indispensable for identifying unknown byproducts, a feat not achievable by HPLC with UV detection alone.[3]

A Comparative Overview of Analytical Technologies

While LC-MS is a powerful tool, the choice of analytical technique should always be fit-for-purpose. Other methods like HPLC-UV, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy offer distinct advantages and disadvantages.

Parameter LC-MS HPLC-UV GC-MS NMR Spectroscopy
Principle Separation by polarity, detection by mass-to-charge ratio.[6]Separation by polarity, detection by UV absorbance.[7]Separation by volatility, detection by mass-to-charge ratio.[6]Non-destructive analysis based on nuclear spin properties in a magnetic field.[7][8]
Sensitivity Very High (pg-fg)Moderate (ng-µg)High (pg-ng)Low (µg-mg)
Selectivity Very High (based on m/z)Moderate (can be limited by spectral overlap)High (based on fragmentation patterns)Very High (structurally specific)
Sample Prep Simple "dilute and shoot" often possible.[5][9]Similar to LC-MS; filtration may be needed.Requires volatile analytes; derivatization may be necessary.Minimal, direct analysis of reaction mixture is possible.
Information Molecular Weight, QuantitativeQuantitative (requires calibration for each analyte)Molecular Weight, Structural Clues (fragmentation), QuantitativeDefinitive Structure, Quantitative (inherently quantitative without response factors)[7]
Speed Fast (2-10 min runs typical)Fast (similar to LC-MS)Moderate (5-30 min runs)Slow (minutes to hours per sample)
Applicability to Analyte Ideal. Non-volatile, polar nature is well-suited.Good, but cannot identify unknown impurities.Potentially suitable, but may require high temperatures, risking degradation.Excellent for structural elucidation but lower throughput.

Experimental Protocol: A Validated LC-MS Method

This section details a robust, self-validating protocol for monitoring the synthesis of this compound. The validation of such a method is a regulatory requirement in the pharmaceutical industry to ensure results are accurate and reliable.[1][10][11]

Step 1: Sample Preparation - The Critical First Step

The goal is to obtain a representative snapshot of the reaction at a specific time point.

  • Aliquot Extraction: Using a calibrated pipette, withdraw a small aliquot (e.g., 50 µL) from the reaction vessel. The accuracy of this step is vital for quantitative analysis.

  • Reaction Quenching: Immediately transfer the aliquot into a pre-weighed vial containing a larger volume (e.g., 950 µL) of a cold quenching solution (e.g., acetonitrile). This instantly stops the reaction, preserving the composition of the mixture at the time of sampling.

  • Dilution & Filtration: Dilute the quenched sample further with the mobile phase to a concentration suitable for the detector's linear range. Filter the sample through a 0.22 µm syringe filter (e.g., PTFE) to remove any particulate matter that could clog the LC system.[9]

Step 2: LC Method Parameters - Achieving Separation

The choice of column and mobile phase is critical for resolving the analyte from other reaction components. For pyridine-containing molecules, special attention must be paid to minimizing unwanted interactions with the column stationary phase.[12]

  • LC System: Agilent 1100 Series or equivalent

  • Column: A column with reduced silanol activity is recommended to prevent peak tailing of the basic pyridine nitrogen. A good choice is a Hypersil BDS C18 (50 mm × 4.6 mm, 3 µm).[13][14]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures the pyridine nitrogen is protonated, leading to better peak shape and ionization efficiency.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Step 3: MS Method Parameters - Ensuring Sensitive Detection
  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., TSQ series) or a high-resolution instrument (e.g., Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode. The basic nitrogen on the pyridine ring is readily protonated, making positive mode ESI the ideal choice.

  • Scan Mode:

    • Method Development: Begin with a Full Scan mode (e.g., m/z 100-400) to identify the molecular ions of the starting material, product (m/z 158.0 for [M+H]⁺), and any byproducts. The characteristic isotopic pattern of a chlorine-containing compound (a ~3:1 ratio for the M and M+2 peaks) should be used for confirmation.[15]

    • Routine Monitoring: For highest sensitivity and quantitative accuracy, use Selected Ion Monitoring (SIM) or, on a tandem MS system, Multiple Reaction Monitoring (MRM).[16][17] For SIM, monitor the m/z of the protonated molecular ions of interest.

  • ESI Source Conditions:

    • Capillary Voltage: 3.5 kV

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 350 °C

    • Nebulizer Pressure: 35 psi

Step 4: Data Analysis and Interpretation

By plotting the peak area of the starting material and the product against reaction time, a kinetic profile is generated. This profile provides clear visual information on the reaction's progress and helps determine when it has reached completion. The appearance of unexpected m/z values can signal the formation of byproducts, which can then be targeted for structural elucidation using MS/MS fragmentation studies.

Visualizing the Workflow and Logic

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Aliquot from Reactor quench Quench Reaction start->quench dilute Dilute & Filter quench->dilute inject Inject into LC-MS dilute->inject acquire Acquire Data (SIM/Full Scan) inject->acquire process Integrate Peak Areas acquire->process analyze Plot Kinetic Profile process->analyze end Determine Reaction Endpoint analyze->end

G nmr Use NMR lcms Use LC-MS hplcuv Use HPLC-UV gcms Use GC-MS start Start decision1 decision1 start->decision1 decision1->nmr Yes decision2 decision2 decision1->decision2 No decision2->hplcuv No decision3 decision3 decision2->decision3 Yes decision3->lcms No decision3->gcms Yes

Conclusion: Empowering Process Chemistry with Data

For the reaction monitoring of this compound, LC-MS offers an unparalleled combination of speed, sensitivity, and specificity. It provides chemists and engineers with the high-quality, real-time data needed to understand reaction kinetics, identify impurities, and confidently determine reaction endpoints. While other techniques like NMR provide superior structural information and GC-MS is effective for volatile compounds, the versatility and robustness of LC-MS make it the preeminent choice for a broad range of pharmaceutical process development applications. By implementing a well-validated LC-MS method, researchers can accelerate development timelines, improve process robustness, and ensure the consistent production of high-quality chemical intermediates.

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A Researcher's Guide to the ¹H NMR Spectroscopic Analysis of 2-Chloro-5-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Structural Verification and Purity Assessment

For researchers and professionals in drug development, the unambiguous structural characterization of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-Chloro-5-methoxy-4-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry. By comparing its spectral data with those of structurally related analogs, this guide establishes a framework for confident structural assignment and the identification of potential impurities.

The Critical Role of Regiochemistry in Substituted Pyridines

The biological activity of pyridine derivatives is exquisitely sensitive to the substitution pattern on the aromatic ring. Therefore, precise and unequivocal confirmation of the regiochemical arrangement of substituents is paramount. ¹H NMR spectroscopy is a powerful and often primary tool for this purpose, as the chemical shifts and coupling constants of the pyridine ring protons are highly diagnostic of the substituent positions.

In the case of this compound, the relative positions of the chloro, methoxy, and methyl groups dictate the electronic environment of the two remaining aromatic protons. Understanding how each substituent influences the magnetic environment of these protons is key to interpreting the spectrum correctly.

Deciphering the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, and the methyl group. The precise chemical shifts are influenced by the interplay of electronic effects (both inductive and resonance) of the substituents.

Expected ¹H NMR Spectral Data:

ProtonsChemical Shift (ppm)Multiplicity
H-3~7.0-7.2s
H-6~8.0-8.2s
-OCH₃~3.8-4.0s
-CH₃~2.2-2.4s

Note: These are predicted values and may vary slightly depending on the solvent and concentration.

The absence of observable coupling between the aromatic protons (H-3 and H-6) is a key diagnostic feature, indicating their para-relationship. The downfield shift of H-6 relative to H-3 is attributed to the anisotropic effect of the neighboring nitrogen atom.

Comparative ¹H NMR Analysis: Distinguishing from Key Isomers and Byproducts

To confidently assign the structure of this compound, it is essential to compare its ¹H NMR spectrum with those of plausible isomers and potential byproducts that may arise during its synthesis.

Comparison with Potential Starting Materials and Intermediates:

The synthesis of this compound may involve precursors such as lutidine derivatives or other substituted pyridines. A comparison with their ¹H NMR spectra is crucial for assessing reaction completion and purity.

CompoundKey ¹H NMR Signals (ppm)
2,6-Lutidine Aromatic protons at ~7.0-7.5 ppm, two methyl groups at ~2.5 ppm.[1][2][3]
2-Hydroxy-4-methylpyridine Aromatic protons at ~6.0-7.2 ppm, methyl group at ~2.2 ppm.[4]
2-Amino-5-methylpyridine Aromatic protons at ~6.3-7.8 ppm, methyl group at ~2.1 ppm, and an amino signal.[5]
Comparison with Potential Isomeric Byproducts:

Isomers of the target compound can be difficult to separate and identify. ¹H NMR provides a powerful method for their differentiation.

CompoundExpected Key ¹H NMR Signals (ppm)Distinguishing Features
2-Chloro-3-methoxy-4-methylpyridine Two distinct aromatic protons, likely showing a coupling constant.The presence of spin-spin coupling between the aromatic protons would clearly distinguish it from the target compound.
2-Chloro-5-hydroxy-4-methylpyridine Absence of a methoxy signal and the presence of a broad hydroxyl proton signal.The disappearance of the sharp methoxy singlet and the appearance of a broad, exchangeable -OH peak are definitive.
2,5-Dichloro-4-methylpyridine Two aromatic protons as singlets, but with different chemical shifts compared to the target due to the electronic effect of a second chloro group.[6]The absence of the methoxy signal is the primary indicator.
Diagrammatic Representation of Structural Comparison

Caption: Key distinguishing ¹H NMR features of the target compound versus potential isomers and impurities.

Experimental Protocol: A Validated Approach to ¹H NMR Analysis

To ensure accurate and reproducible results, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

Data Acquisition
  • Spectrometer: Use a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Standard ¹H Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Key Parameters:

    • Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds will ensure good resolution.

  • Solvent Suppression: If residual solvent signals obscure analyte peaks, consider using appropriate solvent suppression techniques.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is a good starting point) and perform a Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Integration: Integrate all signals to determine the relative proton ratios.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample Filter Filter into NMR Tube Dissolve->Filter Acquire Acquire 1H Spectrum Filter->Acquire Process Process FID Acquire->Process Analyze Analyze Spectrum Process->Analyze Structural Confirmation Structural Confirmation Analyze->Structural Confirmation

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a unique fingerprint that allows for its unambiguous identification. By carefully analyzing the chemical shifts and multiplicities of the aromatic and substituent protons, and by comparing the spectrum to those of potential isomers and byproducts, researchers can confidently verify the structure and assess the purity of their synthesized material. This rigorous approach to spectroscopic characterization is fundamental to the integrity and reproducibility of research in drug discovery and development.

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A Researcher's Guide to Lipophilicity in 2-Chloro-5-methoxy-4-methylpyridine Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding and optimizing the physicochemical properties of lead compounds is a cornerstone of successful drug discovery. Among these properties, lipophilicity stands out as a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile.[1] This guide provides an in-depth comparative analysis of the lipophilicity of 2-Chloro-5-methoxy-4-methylpyridine and a series of its analogs, offering insights into how structural modifications can modulate this key parameter. We will delve into the theoretical underpinnings of lipophilicity, present a comparative analysis using predicted data, and provide a detailed experimental protocol for its determination.

The Pivotal Role of Lipophilicity in Drug Design

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), describes a compound's ability to partition between a lipidic and an aqueous phase.[2] This property profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3] A well-optimized lipophilicity is crucial for:

  • Membrane Permeability: Facilitating passage through biological membranes to reach the target site.

  • Aqueous Solubility: Ensuring sufficient solubility for formulation and administration.

  • Target Binding: Influencing the affinity and selectivity of the drug for its biological target.

  • Metabolic Stability: Affecting the rate of metabolic clearance by enzymes such as Cytochrome P450s.[4]

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[5] Its nitrogen atom allows for modulation of physicochemical properties like lipophilicity and aqueous solubility, making it an attractive starting point for drug design.[6] The subject of our analysis, this compound, and its analogs represent a chemical space with potential for fine-tuning these properties.

Comparative Lipophilicity of this compound Analogs

The table below presents the calculated logP values for the parent compound and its analogs, with variations at the 2, 4, and 5 positions of the pyridine ring.

Compound IDStructureR2R4R5ClogP (ALOGPS 2.1)ClogP (ChemAxon)
Parent This compoundClCH₃OCH₃2.342.17
Analog 1 2-Bromo-5-methoxy-4-methylpyridineBrCH₃OCH₃2.582.45
Analog 2 2-Fluoro-5-methoxy-4-methylpyridineFCH₃OCH₃1.911.78
Analog 3 2-Chloro-5-ethoxy-4-methylpyridineClCH₃OC₂H₅2.762.68
Analog 4 2-Chloro-5-methoxy-4-ethylpyridineClC₂H₅OCH₃2.832.67
Analog 5 2-Chloro-5-hydroxy-4-methylpyridineClCH₃OH1.581.45
Analog 6 2-Chloro-5-methoxy-4-(trifluoromethyl)pyridineClCF₃OCH₃3.123.01

Analysis of Structure-Lipophilicity Relationships:

The predicted logP values reveal clear trends:

  • Effect of Halogen at R2: Replacing the chloro group with a more electronegative and smaller fluorine atom (Analog 2) decreases lipophilicity. Conversely, substituting with a larger and more polarizable bromine atom (Analog 1) increases it.

  • Effect of Alkoxy Group at R5: Extending the methoxy group to an ethoxy group (Analog 3) leads to a significant increase in lipophilicity due to the addition of a hydrophobic ethyl group.

  • Effect of Alkyl Group at R4: Similarly, increasing the size of the alkyl group from methyl to ethyl (Analog 4) enhances lipophilicity.

  • Effect of Hydroxyl Group at R5: Replacing the methoxy group with a hydroxyl group (Analog 5) dramatically reduces lipophilicity, as the hydroxyl group is a potent hydrogen bond donor and increases polarity.

  • Effect of Electron-Withdrawing Group at R4: Introducing a highly lipophilic trifluoromethyl group (Analog 6) at the 4-position markedly increases the predicted logP.

This computational analysis provides a rational basis for selecting or designing compounds with a desired lipophilicity profile for further investigation.

Visualizing Structure-Lipophilicity Relationships

The following diagram illustrates the impact of different substituents on the predicted lipophilicity of the this compound scaffold.

G cluster_parent Parent Compound cluster_analogs Analogs Parent This compound ClogP: ~2.2-2.3 A1 Analog 1 (R2=Br) ClogP: ~2.5-2.6 Parent->A1 Increase Lipophilicity A2 Analog 2 (R2=F) ClogP: ~1.8-1.9 Parent->A2 Decrease Lipophilicity A3 Analog 3 (R5=OEt) ClogP: ~2.7-2.8 Parent->A3 Increase Lipophilicity A4 Analog 4 (R4=Et) ClogP: ~2.7-2.8 Parent->A4 Increase Lipophilicity A5 Analog 5 (R5=OH) ClogP: ~1.5-1.6 Parent->A5 Decrease Lipophilicity A6 Analog 6 (R4=CF3) ClogP: ~3.0-3.1 Parent->A6 Increase Lipophilicity

Caption: Impact of substituents on predicted lipophilicity.

Experimental Determination of Lipophilicity: A Detailed RP-HPLC Protocol

While computational predictions are invaluable for initial screening, experimental determination of lipophilicity is the gold standard for accurate characterization.[8] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used, robust, and efficient method for this purpose.

The principle behind this method is the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity. The logarithm of the capacity factor (log k), which is derived from the retention time, is linearly related to the logP value.

Workflow for Lipophilicity Determination by RP-HPLC

G A Prepare Mobile Phase (e.g., Acetonitrile/Water) D Equilibrate HPLC System A->D B Prepare Standard Solutions (Known logP values) E Inject Standard Solutions B->E C Prepare Test Compound Solution I Inject Test Compound Solution C->I D->E D->I F Record Retention Times (tR) E->F G Calculate log k for Standards F->G H Generate Calibration Curve (log k vs. logP) G->H L Determine logP from Calibration Curve H->L J Record Retention Time (tR) I->J K Calculate log k for Test Compound J->K K->L

Caption: RP-HPLC workflow for logP determination.

Step-by-Step Methodology

1. Materials and Reagents:

  • High-purity water (HPLC grade)

  • Acetonitrile or Methanol (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional, for pH control)

  • A set of standard compounds with known logP values covering the expected range of the test compounds.

  • Test compounds (this compound and its analogs)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • A reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

3. Preparation of Mobile Phase:

  • Prepare a series of mobile phases with varying compositions of organic modifier (e.g., acetonitrile or methanol) and water. For example, 40:60, 50:50, 60:40, 70:30, and 80:20 (v/v) organic modifier:water.

  • If necessary, add a small amount of acid (e.g., 0.1% formic acid) to both the organic and aqueous phases to ensure the analytes are in their neutral form.

  • Degas the mobile phases before use.

4. Preparation of Standard and Sample Solutions:

  • Prepare stock solutions of the standard compounds and test compounds in the organic modifier at a concentration of approximately 1 mg/mL.

  • From the stock solutions, prepare working solutions at a concentration of about 10-20 µg/mL by diluting with the mobile phase.

5. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with different percentages of organic modifier in water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength where all compounds have adequate absorbance (e.g., 254 nm).

6. Data Acquisition and Analysis:

  • Inject each standard and test compound solution for each mobile phase composition.

  • Determine the retention time (tR) for each compound and the dead time (t0) using an unretained compound (e.g., uracil).

  • Calculate the capacity factor (k) for each compound at each mobile phase composition using the formula: k = (tR - t0) / t0

  • Calculate the logarithm of the capacity factor (log k).

  • For each compound, plot log k versus the percentage of the organic modifier in the mobile phase. This should yield a linear relationship.

  • Extrapolate the linear regression to 100% water (0% organic modifier) to obtain the log kw value for each compound.

  • Create a calibration curve by plotting the log kw values of the standard compounds against their known logP values.

  • From the linear regression of the calibration curve, determine the logP of the test compounds using their calculated log kw values.

Conclusion

The lipophilicity of this compound and its analogs can be systematically modulated through targeted structural modifications. Our comparative analysis, based on reliable computational predictions, provides a clear framework for understanding these structure-lipophilicity relationships. This guide equips researchers with both the theoretical knowledge and a practical, detailed protocol for the experimental determination of this critical physicochemical parameter, empowering more informed decisions in the intricate process of drug design and development.

References

  • Gaetani, L., et al. (2019). Lipophilicity in drug design: an overview of lipophilicity descriptors in 3D-QSAR studies. Future Medicinal Chemistry, 11(10), 1177-1193. Available at: [Link]

  • Valko, K. (2016). Application of high-performance liquid chromatography-based measurements of lipophilicity and other physicochemical properties in drug discovery. Journal of Chromatography A, 1467, 18-33. Available at: [Link]

  • Li, D., et al. (2013). A high throughput shake-flask method for the determination of partition coefficient (log P). Journal of Pharmaceutical and Biomedical Analysis, 83, 198-203. Available at: [Link]

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  • Zhang, L., et al. (2018). A review of the recent advances in the synthesis of pyridine derivatives. Molecules, 23(8), 2056. Available at: [Link]

  • Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849. Available at: [Link]

  • Lombardo, F., et al. (2002). ElogP(oct): a tool for classifying compounds by their passive oral absorption characteristics in drug discovery. Journal of Medicinal Chemistry, 45(26), 5629-5637. Available at: [Link]

  • Shityakov, S., & Förster, C. (2014). In silico-predicted lipophilicity and cytotoxicity of piperine/β-cyclodextrin inclusion complex. Journal of Computer-Aided Molecular Design, 28(10), 1015-1023. Available at: [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. Available at: [Link]

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A Senior Application Scientist's Guide to the Structural Validation of Novel Imidazo[4,5-b]pyridines from Diamine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, prized for its structural resemblance to endogenous purines, which allows it to function as a versatile bioisostere.[1][2][3] This privileged structure is the foundation for a wide spectrum of biologically active agents, including those with antitumor, antiviral, and anti-inflammatory properties.[2][3][4][5][6] The most common and robust synthetic entry into this class of compounds involves the condensation of a 2,3-diaminopyridine precursor with various carbonyl compounds, such as aldehydes or carboxylic acids.[1][7][8][9]

While this synthetic route is efficient, it presents a critical challenge that necessitates rigorous analytical oversight: regioselectivity. Ambiguities can arise from the substitution pattern on the initial diamine or during subsequent functionalization steps like N-alkylation.[9][10] An unconfirmed structure is a liability in any research and development pipeline, leading to erroneous structure-activity relationship (SAR) data and wasted resources.

This guide provides a comprehensive, field-proven framework for the unequivocal structural validation of novel imidazo[4,5-b]pyridines. We will move beyond a simple checklist of techniques, instead focusing on the causality behind our analytical choices and establishing a self-validating workflow that ensures the highest degree of scientific integrity.

The Analytical Gauntlet: An Integrated Workflow for Structure Elucidation

No single analytical technique can provide absolute proof of a novel chemical structure. True confidence is achieved by deploying a battery of orthogonal methods where the results of each experiment corroborate the others. The following workflow represents a logical and efficient progression from initial synthesis to final, unambiguous structural confirmation.

G Integrated Workflow for Structural Validation cluster_0 Synthesis & Initial Check cluster_1 Core Structure & Connectivity cluster_2 Absolute Confirmation Synthesis Synthesis from 2,3-Diamine Precursor MS Mass Spectrometry (MS) - Molecular Weight Confirmation - Molecular Formula (HRMS) Synthesis->MS Is the mass correct? NMR_1D 1D NMR (¹H, ¹³C) - Proton/Carbon Environments - Basic Connectivity MS->NMR_1D YES NMR_2D 2D NMR (COSY, HSQC, HMBC) - Definitive Connectivity - Isomer Differentiation NMR_1D->NMR_2D Are isomers possible? XRay Single Crystal X-Ray Crystallography - Unambiguous 3D Structure - Gold Standard Proof NMR_2D->XRay Need absolute proof or publication-quality data? Final Structure Validated NMR_2D->Final Structure Confirmed (High Confidence) XRay->Final

Caption: Integrated workflow for validating novel imidazo[4,5-b]pyridine structures.

Part 1: The First Checkpoint - Confirming Mass and Formula

The initial and most fundamental question is whether the reaction produced a compound of the expected molecular weight. Mass spectrometry serves as the rapid, high-sensitivity gatekeeper in our validation process.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: While standard mass spectrometry provides the molecular weight, High-Resolution Mass Spectrometry (HRMS) is non-negotiable for novel compounds. Its ability to measure mass to four or more decimal places allows for the calculation of a unique elemental composition.[11][12][13] This is critical for distinguishing between isobaric compounds (different molecules with the same nominal mass) and providing strong evidence for the molecular formula, which is the foundation of your structural hypothesis.

Trustworthiness: The protocol is self-validating by comparing the experimentally observed mass with the theoretically calculated mass for the proposed formula. An error of less than 5 ppm provides high confidence in the elemental composition.

Experimental Protocol: ESI-TOF HRMS Analysis
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). The solution should be clear.

  • Instrument Setup: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Calibrate the instrument immediately before the run using a known standard to ensure high mass accuracy.

  • Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode, as the basic nitrogen atoms of the imidazo[4,5-b]pyridine core are readily protonated.

  • Data Processing: Identify the peak corresponding to the protonated molecule [M+H]⁺. Use the instrument software to calculate the exact mass and compare it to the theoretical mass for the target molecular formula.

Data Presentation: Expected vs. Observed Mass
CompoundProposed FormulaTheoretical Mass [M+H]⁺Observed Mass [M+H]⁺Δ (ppm)
A C₁₂H₈BrN₃273.9978273.99811.1
B C₁₃H₁₀FN₃O256.0881256.0875-2.3
C C₁₄H₁₃N₃S256.0903256.09081.9

Note how HRMS easily distinguishes between compounds B and C, which have the same nominal mass.

Part 2: The Blueprint - Mapping the Core Structure with NMR

Once the molecular formula is confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic connectivity. It is the most powerful technique for structural elucidation in solution.[6][10][12][14]

1D NMR: ¹H and ¹³C Spectra

Expertise & Causality:

  • ¹H NMR: This experiment provides a map of the proton environments in the molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals adjacent protons. For an imidazo[4,5-b]pyridine, one expects to see characteristic signals for the aromatic protons on both the pyridine and any substituent rings.[6][15] The NH proton of the imidazole ring often appears as a broad singlet at a downfield chemical shift (>10 ppm).[6][15]

  • ¹³C NMR: This spectrum reveals the number of unique carbon atoms in the molecule and their electronic environment. The chemical shifts are highly informative for identifying the carbons of the heterocyclic core versus those of any substituents.

Trustworthiness: The ¹H and ¹³C NMR data must be mutually consistent. The number of signals in the ¹³C spectrum should align with the molecular symmetry suggested by the ¹H spectrum.

Data Presentation: Typical NMR Chemical Shifts
Atom PositionTypical ¹H Shift (δ, ppm)Typical ¹³C Shift (δ, ppm)
Imidazole NH10.0 - 13.0 (broad)-
Imidazole C2-145.0 - 160.0
Pyridine H5/H77.5 - 9.5115.0 - 140.0
Pyridine H67.0 - 8.5120.0 - 150.0
Pyridine Quaternary C-130.0 - 165.0

Note: Shifts are highly dependent on substitution patterns.

2D NMR: Solving the Isomer Puzzle

Expertise & Causality: 1D NMR can often be ambiguous for definitively assigning protons and carbons, especially in distinguishing between regioisomers. 2D NMR experiments are essential for establishing unambiguous correlations and confirming the precise substitution pattern.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It is the definitive way to assign the chemical shifts of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall scaffold. It reveals correlations between protons and carbons that are 2 or 3 bonds away. These "long-range" correlations are the key to piecing the molecular puzzle together. For instance, observing a correlation from a substituent's proton to a carbon within the imidazo[4,5-b]pyridine core definitively proves its point of attachment. It is also the primary method for assigning quaternary (non-protonated) carbons.

G Using 2D NMR to Confirm Connectivity sub Substituent Proton (Hsub) c_attach Core Carbon (C-attach) sub->c_attach HMBC (3-bond correlation) Confirms attachment point c_neighbor Neighbor Carbon (C-neighbor) h_core Core Proton (H-core) h_core->c_attach HSQC (1-bond correlation) Assigns protonated carbon h_core->c_neighbor HMBC (2-bond correlation) Confirms core structure

Caption: Logic of using 2D NMR to link a substituent to the core ring system.

Part 3: The Gold Standard - Absolute Proof via X-Ray Crystallography

Expertise & Causality: While a full suite of NMR experiments provides exceptionally high confidence, the only technique that delivers an unambiguous, three-dimensional picture of the molecule is single-crystal X-ray crystallography.[2][10][13][16] It provides irrefutable proof of connectivity, regiochemistry, and stereochemistry, making it the gold standard for structural validation, particularly for publications in high-impact journals or for patent filings.

Trustworthiness: The primary challenge is not in the data's reliability but in obtaining a high-quality, single crystal suitable for diffraction. The ability to grow a good crystal is often the rate-limiting step.

Experimental Protocol: From Powder to Structure
  • Crystal Growth: This is more of an art than a science. The most common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and cooling.

  • Crystal Selection & Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen gas. It is then rotated while being irradiated with X-rays, and the diffraction pattern is collected.

  • Structure Solution & Refinement: Specialized software is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data.

Comparative Guide to Validation Techniques

TechniqueInformation ProvidedKey AdvantageKey LimitationWhen to Use
HRMS Molecular FormulaFast, highly accurate, very sensitiveNo connectivity informationAlways. The first step after synthesis and purification.
¹H NMR Proton environments, counts, and neighborsProvides a detailed "fingerprint" of the moleculeCan be complex to interpret; overlap of signalsAlways. Essential for initial structural assessment.
¹³C NMR Unique carbon environments and countConfirms carbon backboneLow sensitivity; can be time-consumingAlways. Complements ¹H NMR for a complete picture.
2D NMR Definitive ¹H-¹³C and ¹H-¹H correlationsUnambiguously resolves isomers and complex structuresRequires more instrument time and expertiseAlways for novel scaffolds; essential when isomerism is possible.
X-Ray Absolute 3D structure, bond lengths/anglesThe "gold standard" for proofRequires a suitable single crystal, which can be difficult to obtainFor key compounds, publications, patents, or when NMR data is inconclusive.

By systematically applying this multi-technique, self-validating approach, researchers can ensure the structural integrity of their novel imidazo[4,5-b]pyridine compounds. This analytical rigor is fundamental to building reliable SAR models and advancing the development of new therapeutics.

References

  • Oluwafemi, K. A. et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti. Arkivoc. Available at: [Link]

  • Sławiński, J., & Szafrański, K. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Peršuri, A., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. Available at: [Link]

  • Glavaš, M., et al. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. Available at: [Link]

  • Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. Available at: [Link]

  • Oluwafemi, K. A. et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. Available at: [Link]

  • Rosenberg, J. C., et al. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Organic Letters. Available at: [Link]

  • Google Patents. (n.d.). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds. Google Patents.
  • Glavaš, M., et al. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Matilda. Available at: [Link]

  • Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Sławiński, J., & Szafrański, K. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Bembalkar, S. R., & Shingare, M. S. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace. Available at: [Link]

  • El Hafi, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules. Available at: [Link]

  • Peršuri, A., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. Available at: [Link]

  • Park, J. K., et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sun, Y., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Journal of Medicinal Chemistry. Available at: [Link]

  • El Hafi, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. ResearchGate. Available at: [Link]

  • Li, J., et al. (2025). Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. Chemistry & Biodiversity. Available at: [Link]

  • Bembalkar, S. R., & Shingare, M. S. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-5-methoxy-4-methylpyridine (CAS No. 1227593-77-2).[1][2][3] Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.

Section 1: Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Understanding the inherent risks of a chemical is the first step toward managing its waste safely. This compound, like many substituted pyridine compounds, is classified as hazardous. Its disposal pathway is dictated by its toxicological and environmental profile.

The primary hazards associated with this compound and similar pyridine derivatives necessitate its classification as hazardous waste.[4][5] Thermal decomposition can produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride.[6]

Table 1: GHS Classification Summary for Substituted Pyridines

Hazard Class Category Hazard Statement Rationale and Implication for Disposal
Acute Toxicity (Oral, Dermal) 4 H302 + H312: Harmful if swallowed or in contact with skin.[7] Contaminated PPE and containers must be treated as hazardous waste. Accidental contact requires immediate decontamination.
Skin Corrosion/Irritation 2 H315: Causes skin irritation.[5][8] Requires the use of chemical-resistant gloves and lab coats. All handling should minimize skin contact.
Serious Eye Damage/Irritation 2A H319: Causes serious eye irritation.[5][8] Mandates the use of safety goggles or face shields. Eyewash stations must be readily accessible.[9]
Specific Target Organ Toxicity 3 H335: May cause respiratory irritation.[6][10] All handling and waste consolidation must occur in a certified chemical fume hood to prevent inhalation.[9][11]

| Aquatic Hazard (long-term) | 3 | H412: Harmful to aquatic life with long lasting effects.[5] | Prohibits disposal down the drain.[11] Waste must be segregated to prevent environmental release. |

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) lists pyridine and its derivatives as a hazardous waste from non-specific sources, specifically under the F005 code for spent non-halogenated solvents.[12][13][14] Therefore, this compound waste must be managed in accordance with stringent federal, state, and local regulations.

Section 2: Pre-Disposal Procedures: Safe Handling and Storage of Waste

Proper disposal begins with correct handling and segregation at the point of generation.

2.1 Personal Protective Equipment (PPE) A baseline of appropriate PPE is mandatory when handling waste containing this compound.[11]

  • Eye/Face Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[15]

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile rubber) are required. Remove and wash contaminated clothing before reuse.[6][11]

  • Respiratory Protection: All handling of open containers or transfers of waste must be conducted within a certified laboratory chemical fume hood.[9][16] If a fume hood is not available or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11][15]

2.2 Waste Collection and Storage

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for collecting all waste containing this compound.[9] High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Segregation is Key: Do not mix this waste stream with incompatible materials such as strong oxidizing agents, strong acids, or bases.[9] Keep away from sources of ignition as similar compounds can be combustible.[7][15]

  • Labeling: Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[9] The label must include the chemical name ("this compound" and any other constituents), the associated hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from direct sunlight and heat.[9][15] This location should be designated for hazardous waste accumulation.

Section 3: Spill and Emergency Management

Accidental releases must be managed promptly and safely.

3.1 Spill Response Protocol

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.[9][11]

  • Secure the Area: Restrict access to the spill location.

  • Don PPE: Before attempting cleanup, don the full PPE detailed in Section 2.1.

  • Contain the Spill: For liquid spills, use an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads.[9][11] For solid spills, carefully sweep up the material to avoid creating dust.[6]

  • Collect Waste: Place all contaminated absorbent material and any contaminated soil or debris into a designated hazardous waste container.[11] Seal and label the container appropriately.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.

3.2 First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][17]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[9][15]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[9][17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15][18]

Section 4: Step-by-Step Disposal Protocol

The final disposal of this compound must be handled by a licensed hazardous waste management company. Your role is to ensure the waste is correctly prepared for pickup.

Workflow for Proper Disposal of this compound

G cluster_lab In the Laboratory cluster_ehs EH&S / Waste Management A 1. Generation of Waste (e.g., reaction residues, contaminated materials) B 2. Segregate Waste into a compatible, labeled container. A->B Handle with full PPE in a fume hood C 3. Store Securely in designated satellite accumulation area. B->C Container must be sealed D 4. Request Waste Pickup (Follow institutional procedures) C->D When container is full or no longer in use E 5. Waste Collection by trained EH&S personnel. D->E Ensure proper manifest F 6. Final Disposal via licensed facility (e.g., incineration). E->F Transported by certified hauler

Caption: Workflow for the safe disposal of this compound.

Disposal Procedure:

  • Ensure Proper Containment: Verify that the hazardous waste container is tightly sealed, correctly labeled, and not leaking.

  • Complete Paperwork: Fill out your institution's chemical collection request form or online submission. Provide an accurate chemical inventory of the waste container.[9]

  • Schedule Pickup: Arrange for the waste to be collected by your institution's EH&S department or their contracted hazardous waste vendor.

  • Maintain Records: Keep a copy of the waste manifest for your records, as required by law.

Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[16][19] The primary recommended disposal method for pyridine-based waste is high-temperature incineration at a permitted hazardous waste facility.[4]

Section 5: Decontamination Procedures

All non-disposable equipment, glassware, and surfaces that have come into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable laboratory solvent (e.g., acetone or ethanol) in a fume hood. Capture this rinse solvent as hazardous waste.

  • Wash: Wash the rinsed equipment with soap and hot water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Surface Decontamination: Wipe down contaminated surfaces in the fume hood with a cloth dampened with a cleaning solution, followed by a water rinse. All wipes and cleaning materials should be disposed of as hazardous waste.

By adhering to these rigorous protocols, you contribute to a safe laboratory environment and ensure that the disposal of this compound is conducted in a manner that is responsible, compliant, and environmentally sound.

References

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  • University of Washington. (n.d.). Standard Operating Procedure for Pyridine.
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  • Acros Organics. (2025, December 19). Safety Data Sheet: 2-chloro-5-methyl-pyridine.
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  • Thermo Fisher Scientific Chemicals, Inc. (2025, December 25). Safety Data Sheet: 4-Chloro-5-methoxy-2-(2-pyridyl)pyrimidine.
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  • PubChem. (n.d.). 2-Chloro-4-methoxy-5-nitropyridine. Retrieved from [Link]

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Navigating the Uncharted: A Guide to Safely Handling 2-Chloro-5-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile: An Informed Assessment

Given the absence of a specific SDS, the hazard profile of 2-Chloro-5-methoxy-4-methylpyridine is inferred from related compounds. Chlorinated pyridines are generally recognized as harmful if swallowed, in contact with skin, or inhaled.[5] They can cause significant skin and eye irritation.[6][7] The presence of a methoxy group does not typically mitigate these hazards. Therefore, it is prudent to assume that this compound may cause skin, eye, and respiratory irritation.[8][9]

Key Assumed Hazards:

  • Harmful if swallowed or inhaled.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered PPE strategy is your first and most critical line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Tightly fitting chemical safety goggles with side shields. A face shield should be worn over goggles when there is a risk of splashing.Protects against splashes and vapors that can cause serious eye irritation.[6][10]
Hand Protection Chemically resistant gloves such as butyl rubber or neoprene. Nitrile gloves may offer some protection but should be changed frequently after consulting the manufacturer's compatibility chart.[11][12]Provides a barrier against skin contact, which can be harmful. Always inspect gloves for any signs of degradation or puncture before use.
Body Protection A flame-retardant lab coat, fully buttoned. For larger quantities, consider a chemically impervious apron or coveralls.Protects against accidental spills and contamination of personal clothing.[13]
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood. If a fume hood is unavailable or if there is a risk of exceeding exposure limits, a full-face respirator with appropriate organic vapor cartridges is mandatory.Minimizes the risk of inhaling potentially harmful vapors.[6][14]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

A methodical approach to handling this compound is essential to minimize risk.

Preparation and Engineering Controls
  • Ventilation: Confirm that the chemical fume hood is functioning correctly and has a current certification.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[12]

  • Spill Kit: Have a spill kit rated for chlorinated organic compounds readily available. This should include an inert absorbent material like sand or vermiculite.[15]

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.

Handling Procedure
  • Container Inspection: Before use, carefully inspect the container for any signs of damage or leaks.

  • Dispensing: Conduct all weighing and dispensing of the chemical inside the chemical fume hood. Use non-sparking tools.[14]

  • Container Sealing: Keep the container tightly closed when not in use to prevent the escape of vapors.[6]

  • Avoid Incompatibilities: Store and handle away from strong oxidizing agents and acids.[12]

Post-Handling and Cleanup
  • Decontamination: Thoroughly clean the work area after handling is complete.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.[15]

  • Clothing: If clothing becomes contaminated, remove it immediately and launder it separately before reuse.[15]

Emergency Procedures: Be Prepared

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[6]

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

Disposal Plan: Environmental Responsibility

Waste containing this compound is considered hazardous waste.[16]

  • Waste Collection: Collect all waste, including contaminated consumables, in a dedicated, clearly labeled, and sealed container.

  • Disposal Route: Dispose of hazardous waste through a licensed and certified hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for chemical waste disposal.[10] Incineration at high temperatures is a common disposal method for chlorinated organic compounds.[16][17]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_fume_hood Verify Fume Hood prep_emergency_equip Check Emergency Equipment prep_fume_hood->prep_emergency_equip prep_spill_kit Ready Spill Kit prep_emergency_equip->prep_spill_kit prep_ppe Don PPE prep_spill_kit->prep_ppe handle_inspect Inspect Container prep_ppe->handle_inspect handle_dispense Dispense Chemical handle_inspect->handle_dispense handle_seal Seal Container handle_dispense->handle_seal disp_collect Collect Waste handle_dispense->disp_collect post_decontaminate Decontaminate Work Area handle_seal->post_decontaminate post_ppe Doff PPE post_decontaminate->post_ppe post_wash Wash Hands post_ppe->post_wash disp_dispose Dispose via Licensed Contractor disp_collect->disp_dispose

Caption: Workflow for the safe handling of this compound.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for scientific advancement.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Washington State University. Pyridine Safety Data Sheet.
  • BenchChem. Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • Fisher Scientific. (2024, March 15). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride SAFETY DATA SHEET.
  • TCI America. (2023, February 1). Pyridine,6551E-3,2023/02/01 - Safety Data Sheet.
  • BenchChem. Personal protective equipment for handling 2,3-Dihydrofuro[2,3-c]pyridine.
  • ECHEMI. 2-Chloro-4-methylpyridine SDS, 3678-62-4 Safety Data Sheets.
  • Sigma-Aldrich. 2-Chloro-5-methylpyridine 97 18368-64-4.
  • Apollo Scientific. 2,4-Dichloro-5-methylpyridine Safety Data Sheet.
  • ECHEMI. 2-chloro-4-iodo-5-methylpyridine SDS, 1197957-18-8 Safety Data Sheets.
  • VSNCHEM. VP13363 2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine.
  • PubChem - NIH. 2-Chloro-5-methoxypyridine.
  • Fisher Scientific. (2013, November 1). 2-Chloro-4-methylpyrimidine, 98% SAFETY DATA SHEET.
  • Frontier Specialty Chemicals. This compound.
  • BLD Pharm. 1227593-77-2|this compound.
  • Thermo Fisher Scientific. (2025, December 19). 2-chloro-5-methyl-pyridine SAFETY DATA SHEET.
  • PubChem - NIH. 2-Chloro-5-methylpyridin-4-amine.
  • Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • ChemicalBook. 2-Chloro-5-methylpyridine(18368-64-4).
  • Jubilant Ingrevia. 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
  • openPR.com. (2026, January 19). Chlorinated Pyridines Market Expected to Reach US$ 1.29 Billion.
  • PubChem - NIH. 4-Chloro-3-methoxy-2-methylpyridine.
  • TCI Chemicals. (2025, January 2). 2-Amino-5-chloro-6-methylpyridine SAFETY DATA SHEET.
  • Scribd. Chlorine Waste Disposal Strategies.
  • INDOFINE Chemical Company. This compound | 1227593-77-2.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.